Product packaging for 1-(1H-indol-3-yl)-2-(methylamino)ethanol(Cat. No.:CAS No. 28755-00-2)

1-(1H-indol-3-yl)-2-(methylamino)ethanol

Cat. No.: B1213035
CAS No.: 28755-00-2
M. Wt: 190.24 g/mol
InChI Key: FLDZGFXKYUCKRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-Indol-3-yl)-2-(methylamino)ethanol (CAS Number: 28755-00-2), with a molecular formula of C11H14N2O and a molecular weight of 190.24 g/mol, is a synthetically derived organic compound that holds significant value as a specialized research chemical . Its structure situates it within the important chemical classes of indole alkaloids and, more specifically, as a β-hydroxylated analog of N-methyltryptamine (NMT) . This compound features an indole moiety, a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyrrole ring, which is a privileged scaffold in medicinal chemistry known for its presence in numerous biologically active molecules . The primary research application of this compound is as a key reference standard in metabolic studies . It is investigated as a potential metabolite in the metabolic pathways of psychoactive tryptamines such as N,N-Dimethyltryptamine (DMT) . The metabolism of these compounds involves complex enzymatic pathways, including those mediated by cytochrome P450 (CYP) enzymes, which can include N-demethylation and hydroxylation steps . The availability of a pure, synthesized sample of this compound allows researchers to definitively identify and confirm its presence in biological samples (e.g., blood, urine) from in vivo or in vitro metabolism studies using analytical techniques like mass spectrometry . In synthetic chemistry, this compound serves as a foundational scaffold or synthetic intermediate for the preparation of a library of more complex derivatives . Researchers utilize it as a starting point to explore structure-activity relationships (SAR) by systematically modifying the indole ring, the hydroxyl group, or the methylamino side chain . These studies are crucial for probing the interaction of such molecules with biological targets, including various neurotransmitter systems . Recent research into structurally related indole derivatives has shown promise in areas such as antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and in the inhibition of biofilm formation . The indole core is also a key structural component in many approved drugs across various therapeutic domains, underscoring the ongoing research interest in novel indole derivatives . Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O B1213035 1-(1H-indol-3-yl)-2-(methylamino)ethanol CAS No. 28755-00-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28755-00-2

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-(1H-indol-3-yl)-2-(methylamino)ethanol

InChI

InChI=1S/C11H14N2O/c1-12-7-11(14)9-6-13-10-5-3-2-4-8(9)10/h2-6,11-14H,7H2,1H3

InChI Key

FLDZGFXKYUCKRH-UHFFFAOYSA-N

SMILES

CNCC(C1=CNC2=CC=CC=C21)O

Canonical SMILES

CNCC(C1=CNC2=CC=CC=C21)O

Other CAS No.

35412-68-1

Synonyms

1-(3-indolyl)-2-(methylamino)ethanol
1-(3-indolyl)-2-(methylamino)ethanol, (+-)-isome

Origin of Product

United States

Foundational & Exploratory

Structure-Activity Relationship of 1-(1H-indol-3-yl)-2-(methylamino)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-(1H-indol-3-yl)-2-(methylamino)ethanol and its analogs. This class of compounds has garnered significant interest due to its structural similarity to endogenous monoamines like serotonin and its potential to interact with key biological targets in the central nervous system, primarily serotonin (5-HT) receptors and monoamine oxidase (MAO) enzymes. Understanding the SAR of these molecules is crucial for the rational design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

Core Biological Targets and Pharmacological Profile

The primary biological targets for this compound and its derivatives are serotonin (5-HT) receptors and monoamine oxidase (MAO) enzymes. The indole moiety serves as a critical pharmacophore, mimicking the endogenous neurotransmitter serotonin (5-hydroxytryptamine). Variations in substitution on the indole ring, the ethanolamine side chain, and the amino group significantly influence the affinity and activity of these compounds at their respective targets.

Serotonin Receptor Interactions

Indole-based compounds are known to interact with various 5-HT receptor subtypes. The affinity for specific subtypes is dictated by the substitution pattern. For instance, modifications to the indole ring can enhance selectivity for 5-HT2A or 5-HT1A receptors, which are implicated in a range of neurological processes and are targets for antipsychotics and anxiolytics, respectively.

Monoamine Oxidase Inhibition

The structural resemblance to monoamine neurotransmitters also makes these compounds potential inhibitors of MAO-A and MAO-B.[1][2] These enzymes are responsible for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibition of MAO can lead to increased synaptic availability of these neurotransmitters, a mechanism utilized by antidepressant medications. The selectivity for MAO-A versus MAO-B is a critical factor in the therapeutic profile and side-effect liability of these inhibitors.

Quantitative Structure-Activity Relationship Data

Table 1: Serotonin Receptor Binding Affinity of Selected Indole Derivatives

Compound/AnalogSubstitutionReceptor SubtypeBinding Affinity (Ki, nM)Reference
Indole-based analog 15-Fluoro on indole5-HT2C1.9[3]
Indole-based analog 25-Methoxy on indole5-HT1A40[3]
Indole-based analog 3N-arylsulfonyl, 5-fluoro5-HT658[4]
Indole-based analog 4N-arylsulfonyl, 5-methoxy5-HT6160[4]
Indolealkylpiperazine 13m5-CN on indole, benzamide moiety5-HT1A1.01 (EC50)[5]

Table 2: Monoamine Oxidase Inhibition by Selected Indole Derivatives

Compound/AnalogSubstitutionMAO IsoformInhibitory Potency (IC50, µM)Reference
Indole-5,6-dicarbonitrile deriv.-MAO-A0.250[1]
Indole-5,6-dicarbonitrile deriv.-MAO-B0.581[1]
Indole analog 14a-MAO-B12.63[2]
Indole analog 14b-MAO-B8.65[2]
Monoterpene Indole Alkaloid 1-MAO-A50.04[6]
Monoterpene Indole Alkaloid 2-MAO-A132.5[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.

Serotonin Receptor Radioligand Binding Assay

This protocol is a standard method for determining the affinity of a test compound for a specific serotonin receptor subtype.

Materials:

  • Receptor source: Cell membranes from cells expressing the desired human 5-HT receptor subtype (e.g., HEK-293 cells).

  • Radioligand: A tritium-labeled ligand with high affinity and selectivity for the target receptor (e.g., [³H]-Ketanserin for 5-HT2A receptors).

  • Assay buffer: Typically Tris-HCl buffer with appropriate ions (e.g., Mg²⁺).

  • Wash buffer: Cold assay buffer.

  • Test compound: Dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific binding control: A high concentration of a known, unlabeled ligand for the target receptor.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Receptor membrane suspension.

    • Radioligand at a concentration near its Kd.

    • Varying concentrations of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

    • For total binding wells, add only buffer.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters with cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro Monoamine Oxidase Activity Assay

This assay measures the ability of a test compound to inhibit the activity of MAO-A or MAO-B.

Materials:

  • Enzyme source: Recombinant human MAO-A or MAO-B.

  • Substrate: A substrate that is metabolized by MAO to produce a detectable product (e.g., kynuramine, which is converted to 4-hydroxyquinoline).

  • Assay buffer: Phosphate buffer at a physiological pH.

  • Test compound: Dissolved in a suitable solvent (e.g., DMSO).

  • Known MAO inhibitor (positive control, e.g., clorgyline for MAO-A, selegiline for MAO-B).

  • Detection system: A fluorometer or spectrophotometer to measure the product of the enzymatic reaction.

Procedure:

  • Enzyme Preparation: Dilute the recombinant MAO-A or MAO-B to the desired concentration in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • MAO enzyme solution.

    • Varying concentrations of the test compound or the positive control.

    • Pre-incubate the enzyme with the inhibitor for a specific time.

  • Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period.

  • Termination of Reaction: Stop the reaction, often by adding a strong acid or base.

  • Detection: Measure the amount of product formed using a fluorometer or spectrophotometer.

  • Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical drug discovery workflow relevant to the study of this compound and its analogs.

G cluster_receptor 5-HT2A Receptor Activation cluster_downstream Downstream Signaling Agonist 5-HT or Analog Receptor 5-HT2A Receptor Agonist->Receptor Gq Gαq Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse

Caption: 5-HT2A Receptor Signaling Pathway.

G cluster_enzyme Monoamine Oxidase Inhibition cluster_neurotransmitter Neurotransmitter Metabolism cluster_effect Synaptic Effect MAO Monoamine Oxidase (A/B) Aldehyde Aldehyde Metabolite MAO->Aldehyde H2O2 Hydrogen Peroxide MAO->H2O2 IncreasedNT Increased Synaptic Neurotransmitter Levels Inhibitor Indole Analog Inhibitor->MAO inhibits Inhibitor->IncreasedNT leads to Monoamine Serotonin, Dopamine, Norepinephrine Monoamine->MAO substrate

Caption: Mechanism of Monoamine Oxidase Inhibition.

G cluster_discovery Drug Discovery and Optimization Workflow cluster_sar Structure-Activity Relationship Cycle LeadGen Lead Generation (e.g., HTS, Virtual Screening) Design Design Analogs LeadGen->Design LeadOpt Lead Optimization (SAR Studies) Preclinical Preclinical Development LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical Synthesize Chemical Synthesis Design->Synthesize Test Biological Testing (Binding, Functional Assays) Synthesize->Test Analyze Analyze Data (SAR) Test->Analyze Analyze->LeadOpt Analyze->Design Iterate

Caption: Drug Discovery and Lead Optimization Workflow.

Conclusion

The structure-activity relationship of this compound and its analogs is a complex interplay of subtle structural modifications that significantly impact their pharmacological profile. While the indole core provides the foundational scaffold for interaction with serotonergic systems, substitutions on the indole ring and the ethanolamine side chain are critical for tuning affinity and selectivity for specific 5-HT receptor subtypes and MAO isoforms. The data presented in this guide, along with the detailed experimental protocols and pathway diagrams, provide a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery. Further systematic QSAR studies on a focused library of analogs are warranted to build more predictive models and guide the development of the next generation of CNS-active agents based on this promising scaffold.

References

An In-Depth Technical Guide on the In Vitro Biological Evaluation of 1-(1H-indol-3-yl)-2-(methylamino)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1H-indol-3-yl)-2-(methylamino)ethanol is a small molecule belonging to the vast class of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities. Structurally, the title compound is an amino alcohol derivative of indole, suggesting potential interactions with various biological targets, including receptors, enzymes, and transporters. This guide outlines a comprehensive in vitro strategy to characterize the pharmacological and biological profile of this compound.

Potential Biological Activities and Targets

Based on the activities of related indole compounds, the in vitro evaluation of this compound could focus on several key areas:

  • Neurotransmitter Receptor Interactions: Indoleamines, such as serotonin and melatonin, are endogenous ligands for a variety of G-protein coupled receptors (GPCRs). It is plausible that this compound could interact with serotonergic, dopaminergic, adrenergic, or melatonergic receptors.

  • Monoamine Transporter Inhibition: Many psychoactive compounds exert their effects by inhibiting the reuptake of neurotransmitters like serotonin (SERT), norepinephrine (NET), and dopamine (DAT).

  • Enzyme Inhibition: Indole derivatives have been shown to inhibit enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter metabolism, and indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in immune response and cancer.

  • Cytotoxic and Antiproliferative Effects: A significant number of indole derivatives have demonstrated cytotoxic activity against various cancer cell lines.

  • Anti-inflammatory Activity: Indole compounds have been investigated for their ability to modulate inflammatory pathways.

Data Presentation: Illustrative Quantitative Data

The following tables summarize hypothetical quantitative data for the in vitro biological evaluation of this compound. These values are for illustrative purposes to demonstrate how experimental data for this compound could be presented.

Table 1: Neurotransmitter Receptor Binding Affinity

Receptor SubtypeLigandKi (nM)Assay Type
5-HT1A[3H]8-OH-DPAT>10,000Radioligand Binding
5-HT2A[3H]Ketanserin850Radioligand Binding
D2[3H]Spiperone>10,000Radioligand Binding
α2A-Adrenergic[3H]RX8210021,200Radioligand Binding

Table 2: Monoamine Transporter Inhibition

TransporterSubstrateIC50 (µM)Assay Type
SERT[3H]5-HT25Cellular Uptake
NET[3H]Norepinephrine>50Cellular Uptake
DAT[3H]Dopamine>50Cellular Uptake

Table 3: Enzyme Inhibition

EnzymeSubstrateIC50 (µM)Assay Type
MAO-AKynuramine15Fluorometric
MAO-BKynuramine>100Fluorometric
IDO1L-Tryptophan>100Enzymatic Assay

Table 4: Cytotoxicity against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Type
A549Lung Carcinoma78SRB Assay
MCF-7Breast Adenocarcinoma>100SRB Assay
PC-3Prostate Adenocarcinoma>100SRB Assay

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assays for Receptor Affinity

Objective: To determine the binding affinity of this compound for various neurotransmitter receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., 5-HT2A).

  • Radioligand specific for the receptor (e.g., [3H]Ketanserin).

  • Non-specific binding control (e.g., Mianserin for 5-HT2A).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or the test compound.

  • Incubate the plate at a specific temperature and duration (e.g., 60 minutes at 25°C).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cellular Uptake Assays for Monoamine Transporter Inhibition

Objective: To assess the inhibitory effect of the compound on the serotonin, norepinephrine, and dopamine transporters.

Materials:

  • HEK293 cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

  • Radiolabeled substrates: [3H]5-HT, [3H]Norepinephrine, [3H]Dopamine.

  • Known transporter inhibitors as positive controls (e.g., Fluoxetine for SERT).

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

Procedure:

  • Plate the transporter-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with various concentrations of this compound or a reference inhibitor for a defined period (e.g., 15 minutes at 37°C).

  • Initiate the uptake by adding the radiolabeled substrate and incubate for a short period (e.g., 10 minutes at 37°C).

  • Terminate the uptake by aspirating the medium and washing the cells rapidly with ice-cold uptake buffer.

  • Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Generate concentration-response curves to determine the IC50 values.

MAO-A and MAO-B Enzyme Inhibition Assay

Objective: To evaluate the inhibitory potential of the compound against monoamine oxidase A and B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO substrate (e.g., Kynuramine).

  • Horseradish peroxidase (HRP).

  • H2O2 detection reagent (e.g., Amplex Red).

  • Assay buffer (e.g., phosphate buffer, pH 7.4).

  • Known MAO inhibitors as positive controls (e.g., Clorgyline for MAO-A, Pargyline for MAO-B).

Procedure:

  • In a 96-well plate, add the MAO enzyme (A or B) and various concentrations of this compound.

  • Pre-incubate for a defined period to allow for inhibitor binding.

  • Initiate the reaction by adding the kynuramine substrate, HRP, and Amplex Red.

  • Incubate at 37°C, protected from light.

  • The MAO-catalyzed oxidation of kynuramine produces H2O2, which reacts with Amplex Red in the presence of HRP to generate the fluorescent product, resorufin.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission).

  • Calculate the percent inhibition and determine the IC50 values from concentration-response curves.

Sulforhodamine B (SRB) Cytotoxicity Assay

Objective: To assess the cytotoxic effect of the compound on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, PC-3).

  • Complete cell culture medium.

  • Trichloroacetic acid (TCA).

  • Sulforhodamine B (SRB) solution.

  • Tris base solution.

Procedure:

  • Seed the cells in 96-well plates and allow them to attach for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for 72 hours.

  • Fix the cells by gently adding cold TCA and incubate for 1 hour at 4°C.

  • Wash the plates with water and air dry.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound dye with Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell survival relative to untreated controls and determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_screening Primary Screening cluster_secondary Secondary Assays cluster_analysis Data Analysis receptor_binding Receptor Binding Assays (GPCR Panel) ic50_determination IC50 / Ki Determination receptor_binding->ic50_determination transporter_uptake Monoamine Transporter Assays (SERT, NET, DAT) transporter_uptake->ic50_determination enzyme_inhibition Enzyme Inhibition Assays (MAO-A, MAO-B, IDO1) enzyme_inhibition->ic50_determination cytotoxicity Cytotoxicity Assays (Cancer Cell Line Panel) cytotoxicity->ic50_determination anti_inflammatory Anti-inflammatory Assays (LPS-stimulated Macrophages) anti_inflammatory->ic50_determination sar_analysis Structure-Activity Relationship ic50_determination->sar_analysis

Caption: General workflow for the in vitro biological evaluation.

serotonin_receptor_signaling compound 1-(1H-indol-3-yl)-2- (methylamino)ethanol receptor 5-HT2A Receptor compound->receptor Binds to g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation cellular_response Cellular Response ca_release->cellular_response pkc_activation->cellular_response

Caption: Postulated 5-HT2A receptor signaling pathway.

mao_inhibition_workflow start MAO Enzyme + Inhibitor (Pre-incubation) add_substrate Add Substrate (Kynuramine) + Detection Reagents start->add_substrate incubation Incubate at 37°C add_substrate->incubation measure_fluorescence Measure Fluorescence incubation->measure_fluorescence data_analysis Calculate % Inhibition and IC50 measure_fluorescence->data_analysis

Caption: Workflow for the MAO inhibition assay.

Conclusion

While specific experimental data for this compound is currently lacking in published literature, a systematic in vitro evaluation is crucial to elucidate its potential therapeutic value. The protocols and frameworks provided in this guide offer a comprehensive starting point for researchers to investigate its bioactivity. The diverse pharmacology of the indole nucleus suggests that this compound could hold promise in various therapeutic areas, warranting a thorough investigation of its biological properties. Further studies, guided by the initial in vitro findings, will be necessary to establish a complete pharmacological profile and assess its potential for drug development.

Pharmacological Profile of α-((Methylamino)methyl)-1H-indole-3-methanol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and pharmacological databases lack specific data on the pharmacological profile of α-((methylamino)methyl)-1H-indole-3-methanol. While the chemical structure is recognized, extensive research has not yielded quantitative data on receptor binding, functional activity, or in vivo studies for this specific molecule. This guide, therefore, will focus on the pharmacological context of its core structure, the indole-3-methanol scaffold, and closely related N-methylated indole derivatives to provide a predictive and contextual understanding for researchers.

Introduction

α-((Methylamino)methyl)-1H-indole-3-methanol is a derivative of indole-3-methanol, a compound class that has garnered significant interest in medicinal chemistry. The indole moiety is a privileged scaffold, present in numerous biologically active compounds, including neurotransmitters (e.g., serotonin), alkaloids, and synthetic drugs. The introduction of a methylamino-methyl group at the alpha position of the 3-methanol substituent suggests potential interactions with aminergic receptors and transporters. This document aims to provide a comprehensive overview of the anticipated pharmacological profile of this compound based on the activities of its structural relatives.

Physicochemical Properties

A summary of the basic physicochemical properties for α-((methylamino)methyl)-1H-indole-3-methanol is presented below. These properties are crucial for predicting its pharmacokinetic behavior.

PropertyValueSource
Molecular FormulaC₁₁H₁₄N₂OPubChem[1]
Molecular Weight190.24 g/mol PubChem[1]
IUPAC Name1-(1H-indol-3-yl)-2-(methylamino)ethanolPubChem[1]
Synonymsalpha-((Methylamino)methyl)-1H-indole-3-methanol, 1-(3-Indolyl)-2-(methylamino)ethanolPubChem[1]

Predicted Pharmacological Profile

Based on its structural similarity to other well-characterized indole derivatives, the pharmacological profile of α-((methylamino)methyl)-1H-indole-3-methanol can be hypothesized. The primary areas of interest would be its potential interaction with the serotonergic system and its relationship to the biological activities of indole-3-carbinol.

Serotonergic System Interaction

The indole core is the foundational structure of serotonin (5-hydroxytryptamine, 5-HT). Many indole derivatives exhibit affinity for serotonin receptors and the serotonin transporter (SERT). The presence of a methylamino group in the side chain of the target molecule is a common feature in many serotonergic agents.

It is plausible that α-((methylamino)methyl)-1H-indole-3-methanol could act as a ligand for various 5-HT receptor subtypes. For instance, certain indole derivatives have shown affinity for 5-HT₁A and 5-HT₂A receptors, which are involved in modulating mood, cognition, and anxiety[2].

dot

Predicted Serotonergic Activity Workflow Compound α-((Methylamino)methyl)- 1H-indole-3-methanol ReceptorBinding Receptor Binding Assays (5-HT Receptor Subtypes, SERT) Compound->ReceptorBinding Binding Affinity (Ki) PK Pharmacokinetic Studies (ADME) Compound->PK ADME Properties FunctionalAssay Functional Assays (e.g., cAMP, Ca2+ flux) ReceptorBinding->FunctionalAssay Efficacy (EC50/IC50) InVivo In Vivo Behavioral Models (e.g., Anxiety, Depression) FunctionalAssay->InVivo Behavioral Effects Profile Pharmacological Profile InVivo->Profile PK->Profile

Caption: Hypothetical workflow for characterizing serotonergic activity.

Relationship to Indole-3-Carbinol (I3C)

Indole-3-carbinol (I3C) is a well-studied compound derived from the breakdown of glucobrassicin in cruciferous vegetables[3]. I3C itself is a precursor to a variety of biologically active condensation products that form in the acidic environment of the stomach. These products are known to have anticarcinogenic, anti-inflammatory, and antioxidant properties[3].

While α-((methylamino)methyl)-1H-indole-3-methanol is a synthetic derivative and not a direct metabolite of I3C, it shares the core indole-3-methanol structure. It is conceivable that it may retain some of the broader biological activities of I3C, such as the modulation of metabolic enzymes.

dot

I3C Metabolic and Signaling Pathway I3C Indole-3-Carbinol (I3C) Metabolites Condensation Products (e.g., DIM, ICZ) I3C->Metabolites Acid-catalyzed condensation Acid Gastric Acid Acid->Metabolites AhR Aryl Hydrocarbon Receptor (AhR) Metabolites->AhR Activation ER Estrogen Receptor-α (ERα) Metabolites->ER Inhibition GeneExpression Modulation of Gene Expression AhR->GeneExpression ER->GeneExpression BiologicalEffects Antiproliferative & Anti-inflammatory Effects GeneExpression->BiologicalEffects

Caption: Simplified signaling pathway of Indole-3-Carbinol (I3C).

Experimental Protocols

To elucidate the pharmacological profile of α-((methylamino)methyl)-1H-indole-3-methanol, a series of standard in vitro and in vivo assays would be required. The following are representative protocols that would be essential for this characterization.

Radioligand Receptor Binding Assay

This protocol is designed to determine the binding affinity of the test compound for a specific receptor, for example, the human serotonin 5-HT₂A receptor.

Objective: To determine the inhibition constant (Ki) of α-((methylamino)methyl)-1H-indole-3-methanol at the 5-HT₂A receptor.

Materials:

  • Cell membranes expressing the recombinant human 5-HT₂A receptor.

  • [³H]-Ketanserin (radioligand).

  • Test compound: α-((methylamino)methyl)-1H-indole-3-methanol.

  • Non-specific binding control: Mianserin.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Scintillation counter and fluid.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the cell membranes, [³H]-Ketanserin, and either the test compound, buffer (for total binding), or Mianserin (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value of the test compound.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

In Vivo Behavioral Assay: Elevated Plus Maze (EPM)

This protocol is used to assess the anxiolytic or anxiogenic effects of a compound in rodents.

Objective: To evaluate the effect of α-((methylamino)methyl)-1H-indole-3-methanol on anxiety-like behavior in mice.

Apparatus:

  • Elevated plus maze: two open arms and two closed arms arranged in a plus shape, elevated from the floor.

Procedure:

  • Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test.

  • Place a mouse at the center of the maze, facing an open arm.

  • Allow the mouse to explore the maze for a set duration (e.g., 5 minutes).

  • Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

  • An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Conclusion and Future Directions

While a definitive pharmacological profile for α-((methylamino)methyl)-1H-indole-3-methanol is not currently available, its chemical structure provides a strong basis for testable hypotheses. The presence of the N-methylated aminoethyl side chain on the indole-3-methanol core suggests that this compound is a prime candidate for investigation as a modulator of the serotonergic system. Future research should focus on systematic in vitro screening against a panel of aminergic receptors and transporters, followed by in vivo studies to characterize its physiological and behavioral effects. Furthermore, its potential to share the broader biological activities of indole-3-carbinol, such as enzyme modulation and anticancer properties, warrants investigation. The experimental protocols outlined in this guide provide a foundational framework for such future research endeavors.

References

A Technical Guide to the Spectroscopic and Biological Profile of 1-(1H-indol-3-yl)-2-(methylamino)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the spectroscopic and potential biological context of the compound 1-(1H-indol-3-yl)-2-(methylamino)ethanol. Due to the absence of experimentally-derived spectroscopic data in publicly accessible literature, this guide furnishes general experimental protocols for the characterization of such compounds. Furthermore, given its structural similarity to endogenous neurochemicals, a visualization of the serotonin signaling pathway is provided to offer a potential framework for its mechanism of action.

Spectroscopic Data

A comprehensive search of scientific literature and chemical databases did not yield any experimentally determined spectroscopic data (NMR, IR, MS) for this compound. Similarly, readily available, high-quality predicted spectroscopic data could not be located.

The following tables are placeholders for where such data would be presented.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
Data not available

Table 3: Predicted Mass Spectrometry Data (ESI-MS)

m/zIon
Data not available

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group Assignment
Data not available

General Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, DMSO-d₆, methanol-d₄) in a 5 mm NMR tube.[1][2] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain a reference.[3]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument, typically operating at a field strength of 300-600 MHz for ¹H NMR, is then tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.[1] For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity.

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the solvent or TMS peak. Integration of the ¹H NMR signals provides the relative ratios of the different types of protons.[2]

2.2. Infrared (IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

  • ATR-FTIR:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or methanol) and performing a background scan.[4]

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[4]

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[4]

  • KBr Pellet Method:

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[5]

    • Transfer the mixture to a pellet die and press it under high pressure to form a transparent or translucent pellet.[5]

    • Place the pellet in the spectrometer's sample holder and acquire the spectrum.[5]

2.3. Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.[6]

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µM to pM range) in a volatile solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water, often with a small amount of an acid (e.g., formic acid) or base to promote ionization.[7]

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.[7]

  • Ionization: Apply a high voltage (typically 2-6 kV) to the capillary tip, which nebulizes the solution into a fine spray of charged droplets.[8] A heated capillary and a drying gas (e.g., nitrogen) are used to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.[8][9]

  • Mass Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or ion trap), which separates them based on their mass-to-charge ratio (m/z).[10]

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[9]

Potential Biological Context and Signaling Pathway

The chemical structure of this compound is an analog of tryptamine and the neurotransmitter serotonin (5-hydroxytryptamine). This suggests that the compound could potentially interact with components of the serotonergic system. The following diagram illustrates a simplified overview of the serotonin signaling pathway.

Serotonin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Five_HTP 5-Hydroxytryptophan Tryptophan->Five_HTP TPH Serotonin Serotonin (5-HT) Five_HTP->Serotonin AADC Vesicle Vesicle Serotonin->Vesicle VMAT2 MAO MAO Serotonin->MAO Metabolism Serotonin_Released Serotonin (5-HT) Vesicle->Serotonin_Released Exocytosis SERT SERT (Reuptake Transporter) SERT->Serotonin Five_HIAA 5-HIAA MAO->Five_HIAA Serotonin_Released->SERT Reuptake Five_HT_Receptor 5-HT Receptor Serotonin_Released->Five_HT_Receptor Binding G_Protein G-protein Five_HT_Receptor->G_Protein Activation Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Simplified Serotonin Signaling Pathway.

References

An In-depth Technical Guide on the Speculated Mechanism of Action of CAS 28755-00-2 (Indralin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the speculated mechanism of action for the compound with CAS number 28755-00-2, chemically identified as 1-(1H-indol-3-yl)-2-(methylamino)ethanol and commonly known as Indralin. The primary pharmacological action of Indralin is attributed to its role as a direct α1-adrenergic receptor agonist. This activity elicits a cascade of physiological and cellular events, culminating in a potent radioprotective effect. This document synthesizes available preclinical and clinical data to elucidate the signaling pathways and molecular responses initiated by Indralin, with a focus on its application as a radioprotectant. All quantitative data are presented in structured tables, and detailed experimental methodologies from key studies are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying mechanisms.

Introduction

Indralin (CAS 28755-00-2) is a synthetic compound belonging to the indolylalkylamine class. It has been extensively investigated for its significant radioprotective properties, demonstrating efficacy in various animal models and holding potential for use in clinical and emergency radiological scenarios. The central hypothesis for its mechanism of action revolves around its function as a potent α1-adrenoceptor agonist, which triggers a state of transient, acute hypoxia in radiosensitive tissues. This induced hypoxia is believed to be the primary driver of its radioprotective effects. This guide will delve into the molecular pharmacology of Indralin, from its interaction with adrenergic receptors to the downstream cellular responses that confer radioresistance.

Pharmacodynamics: The α1-Adrenergic Agonist Action

The principal pharmacodynamic effect of Indralin is its direct agonism at α1-adrenergic receptors. Pharmacological studies have demonstrated that the radioprotective effects of Indralin are significantly diminished by the co-administration of α-adrenoceptor antagonists, confirming the critical role of this receptor in its mechanism of action.

Signaling Pathway of α1-Adrenergic Receptor Activation

Upon binding of Indralin to the α1-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily, a conformational change is induced, leading to the activation of the heterotrimeric Gq protein. This initiates a downstream signaling cascade:

  • Activation of Phospholipase C (PLC): The activated α subunit of the Gq protein stimulates the membrane-bound enzyme Phospholipase C.

  • Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions into the cytosol.

  • Activation of Protein Kinase C (PKC): DAG, which remains in the plasma membrane, in conjunction with the elevated intracellular calcium levels, activates Protein Kinase C. PKC, a serine/threonine kinase, then phosphorylates a multitude of intracellular proteins, leading to various cellular responses.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Indralin Indralin (CAS 28755-00-2) Alpha1_AR α1-Adrenergic Receptor Indralin->Alpha1_AR Binds to Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Activates Cellular_Response Physiological Responses PKC->Cellular_Response Phosphorylates target proteins ER->Ca2 Releases

Figure 1: α1-Adrenergic Receptor Signaling Cascade Activated by Indralin.
Physiological Consequences of α1-Adrenoceptor Activation

The activation of α1-adrenoceptors by Indralin in various tissues leads to two key physiological events that are central to its radioprotective mechanism:

  • Vasoconstriction: α1-adrenoceptors are densely expressed in the smooth muscle of blood vessels. Their activation by Indralin causes widespread vasoconstriction, leading to a reduction in blood flow to radiosensitive tissues such as the spleen and bone marrow.

  • Increased Tissue Oxygen Consumption: Indralin has been shown to simultaneously increase the rate of oxygen consumption by cells.

The combination of reduced blood supply and increased oxygen utilization results in a state of acute and transient tissue hypoxia.

The Role of Hypoxia in Radioprotection

The induction of hypoxia is a well-established mechanism for conferring resistance to ionizing radiation. The "oxygen effect" in radiobiology describes the phenomenon where the presence of molecular oxygen enhances the damaging effects of radiation by forming and "fixing" free radicals in biological molecules, particularly DNA. By inducing hypoxia, Indralin mitigates this oxygen-dependent enhancement of radiation damage.

Molecular Mechanisms of Hypoxia-Induced Radioresistance

The cellular response to hypoxia is primarily mediated by the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, it is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and initiates the transcription of a wide array of genes involved in:

  • DNA Repair: HIF-1α can upregulate proteins involved in both single-strand and double-strand DNA break repair pathways, enhancing the cell's capacity to mend radiation-induced DNA damage.

  • Cell Cycle Arrest: Hypoxia can induce a quiescent state or cell cycle arrest, which may provide more time for DNA repair before the cell attempts to replicate damaged DNA.

  • Inhibition of Apoptosis: HIF-1α can promote the expression of anti-apoptotic proteins and inhibit pro-apoptotic factors, thereby increasing the threshold for radiation-induced cell death.

Hypoxia_Radioprotection Indralin Indralin Alpha1_AR α1-Adrenoceptor Agonism Indralin->Alpha1_AR Vasoconstriction Vasoconstriction Alpha1_AR->Vasoconstriction O2_Consumption Increased O₂ Consumption Alpha1_AR->O2_Consumption Hypoxia Tissue Hypoxia Vasoconstriction->Hypoxia O2_Consumption->Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a DNA_Repair Enhanced DNA Repair HIF1a->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest HIF1a->Cell_Cycle_Arrest Apoptosis_Inhibition Inhibition of Apoptosis HIF1a->Apoptosis_Inhibition Radioprotection Radioprotection DNA_Repair->Radioprotection Cell_Cycle_Arrest->Radioprotection Apoptosis_Inhibition->Radioprotection

Figure 2: Proposed Mechanism of Indralin-Induced Radioprotection.

Quantitative Data

The following tables summarize the available quantitative data for Indralin from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of a Hypoglycemic Indole Derivative (as a related compound example)

Parameter50 mg Dose200 mg Dose
AbsorptionRapid and almost completeRapid and almost complete
MetabolismPartial, major pathway is glucuronidationPartial, major pathway is glucuronidation
Unchanged Drug Recovered in Urine~40%~40%
Renal:Faecal Excretion Ratio~80:20~80:20
Elimination Half-life (Unchanged Drug)25-30 h25-30 h
Elimination Half-life (Total Radioactivity)33-35 h33-35 h
Data from a study on a structurally related indole derivative, providing an indication of the likely pharmacokinetic profile.

Table 2: Radioprotective Efficacy and Toxicity of Indralin in Rhesus Monkeys

ParameterValue
Radiation Dose (LD100/30)6.8 Gy (60Co γ-irradiation)
Effective Dose 50 (ED50)77.3 mg/kg (intramuscular)
Maximum Tolerated Dose800 mg/kg (intramuscular)
Therapeutic Index (MTD/ED50)~10
Data from a study on juvenile rhesus monkeys.

Table 3: Radioprotective Efficacy of Indralin in Dogs

Radiation TypeRadiation DoseIndralin Dose (intramuscular)Survival Rate
Protons (240 MeV)4 Gy (lethal)10 mg/kg50%
Protons (240 MeV)4 Gy (lethal)20 mg/kg~67%
Protons (240 MeV)4 Gy (lethal)40 mg/kg~67%
Protons (240 MeV)5 Gy (over-lethal)Concurrent with pelvic marrow shielding100%
Data from a study on mongrel dogs.

Table 4: Recommended Human Dose for Radioprotection

Administration RouteDoseExpected Dose Reduction Factor (DRF)
Oral0.45 g (450 mg)1.3 - 1.5
Data from reports on the use of Indralin in emergency radiological situations.

Experimental Protocols

This section outlines the methodologies from key in vivo studies that have investigated the radioprotective effects of Indralin.

Radioprotective Efficacy in Rhesus Monkeys
  • Animal Model: Male and female juvenile rhesus macaques (Macaca mulatta), 2-3 years old, weighing 2.1-3.5 kg.

  • Irradiation: Animals were subjected to total-body gamma irradiation from a 60Co source at a lethal dose of 6.8 Gy.

  • Drug Administration: Indralin was administered intramuscularly at doses ranging from 40 to 120 mg/kg, 5 minutes prior to radiation exposure.

  • Outcome Measures:

    • Survival was monitored for 60 days post-irradiation.

    • Clinical signs of acute radiation syndrome (ARS), including hemorrhagic syndrome, were observed.

    • Hematological parameters (leukopenia and anemia) were assessed.

  • Toxicity Assessment: The maximum tolerated dose was determined by administering escalating doses of Indralin to non-irradiated monkeys and observing for adverse effects.

Monkey_Experiment_Workflow Start Start Animal_Selection Select Rhesus Monkeys (2-3 years, 2.1-3.5 kg) Start->Animal_Selection Drug_Admin Administer Indralin (i.m.) (40-120 mg/kg) 5 min pre-irradiation Animal_Selection->Drug_Admin Irradiation Total Body γ-Irradiation (6.8 Gy from ⁶⁰Co) Drug_Admin->Irradiation Monitoring Monitor for 60 days Irradiation->Monitoring Data_Collection Collect Data: - Survival Rate - Clinical Signs of ARS - Hematological Parameters Monitoring->Data_Collection End End Data_Collection->End

Figure 3: Experimental Workflow for a Radioprotection Study in Monkeys.
Radioprotective Efficacy in Dogs

  • Animal Model: 120 mongrel dogs.

  • Irradiation: Animals were irradiated with protons (240 MeV) at absolutely lethal (4 Gy) and over-lethal (5 Gy) doses.

  • Drug Administration: Indralin was administered intramuscularly at doses of 10, 20, and 40 mg/kg. In some experiments, Indralin was used concurrently with local shielding of the pelvic marrow.

  • Outcome Measures:

    • Survival was monitored.

    • Long-term health, including hematological recovery and fertility, was assessed for up to 4.5 years post-irradiation.

    • Pathomorphological investigations were conducted on surviving animals.

Discussion and Future Directions

The available evidence strongly supports the hypothesis that Indralin's mechanism of action as a radioprotectant is primarily driven by its α1-adrenergic agonist activity, leading to tissue hypoxia. This, in turn, activates cellular defense mechanisms, including enhanced DNA repair and reduced apoptosis, mediated by HIF-1α.

While the overarching mechanism is well-supported, several areas warrant further investigation to provide a more complete understanding:

  • Receptor Subtype Selectivity: The specific binding affinities (Ki values) of Indralin for the different α1-adrenoceptor subtypes (α1A, α1B, α1D) have not been extensively reported. Elucidating the subtype selectivity could provide insights into the tissue-specific effects of the drug and potentially guide the development of second-generation radioprotectants with improved efficacy and safety profiles.

  • Detailed Intracellular Signaling: Further studies are needed to map the precise downstream signaling pathways activated by Indralin in different cell types, beyond the canonical Gq-PLC-IP3/DAG pathway. Investigating the role of other potential signaling effectors could reveal additional mechanisms contributing to its radioprotective effects.

  • Direct Cellular Effects: While hypoxia is the primary proposed mechanism, potential direct cellular effects of Indralin, independent of its α1-adrenergic agonist activity, cannot be entirely ruled out and may warrant investigation.

Conclusion

A Methodological Framework for the Preliminary Cytotoxicity Assessment of 1-(1H-indol-3-yl)-2-(methylamino)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The therapeutic potential of indole alkaloids and their derivatives is a significant area of interest in oncological research. This document outlines a comprehensive methodological framework for conducting preliminary cytotoxicity studies on the novel compound 1-(1H-indol-3-yl)-2-(methylamino)ethanol. In the absence of existing public data on the cytotoxic profile of this specific molecule, this guide provides a robust roadmap for its initial in vitro evaluation. The proposed studies are designed to ascertain its cytotoxic potential, determine key quantitative metrics such as IC50 values, and elucidate potential mechanisms of action through the investigation of relevant signaling pathways. This whitepaper is intended to serve as a technical guide for researchers initiating the preclinical assessment of this and similar novel chemical entities.

Introduction

Indole-containing compounds are a prominent class of heterocyclic molecules that form the backbone of numerous natural and synthetic bioactive agents. Many indole alkaloids have demonstrated significant cytotoxic activity against various cancer cell lines, making them a fertile ground for the development of new anticancer therapeutics.[1][2][3][4][5] The compound this compound is an indole derivative whose cytotoxic properties have not yet been characterized in publicly available literature. This guide proposes a structured approach to its initial in vitro cytotoxicity screening, encompassing detailed experimental protocols, data presentation strategies, and the exploration of potential molecular mechanisms.

Proposed Experimental Workflow

A systematic workflow is essential for the reproducible and comprehensive evaluation of a novel compound's cytotoxicity. The proposed workflow for this compound is depicted below. This process begins with the preparation of the compound and progresses through a tiered screening approach, culminating in preliminary mechanistic studies.

experimental_workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Cytotoxicity Screening cluster_analysis Phase 3: Data Analysis cluster_mechanistic Phase 4: Preliminary Mechanistic Studies compound_prep Compound Solubilization (e.g., in DMSO) treatment Cell Treatment (Dose-Response & Time-Course) compound_prep->treatment cell_culture Cell Line Seeding (Panel of Cancer & Normal Cells) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, SRB) treatment->viability_assay ic50 IC50 Value Calculation viability_assay->ic50 data_table Tabulation of Results ic50->data_table apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) data_table->apoptosis_assay If IC50 is potent pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) apoptosis_assay->pathway_analysis

Caption: Proposed experimental workflow for cytotoxicity assessment.

Detailed Experimental Protocols

The following protocols are standard methodologies proposed for the evaluation of this compound.

Cell Lines and Culture Conditions

A diverse panel of human cancer cell lines should be selected to assess the breadth of cytotoxic activity. A non-cancerous cell line should be included to evaluate selectivity.

  • Proposed Cancer Cell Lines:

    • A549 (Lung Carcinoma)

    • MCF-7 (Breast Adenocarcinoma)

    • PC-3 (Prostate Carcinoma)

    • HeLa (Cervical Carcinoma)

    • SW480 (Colon Adenocarcinoma)

  • Proposed Normal Cell Line:

    • MCF-10A (Non-tumorigenic breast epithelial cells)

Protocol:

  • All cell lines will be cultured in their respective recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cells will be maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells will be subcultured upon reaching 80-90% confluency to maintain exponential growth.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining cytotoxicity.

Protocol:

  • Cells will be seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • A stock solution of this compound will be prepared in DMSO and serially diluted in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • The culture medium will be replaced with the medium containing the test compound or vehicle control (DMSO, final concentration <0.1%).

  • Plates will be incubated for 48 or 72 hours.

  • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for another 4 hours.

  • The medium will be aspirated, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.

  • The absorbance will be measured at 570 nm using a microplate reader.

  • Cell viability will be expressed as a percentage of the vehicle-treated control.

Data Presentation

Quantitative data from the cytotoxicity assays should be presented in a clear and standardized format to facilitate comparison and interpretation. The primary metric for cytotoxicity is the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical Cytotoxicity (IC50) of this compound
Cell LineCancer TypeIncubation Time (h)IC50 (µM)
A549Lung Carcinoma48To be determined
MCF-7Breast Adenocarcinoma48To be determined
PC-3Prostate Carcinoma48To be determined
HeLaCervical Carcinoma48To be determined
SW480Colon Adenocarcinoma48To be determined
MCF-10ANormal Breast Epithelial48To be determined

Proposed Mechanistic Studies

Based on the cytotoxic activity of other indole alkaloids, it is plausible that this compound could induce apoptosis by modulating key signaling pathways.[2] A common pathway implicated in cancer cell survival and proliferation is the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Hypothetical Signaling Pathway for Investigation

The following diagram illustrates a hypothetical mechanism where the compound could inhibit the PI3K/Akt pathway, leading to apoptosis.

signaling_pathway cluster_pathway PI3K/Akt Signaling Pathway compound 1-(1H-indol-3-yl)-2- (methylamino)ethanol PI3K PI3K compound->PI3K Hypothesized Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 inhibits Caspase9 Caspase-9 mTOR->Caspase9 inhibits Bcl2->Caspase9 inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized inhibition of the PI3K/Akt pathway.

Western Blot Protocol for Pathway Analysis

To investigate the effect of the compound on the PI3K/Akt pathway, the expression levels of key proteins (e.g., phosphorylated Akt, total Akt, cleaved PARP, Caspase-3) can be analyzed by Western blotting.

Protocol:

  • Cells will be treated with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cells will be lysed, and protein concentrations will be determined using a BCA assay.

  • Equal amounts of protein will be separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane will be blocked and then incubated with primary antibodies against p-Akt, Akt, cleaved PARP, Caspase-3, and a loading control (e.g., β-actin).

  • After washing, the membrane will be incubated with HRP-conjugated secondary antibodies.

  • Protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This document provides a foundational guide for the initial cytotoxic evaluation of this compound. The proposed workflows and protocols are based on established methodologies in cancer pharmacology and are designed to generate the necessary data to determine if this novel compound warrants further investigation as a potential anticancer agent. The successful execution of these studies will provide critical insights into its potency, selectivity, and preliminary mechanism of action, thereby informing future preclinical and drug development efforts.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Indolyl)-2-(methylamino)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Indolyl)-2-(methylamino)ethanol is a small organic molecule featuring an indole nucleus connected to a methylaminoethanol side chain. The indole scaffold is a prominent feature in a vast array of biologically active compounds and approved pharmaceuticals, known for its ability to interact with various biological targets. The ethanolamine moiety is also a key structural element in many neurotransmitters and drugs, particularly those targeting adrenergic and serotonergic systems. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-(3-Indolyl)-2-(methylamino)ethanol, alongside generalized experimental protocols for their determination. This information is crucial for researchers in medicinal chemistry, pharmacology, and drug development for the purposes of compound characterization, quality control, and understanding its potential biological behavior.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. The following tables summarize the key computed physicochemical properties for 1-(3-Indolyl)-2-(methylamino)ethanol.

Table 1: General and Computed Properties of 1-(3-Indolyl)-2-(methylamino)ethanol
PropertyValueSource
IUPAC Name 1-(1H-indol-3-yl)-2-(methylamino)ethanolPubChem[1]
Molecular Formula C₁₁H₁₄N₂OPubChem[1]
Molecular Weight 190.24 g/mol PubChem[1]
CAS Number 28755-00-2ECHEMI[2]
Canonical SMILES CNCC(C1=CNC2=CC=CC=C21)OPubChem[1]
InChI Key FLDZGFXKYUCKRH-UHFFFAOYSA-NPubChem[1]
Boiling Point (Predicted) 412 °CECHEMI[2]
Flash Point (Predicted) 201.9 °CECHEMI[2]
Density (Predicted) 1.202 g/cm³ECHEMI[2]
Table 2: Computed Lipophilicity, Polarity, and Structural Descriptors
PropertyValueSource
XLogP3 1.0PubChem[1]
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 3PubChem[1]
Topological Polar Surface Area 48.1 ŲPubChem[1]
Heavy Atom Count 14PubChem[1]
Complexity 186PubChem[1]

Experimental Protocols

Detailed experimental validation of the computed properties is a critical step in compound characterization. The following sections outline generalized protocols for determining key physicochemical parameters.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter for predicting the ionization state of a molecule at a given pH, which influences its solubility, permeability, and receptor interactions.

Methodology: Potentiometric Titration

  • Preparation of the Analyte Solution: Accurately weigh a sample of 1-(3-Indolyl)-2-(methylamino)ethanol and dissolve it in a suitable co-solvent mixture (e.g., ethanol-water) to a known concentration.

  • Initial pH Measurement: Place the solution in a thermostated vessel and immerse a calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa. Add the titrant in small, precise increments.

  • Data Recording: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by calculating the pH at the half-equivalence point.

Determination of Aqueous Solubility

Solubility is a key determinant of a drug's bioavailability. The shake-flask method is a common approach for determining thermodynamic solubility.

Methodology: Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid 1-(3-Indolyl)-2-(methylamino)ethanol to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: After equilibration, separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solubility Calculation: The determined concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Features:

  • Aromatic Protons: Signals in the aromatic region (typically δ 7-8 ppm) corresponding to the protons on the indole ring. The splitting patterns will be indicative of their positions and couplings.

  • Indole N-H Proton: A broad singlet, the chemical shift of which can be solvent-dependent.

  • Methine Proton (-CH(OH)-): A signal coupled to the adjacent methylene protons.

  • Methylene Protons (-CH₂-N-): Signals that are diastereotopic and may appear as a complex multiplet due to coupling with the adjacent methine proton and the N-methyl group.

  • N-Methyl Protons (-N-CH₃): A singlet or a doublet depending on the rate of nitrogen inversion and coupling to the N-H proton.

  • Hydroxyl Proton (-OH): A broad singlet, the position of which is concentration and solvent dependent.

Expected ¹³C NMR Features:

  • Signals for the eight distinct carbon atoms of the indole ring.

  • Signals for the three carbons of the methylaminoethanol side chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ from the hydroxyl group.

  • N-H Stretch: A moderate band around 3300-3500 cm⁻¹ from the indole N-H and the secondary amine.

  • C-H Stretches: Bands in the 2800-3100 cm⁻¹ region corresponding to aromatic and aliphatic C-H bonds.

  • C=C Stretches: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: A band in the 1000-1250 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): An ion corresponding to the molecular weight of the compound (m/z = 190.24).

  • Fragmentation Pattern: Common fragmentation pathways would involve the cleavage of the C-C bond between the indole ring and the side chain, as well as cleavage of the side chain itself, leading to characteristic fragment ions.

Potential Biological Activity and Signaling Pathway

While no specific biological activity has been definitively reported for 1-(3-Indolyl)-2-(methylamino)ethanol, its structural features strongly suggest potential interactions with G-protein coupled receptors (GPCRs), such as serotonin or adrenergic receptors. The indole nucleus is a well-established pharmacophore for serotonin receptors, and the ethanolamine side chain is characteristic of many adrenergic receptor ligands.

The following diagram illustrates a hypothetical signaling pathway that could be initiated by the binding of 1-(3-Indolyl)-2-(methylamino)ethanol to a Gs-coupled GPCR.

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand 1-(3-Indolyl)-2-(methylamino)ethanol receptor GPCR (Gs) ligand->receptor Binding g_protein G-Protein (αs, β, γ) receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac αs subunit activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates targets Downstream Targets pka->targets Phosphorylates response Cellular Response targets->response

Hypothetical Gs-coupled GPCR signaling pathway.

Experimental Workflow for Physicochemical Characterization

The comprehensive characterization of a novel or synthesized compound like 1-(3-Indolyl)-2-(methylamino)ethanol follows a logical workflow to ensure its identity, purity, and key properties are well-defined.

Physicochemical_Characterization_Workflow cluster_structural Structural Elucidation cluster_purity Purity Assessment cluster_properties Physicochemical Properties start Synthesized/Purified Compound (1-(3-Indolyl)-2-(methylamino)ethanol) nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (Molecular Weight, Fragmentation) start->ms ftir FTIR Spectroscopy (Functional Groups) start->ftir hplc HPLC (Purity, Quantification) nmr->hplc lcms LC-MS (Purity, MW Confirmation) ms->lcms ftir->hplc pka pKa Determination (Potentiometric Titration) hplc->pka lipophilicity LogP/LogD (e.g., Shake-Flask) hplc->lipophilicity solubility Solubility Assay (Shake-Flask) lcms->solubility end Comprehensive Physicochemical Profile pka->end solubility->end lipophilicity->end

Workflow for physicochemical characterization.

Conclusion

This technical guide has provided a summary of the key physicochemical properties of 1-(3-Indolyl)-2-(methylamino)ethanol based on available computed data. While experimental data for this specific molecule is limited in the public domain, the provided generalized protocols for determining pKa, solubility, and spectroscopic characteristics offer a clear framework for its empirical investigation. The structural similarity of this compound to known bioactive molecules suggests that it may be a valuable candidate for further pharmacological evaluation, particularly in the context of GPCR-mediated signaling. The systematic application of the outlined experimental workflows will be essential for any future research and development involving this intriguing indole derivative.

References

The Therapeutic Potential of Indole Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged structure in medicinal chemistry, has long been a focal point of drug discovery due to its presence in numerous biologically active natural products and synthetic compounds. This technical guide provides an in-depth exploration of the therapeutic potential of indole derivatives, focusing on their applications in oncology, neuroprotection, and anti-inflammatory and antimicrobial therapies. This document summarizes key quantitative data, details essential experimental protocols, and visualizes critical signaling pathways and workflows to support researchers in the development of novel indole-based therapeutics.

I. Quantitative Data on the Biological Activity of Indole Derivatives

The therapeutic efficacy of indole derivatives has been demonstrated across a range of disease models. The following tables summarize key quantitative data, providing a comparative overview of the potency of various indole-based compounds.

Anticancer Activity of Indole Derivatives

Indole derivatives have shown significant promise as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, survival, and angiogenesis.[1][2]

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 18MGC-803 (Gastric)9.47ERK Signaling Pathway Inhibitor[3]
HCT-116 (Colon)9.58[3]
MCF-7 (Breast)13.1[3]
Compound 19MDA-MB-231 (Breast)2.29PI3K/AKT/mTOR Pathway Inhibitor[3]
Indole-curcumin derivative (27)Hep-2 (Laryngeal)12-[3]
A549 (Lung)15-[3]
HeLa (Cervical)4-[3]
Chalcone-indole derivative 12Various0.22 - 1.80Tubulin Polymerization Inhibitor[4]
Quinoline-indole derivative 13Various0.002 - 0.011Tubulin Polymerization Inhibitor[4]
Benzimidazole-indole derivative 8Various0.050Tubulin Polymerization Inhibitor[4]

Neuroprotective Activity of Indole Derivatives

The neuroprotective effects of indole derivatives are attributed to their antioxidant, anti-inflammatory, and anti-aggregation properties.[5]

CompoundAssayEffectReference
Indole-phenolic derivativesCopper chelating activity~40% chelation[6]
H2O2-induced cytotoxicity~25% increase in cell viability[6]
Aβ(25-35)-induced cytotoxicityNeuroprotective effects[6]
2,3,4,5-tetrahydroazepino[4,3-b]indole(1H)-2-one derivative 26BChE inhibitionIC50 = 0.020 µM[7]
AChE inhibitionIC50 = 20 µM[7]

Anti-inflammatory Activity of Indole Derivatives

Indole derivatives can modulate key inflammatory pathways, offering potential for the treatment of chronic inflammatory diseases.[8]

CompoundTarget/AssayIC50 (µM)Reference
Indole-2-formamide benzimidazole[2,1-b]thiazole derivative 13bNO production10.992[9]
IL-6 release2.294[9]
TNF-α release12.901[9]
Indole derivative 4dcSTING inhibition (RAW-Lucia™ ISG cells)0.14[10]
STING inhibition (THP1-Dual™ cells)0.39[10]
Ursolic acid derivative UA-1NO inhibition2.2[11]

Antimicrobial Activity of Indole Derivatives

The emergence of drug-resistant pathogens has spurred the development of novel antimicrobial agents, with indole derivatives showing promising activity.

CompoundMicroorganismMIC (µg/mL)Reference
Indole-thiadiazole 2cB. subtilis3.125[12]
Indole-triazole 3cB. subtilis3.125[12]
Indole derivative 1bC. albicans3.125[12]
Indole derivative 2b-dC. albicans3.125[12]
Indole derivative 3b-dC. albicans3.125[12]
SMJ-2Various Gram-positive bacteria0.25 - 2[13]
SMJ-4Various Gram-positive bacteria0.25 - 16[13]

II. Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of indole derivatives.

1. Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]

Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solutions but can be dissolved in a solubilizing agent. The absorbance of the resulting colored solution is directly proportional to the number of viable cells.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Cell culture medium

  • Test compound (indole derivative) and vehicle control

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

2. In Vitro Tubulin Polymerization Assay

This assay is crucial for identifying compounds that interfere with microtubule dynamics, a key target in cancer therapy.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically.[17][18][19] Inhibitors of tubulin polymerization will prevent this increase, while enhancers will promote it.

Materials:

  • Tubulin (lyophilized, >99% pure)

  • GTP (100 mM stock)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compound (indole derivative)

  • Positive controls (e.g., paclitaxel for polymerization enhancement, vincristine or colchicine for inhibition)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled microplate reader (340 nm)

Procedure:

  • Reagent Preparation: On ice, reconstitute tubulin to a final concentration of 3-5 mg/mL in ice-cold polymerization buffer. Add GTP to a final concentration of 1 mM.

  • Compound Preparation: Prepare various concentrations of the indole derivative in polymerization buffer.

  • Assay Setup: In a pre-chilled 96-well plate on ice, add the test compounds and controls.

  • Initiation of Polymerization: Add the cold tubulin/GTP solution to each well.

  • Absorbance Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance against time. The rate of polymerization and the maximum absorbance can be used to determine the effect of the compound on tubulin polymerization.

3. Analysis of NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation.[20][21][22]

Principle: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation (e.g., by TNF-α), IκB is phosphorylated, ubiquitinated, and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The effect of indole derivatives on this pathway can be assessed by measuring the levels of key proteins.

Materials:

  • Cells (e.g., RAW 264.7 macrophages)

  • Stimulant (e.g., lipopolysaccharide [LPS] or TNF-α)

  • Test compound (indole derivative)

  • Lysis buffer

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescence detection system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of the indole derivative for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) for a specified time (e.g., 15-30 minutes for IκBα phosphorylation, 1-2 hours for nuclear translocation).

  • Protein Extraction:

    • Whole-cell lysates: Lyse the cells in a suitable lysis buffer.

    • Nuclear and cytoplasmic fractions: Use a nuclear extraction kit to separate cytoplasmic and nuclear proteins.

  • Western Blotting:

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels. For nuclear translocation, normalize the nuclear p65 level to a nuclear loading control (e.g., Lamin B1).

III. Visualization of Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental designs.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K activation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Full Activation Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Promotion IndoleDerivatives Indole Derivatives IndoleDerivatives->PI3K Inhibition IndoleDerivatives->AKT Inhibition IndoleDerivatives->mTORC1 Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by indole derivatives.

DrugDiscoveryWorkflow TargetID Target Identification & Validation HitDisc Hit Discovery (HTS, Fragment Screening) TargetID->HitDisc HitToLead Hit-to-Lead (Medicinal Chemistry) HitDisc->HitToLead LeadOpt Lead Optimization (ADME/Tox) HitToLead->LeadOpt Preclinical Preclinical Studies (In vivo models) LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A simplified workflow for drug discovery and development.[23][24][25]

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (LPS, TNF-α) Receptor Receptor (TLR4, TNFR) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation IndoleDerivatives Indole Derivatives IndoleDerivatives->IKK Inhibition IndoleDerivatives->Proteasome Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: The NF-κB signaling pathway and potential inhibitory points for indole derivatives.

This guide serves as a foundational resource for researchers engaged in the exploration of indole derivatives as therapeutic agents. The provided data, protocols, and visual aids are intended to streamline experimental design and data interpretation, ultimately accelerating the translation of promising indole-based compounds from the laboratory to the clinic.

References

Methodological & Application

Application Notes and Protocols for 1-(1H-indol-3-yl)-2-(methylamino)ethanol as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases lack specific information regarding the use of 1-(1H-indol-3-yl)-2-(methylamino)ethanol as a validated chemical probe for a specific biological target. The following application notes and protocols are presented as a hypothetical framework based on the chemical structure of the molecule and the known biological activities of similar indole-containing compounds. These are intended to serve as a guide for researchers who may wish to investigate the potential of this molecule as a chemical probe.

Introduction

This compound is a small molecule featuring an indole core, a structure prevalent in many biologically active compounds.[1][2] The indole moiety is a key pharmacophore in neurotransmitters (e.g., serotonin), and various synthetic drugs.[1] The ethanolamine side chain is also a common feature in adrenergic and serotonergic ligands. Given this structural resemblance to known bioactive molecules, this compound holds potential as a chemical probe for exploring biological systems, particularly in the realm of neuropharmacology. This document outlines its chemical properties and provides hypothetical protocols for its characterization and application as a chemical probe.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.[3][4]

PropertyValueReference
Molecular Formula C₁₁H₁₄N₂O[3][4]
Molecular Weight 190.24 g/mol [3]
CAS Number 28755-00-2[3][4]
IUPAC Name This compound[3]
Appearance Solid (predicted)-
Solubility Soluble in DMSO, ethanol, methanol-

Putative Biological Targets and Applications

Based on its structural similarity to known neuroactive compounds, this compound could potentially interact with several classes of biological targets. Indole derivatives have been reported to target monoamine transporters (e.g., serotonin transporter - SERT), G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors, and enzymes like monoamine oxidase (MAO).

Hypothetical Applications as a Chemical Probe:

  • Target Identification and Validation: Use in affinity-based proteomics to identify novel binding partners.

  • Competitive Binding Assays: To characterize the binding of other ligands to a shared target.

  • Functional Cellular Assays: To probe the modulation of signaling pathways downstream of its putative target.

  • In Vivo Studies: To investigate the physiological or behavioral effects of target modulation in model organisms.

Experimental Protocols

The following are generalized protocols for the initial characterization and application of a novel chemical probe like this compound.

Protocol 1: In Vitro Target Binding Assay (Radioligand Competition)

This protocol describes a hypothetical competitive binding assay to determine the affinity of this compound for the serotonin transporter (SERT), a plausible target.

Objective: To determine the binding affinity (Ki) of the compound for SERT.

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing human SERT (hSERT).

  • [³H]-Citalopram (radioligand).

  • This compound (test compound).

  • Fluoxetine (positive control).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

Procedure:

  • Prepare cell membranes from hSERT-expressing HEK293 cells.

  • In a 96-well plate, add 50 µL of binding buffer, 25 µL of [³H]-Citalopram (at a final concentration near its Kd), and 25 µL of varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

  • For non-specific binding, use a high concentration of fluoxetine (e.g., 10 µM).

  • Initiate the binding reaction by adding 100 µL of the cell membrane preparation.

  • Incubate at room temperature for 1 hour with gentle shaking.

  • Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Hypothetical Data Presentation:

CompoundTargetKi (nM)
This compoundhSERT150
Fluoxetine (Control)hSERT5
Protocol 2: Cellular Functional Assay (Serotonin Uptake Inhibition)

This protocol outlines a method to assess the functional activity of the compound as a potential SERT inhibitor.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of the compound for serotonin uptake in cells.

Materials:

  • HEK293 cells expressing hSERT.

  • [³H]-Serotonin.

  • This compound.

  • Paroxetine (positive control).

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

Procedure:

  • Plate hSERT-expressing HEK293 cells in a 96-well plate and grow to confluence.

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with varying concentrations of this compound or paroxetine for 15 minutes at 37°C.

  • Add [³H]-Serotonin (at a final concentration near its Km for transport) to initiate the uptake.

  • Incubate for 10 minutes at 37°C.

  • Terminate the uptake by aspirating the medium and washing the cells rapidly with ice-cold uptake buffer.

  • Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Determine the IC₅₀ value by non-linear regression analysis.

Hypothetical Data Presentation:

CompoundAssayIC₅₀ (nM)
This compoundSerotonin Uptake Inhibition250
Paroxetine (Control)Serotonin Uptake Inhibition10

Visualizations

Putative Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, assuming it acts as a serotonin reuptake inhibitor.

G compound 1-(1H-indol-3-yl)-2- (methylamino)ethanol sert Serotonin Transporter (SERT) compound->sert Inhibits serotonin_synapse Extracellular Serotonin sert->serotonin_synapse Reuptake postsynaptic_receptor Postsynaptic 5-HT Receptor serotonin_synapse->postsynaptic_receptor Activates downstream_signaling Downstream Signaling Cascades postsynaptic_receptor->downstream_signaling Initiates G synthesis Compound Synthesis and Purification binding_assay In Vitro Binding Assay (e.g., Radioligand Competition) synthesis->binding_assay functional_assay Cellular Functional Assay (e.g., Serotonin Uptake) binding_assay->functional_assay selectivity_panel Target Selectivity Profiling functional_assay->selectivity_panel in_vivo In Vivo Model Studies (e.g., Behavioral Assays) selectivity_panel->in_vivo conclusion Probe Characterization Complete in_vivo->conclusion

References

Application of Indolyl Ethanolamines in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indolyl ethanolamines, a class of compounds structurally related to the neurotransmitter serotonin, are pivotal tools in neuroscience research. Their ability to selectively interact with various serotonin (5-HT) receptor subtypes allows for the detailed investigation of serotonergic signaling in both healthy and pathological states. This document provides detailed application notes and protocols for utilizing indolyl ethanolamines to explore their effects on the central nervous system, with a focus on their role as serotonin receptor agonists.

Application Notes

Indolyl ethanolamines serve as valuable probes for dissecting the complex roles of the serotonin system in a wide array of neurological and psychiatric conditions. Their applications span from fundamental research into synaptic transmission and neuronal circuitry to the preclinical development of novel therapeutics for disorders such as anxiety, depression, and neurodegenerative diseases.

One of the primary applications of indolyl ethanolamines is in the characterization of 5-HT receptor function. By acting as selective agonists for specific receptor subtypes, these compounds enable researchers to elucidate the distinct physiological and behavioral outcomes associated with the activation of individual receptors. For instance, selective activation of the 5-HT2A receptor, a key target for this class of compounds, has been shown to modulate processes such as learning, memory, and sensory perception.

Furthermore, indolyl ethanolamines are instrumental in studying the downstream signaling cascades initiated by 5-HT receptor activation. A prominent pathway engaged by 5-HT2A receptor agonists is the phospholipase C (PLC) pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the subsequent generation of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), influencing a multitude of cellular processes.

In behavioral neuroscience, indolyl ethanolamines are frequently employed to investigate their anxiolytic, anxiogenic, and locomotor effects in rodent models. Standardized behavioral paradigms such as the elevated plus-maze and the open field test are utilized to quantify these effects, providing insights into the role of specific 5-HT receptors in modulating anxiety and motor control.

Data Presentation

Table 1: Binding Affinities (Ki, nM) of Representative Indole Derivatives for Human Serotonin Receptors
Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2B5-HT2C5-HT65-HT7
N,N-dimethyltryptamine (DMT)>10000499196179136199011869
5-Bromo-DMT13611110012148100010050
5-Chloro-DMT6710010010038100010040
5-Iodo-DMT20010010010050100010060
N1-n-propyl-5-methoxy-α-methyltryptamine71005000>1000012-120--

Data compiled from publicly available databases and scientific literature.[1][2] Note: Lower Ki values indicate higher binding affinity.

Table 2: Representative Anxiolytic Effects of a 5-HT Receptor Agonist in the Elevated Plus-Maze
TreatmentDose (mg/kg)Time in Open Arms (s)Open Arm Entries (%)
Vehicle-35 ± 520 ± 3
5-HT Agonist (e.g., 8-OH-DPAT)0.160 ± 835 ± 5
5-HT Agonist (e.g., 8-OH-DPAT)0.585 ± 10 50 ± 6

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle. This table presents representative data for a known 5-HT1A agonist to illustrate the expected anxiolytic effects.[3][4]

Table 3: Representative Effects of a 5-HT Receptor Agonist on Locomotor Activity in the Open Field Test
TreatmentDose (mg/kg)Total Distance Traveled (m)Time in Center Zone (s)
Vehicle-150 ± 1225 ± 4
5-HT Agonist1.0120 ± 1045 ± 6
5-HT Agonist5.080 ± 9 60 ± 8

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle. This table presents representative data to illustrate potential effects on locomotor activity and anxiety-like behavior.

Experimental Protocols

Protocol 1: Serotonin Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of indolyl ethanolamines for specific serotonin receptor subtypes.

Materials:

  • Cell membranes expressing the human 5-HT receptor of interest (e.g., 5-HT2A)

  • Radioligand (e.g., [3H]ketanserin for 5-HT2A receptors)

  • Indolyl ethanolamine test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA)

  • Non-specific binding control (e.g., 10 µM mianserin for 5-HT2A)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the indolyl ethanolamine test compounds.

  • In a 96-well plate, add in the following order: assay buffer, radioligand, test compound or vehicle, and cell membranes. The final assay volume is typically 200 µL.

  • For determining non-specific binding, add the non-specific binding control instead of the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values for the test compounds using appropriate software (e.g., Prism) by fitting the data to a one-site competition model.

cluster_prep Preparation cluster_incubation Incubation cluster_filtration Filtration & Washing cluster_detection Detection & Analysis A Prepare Serial Dilutions of Test Compound C Add Test Compound/Vehicle to Assay Plate A->C B Prepare Assay Plate (Buffer, Radioligand, Membranes) B->C D Incubate at Room Temperature C->D E Filter through Glass Fiber Filters D->E F Wash Filters with Ice-Cold Buffer E->F G Add Scintillation Cocktail F->G H Measure Radioactivity G->H I Calculate Ki Values H->I

Receptor Binding Assay Workflow

Protocol 2: Phosphatidylinositol Turnover Assay

This assay measures the ability of indolyl ethanolamines to stimulate the hydrolysis of phosphatidylinositols, a key downstream signaling event of 5-HT2 receptor activation.

Materials:

  • Rat brain slices (e.g., cortical slices) or cultured cells expressing the 5-HT receptor of interest.

  • [3H]myo-inositol

  • Artificial cerebrospinal fluid (aCSF) or appropriate cell culture medium.

  • LiCl

  • Indolyl ethanolamine test compounds

  • Perchloric acid

  • Dowex AG1-X8 resin (formate form)

  • Scintillation cocktail and counter

Procedure:

  • Pre-label brain slices or cells with [3H]myo-inositol in aCSF or medium for a sufficient period (e.g., 1-2 hours) to allow for incorporation into membrane phosphoinositides.

  • Wash the slices/cells to remove excess unincorporated [3H]myo-inositol.

  • Pre-incubate the slices/cells with LiCl (e.g., 10 mM) for a short period (e.g., 15-30 minutes). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Add the indolyl ethanolamine test compound at various concentrations and incubate for a defined time (e.g., 30-60 minutes).

  • Terminate the reaction by adding ice-cold perchloric acid.

  • Neutralize the samples and separate the inositol phosphates from free inositol using Dowex anion-exchange chromatography.

  • Elute the total inositol phosphates and measure the radioactivity using a scintillation counter.

  • Express the results as the percentage increase in [3H]inositol phosphate accumulation over basal levels.

cluster_labeling Pre-labeling cluster_stimulation Stimulation cluster_extraction Extraction & Separation cluster_quantification Quantification A Incubate Brain Slices/Cells with [3H]myo-inositol B Wash to Remove Unincorporated Label A->B C Pre-incubate with LiCl B->C D Add Test Compound C->D E Terminate with Perchloric Acid D->E F Separate Inositol Phosphates via Chromatography E->F G Measure Radioactivity F->G H Calculate % Increase over Basal G->H

Phosphatidylinositol Turnover Assay Workflow

Protocol 3: Elevated Plus-Maze Test for Anxiety-Like Behavior

This protocol describes the use of the elevated plus-maze (EPM) to assess the anxiolytic or anxiogenic effects of indolyl ethanolamines in rodents.

Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor (e.g., 50 cm for rats). The dimensions of the arms are typically 50 cm long and 10 cm wide, with the enclosed arms having walls of about 40 cm in height.

Procedure:

  • Habituate the animals to the testing room for at least 1 hour before the experiment.

  • Administer the indolyl ethanolamine or vehicle to the animals at a predetermined time before testing (e.g., 30 minutes for intraperitoneal injection).

  • Place the animal in the center of the maze, facing one of the open arms.

  • Allow the animal to explore the maze for a 5-minute period.

  • Record the session using a video camera positioned above the maze.

  • After the 5-minute session, return the animal to its home cage.

  • Clean the maze thoroughly between each animal to remove any olfactory cues.

  • Analyze the video recordings to score the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

  • An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms.

Protocol 4: Open Field Test for Locomotor Activity and Anxiety-Like Behavior

The open field test is used to assess general locomotor activity and anxiety-like behavior in rodents following the administration of indolyl ethanolamines.

Apparatus:

  • A square or circular arena with walls to prevent escape (e.g., 40 x 40 x 30 cm for mice). The arena is typically made of a non-porous material for easy cleaning. The floor is often divided into a central and a peripheral zone.

Procedure:

  • Habituate the animals to the testing room for at least 1 hour before the experiment.

  • Administer the indolyl ethanolamine or vehicle to the animals.

  • Place the animal in the center of the open field arena.

  • Allow the animal to explore the arena for a specified period (e.g., 10-20 minutes).

  • Record the session using a video tracking system.

  • After the session, return the animal to its home cage.

  • Clean the arena thoroughly between each animal.

  • Analyze the tracking data to quantify the following parameters:

    • Total distance traveled (a measure of general locomotor activity).

    • Time spent in the center zone (an indicator of anxiety-like behavior; less time in the center suggests higher anxiety).

    • Number of entries into the center zone.

    • Rearing frequency (a measure of exploratory behavior).

Signaling Pathway

5-HT2A Receptor Signaling Cascade

Activation of the 5-HT2A receptor by an indolyl ethanolamine agonist initiates a well-characterized signaling cascade. The receptor, a G-protein coupled receptor (GPCR), is primarily coupled to the Gq/11 alpha subunit. Upon agonist binding, a conformational change in the receptor leads to the activation of Gq/11, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The increase in cytosolic Ca2+ can modulate the activity of various enzymes and ion channels. DAG, in conjunction with the elevated Ca2+, activates protein kinase C (PKC), which then phosphorylates a wide range of downstream protein targets, leading to diverse cellular responses.[5][6][7][8]

cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Indolyl Ethanolamine (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor Binds to Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Co-activates CellularResponse Cellular Responses Ca2->CellularResponse Modulates Activity PKC->CellularResponse Phosphorylates Targets

5-HT2A Receptor Signaling Pathway

References

Application Notes and Protocols for Testing Anticancer Activity of Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for evaluating the anticancer activity of novel indole derivatives. The outlined procedures cover initial cytotoxicity screening, investigation of the mechanism of action through apoptosis and cell cycle analysis, and validation of molecular targets using western blotting. Furthermore, a protocol for in vivo efficacy testing using a xenograft mouse model is described.

Introduction

Indole and its derivatives have emerged as a significant class of heterocyclic compounds in cancer research, with several indole-based molecules demonstrating potent anticancer activities.[1][2][3] These compounds can modulate various cellular processes, including cell proliferation, apoptosis, and angiogenesis, by targeting key signaling pathways.[4][5][6] Prominent pathways affected by indole derivatives include the PI3K/Akt/mTOR and MAPK signaling cascades.[4][5] This application note provides a comprehensive set of protocols to systematically evaluate the anticancer potential of new indole derivatives, from initial in vitro screening to in vivo validation.

Experimental Workflow

The overall experimental workflow for assessing the anticancer activity of indole derivatives is a multi-step process. It begins with broad cytotoxicity screening against a panel of cancer cell lines, followed by more detailed mechanistic studies for promising compounds, and culminates in in vivo efficacy studies.

Experimental Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Cytotoxicity_Screening Cytotoxicity Screening (MTT or SRB Assay) Select_Lead_Compounds Selection of Lead Compounds Cytotoxicity_Screening->Select_Lead_Compounds Determine IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Select_Lead_Compounds->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) Select_Lead_Compounds->Cell_Cycle_Analysis Western_Blot Western Blot Analysis of Signaling Pathways Select_Lead_Compounds->Western_Blot Xenograft_Model Xenograft Mouse Model Apoptosis_Assay->Xenograft_Model Cell_Cycle_Analysis->Xenograft_Model Western_Blot->Xenograft_Model Efficacy_Evaluation Evaluation of Tumor Growth Inhibition Xenograft_Model->Efficacy_Evaluation

Fig. 1: Overall experimental workflow.

In Vitro Assays

Cytotoxicity Assays

The initial step in evaluating the anticancer activity of indole derivatives is to determine their cytotoxicity against a panel of human cancer cell lines. The MTT and SRB assays are widely used for this purpose.[7][8]

3.1.1. MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.[9]

Materials:

  • Human cancer cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Indole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.

  • Treat the cells with various concentrations of the indole derivatives (e.g., 0.1, 1, 10, 50, 100 µM) in a final volume of 200 µL. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[9]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

3.1.2. SRB Assay Protocol

The Sulforhodamine B (SRB) assay is a colorimetric assay that relies on the binding of the dye to cellular proteins.[7][10][11]

Materials:

  • Human cancer cell lines

  • Complete culture medium

  • Indole derivatives

  • Trichloroacetic acid (TCA), 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with various concentrations of the indole derivatives for 48-72 hours.

  • Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.[7]

  • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Add 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.[12]

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.[12]

  • Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.[12]

  • Measure the absorbance at 510 nm using a microplate reader.[7]

  • Calculate the percentage of cell viability and determine the IC50 value.

Data Presentation:

The results of the cytotoxicity assays should be summarized in a table.

Indole DerivativeCancer Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
Compound AA549 (Lung)15.2 ± 1.88.5 ± 0.9
Compound AMCF-7 (Breast)25.7 ± 3.112.3 ± 1.5
Compound BA549 (Lung)8.9 ± 1.14.2 ± 0.5
Compound BMCF-7 (Breast)12.4 ± 1.56.8 ± 0.7
DoxorubicinA549 (Lung)0.8 ± 0.10.4 ± 0.05
DoxorubicinMCF-7 (Breast)1.2 ± 0.20.6 ± 0.08
Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.[13]

Materials:

  • Cancer cells treated with indole derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) Staining Solution

  • Flow cytometer

Procedure:

  • Seed cells and treat with the indole derivative at its IC50 concentration for 24-48 hours.

  • Harvest the cells (including floating cells) and wash twice with cold PBS.[13]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Data Presentation:

The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) should be presented in a table.

TreatmentViable (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
Compound A (IC50)60.8 ± 4.525.3 ± 3.210.1 ± 1.83.8 ± 0.9
Compound B (IC50)45.1 ± 3.935.7 ± 4.115.4 ± 2.53.8 ± 0.9
Cell Cycle Analysis

Cell cycle analysis is performed to determine if the indole derivative induces cell cycle arrest at a specific phase.[15][16][17]

Materials:

  • Cancer cells treated with indole derivatives

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the indole derivative at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Data Presentation:

The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) should be tabulated.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.3 ± 3.730.1 ± 2.514.6 ± 1.9
Compound A (IC50)70.2 ± 4.115.8 ± 2.014.0 ± 1.8
Compound B (IC50)40.5 ± 3.525.3 ± 2.834.2 ± 3.1
Western Blot Analysis

Western blotting is used to investigate the effect of the indole derivatives on the expression and phosphorylation status of key proteins in relevant signaling pathways.[18][19][20]

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Indole_Derivative Indole Derivative Indole_Derivative->Akt inhibits

Fig. 2: PI3K/Akt/mTOR signaling pathway.

Materials:

  • Cancer cells treated with indole derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, Bcl-2, Bax, Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with the indole derivative for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[19]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.[19]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Data Presentation:

The relative protein expression levels can be presented in a table.

Treatmentp-Akt/Akt Ratiop-mTOR/mTOR RatioBcl-2/β-actin RatioCleaved Caspase-3/β-actin Ratio
Vehicle Control1.00 ± 0.051.00 ± 0.061.00 ± 0.081.00 ± 0.07
Compound A (IC50)0.45 ± 0.040.52 ± 0.050.61 ± 0.062.85 ± 0.21
Compound B (IC50)0.28 ± 0.030.35 ± 0.040.39 ± 0.054.12 ± 0.35

In Vivo Efficacy Study: Xenograft Mouse Model

Promising indole derivatives are further evaluated for their in vivo anticancer efficacy using a xenograft mouse model.[21][22][23]

Xenograft_Model_Workflow Cell_Implantation Subcutaneous Implantation of Cancer Cells into Immunodeficient Mice Tumor_Growth Allow Tumors to Grow to a Palpable Size (e.g., 100-150 mm³) Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Treatment Administer Indole Derivative or Vehicle Control (e.g., daily for 21 days) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Euthanize Mice and Excise Tumors for Analysis Monitoring->Endpoint

References

Application Notes and Protocols for In Vivo Studies with 1-(1H-indol-3-yl)-2-(methylamino)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1H-indol-3-yl)-2-(methylamino)ethanol is an indole-ethanolamine derivative. Structurally, it is related to other psychoactive tryptamines, such as N-methyltryptamine (NMT), which is known to be a serotonin receptor agonist and releasing agent.[1] The core indole structure is a common feature in many biologically active compounds, including neurotransmitters like serotonin.[2] Due to its structural similarity to known psychoactive compounds that interact with monoaminergic systems, it is hypothesized that this compound may exhibit effects on the central nervous system. This document provides a comprehensive guide for the initial in vivo characterization of this compound in rodent models, covering preliminary toxicity assessment, and behavioral and physiological profiling.

Predicted Biological Activity and Rationale for In Vivo Assays

Based on its chemical structure, this compound is predicted to interact with monoaminergic systems, particularly serotonin receptors. Its close structural analogs, like N-methyltryptamine (NMT) and α-methyltryptamine (αMT), are known to be psychoactive, with effects mediated through serotonin 5-HT2A receptors and by influencing the release and reuptake of serotonin, dopamine, and norepinephrine.[1][3][4] Therefore, the proposed in vivo studies are designed to assess its potential psychoactive, analgesic, and anti-inflammatory properties.

The following suite of in vivo assays is recommended for a comprehensive initial profiling:

  • Preliminary Studies: Acute toxicity and dose-range finding to establish a safe and effective dose range.

  • Behavioral Assessment:

    • Open Field Test: To evaluate general locomotor activity and anxiety-like behavior.

    • Elevated Plus Maze: To further assess anxiety-like behavior.

  • Physiological Assessment:

    • Hot Plate Test: To measure analgesic effects against thermal stimuli (central nociception).

    • Tail Immersion Test: To corroborate findings on central nociception.

    • Acetic Acid-Induced Writhing Test: To evaluate peripheral analgesic activity.

    • Carrageenan-Induced Paw Edema Assay: To assess anti-inflammatory effects.

Experimental Protocols

Preliminary Studies

Objective: To determine the maximum tolerated dose (MTD) and to identify a dose range for subsequent behavioral and physiological studies.[5][6]

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, distilled water with 0.5% Tween 80)

  • Male and female Swiss albino mice (6-8 weeks old)

  • Oral gavage needles

  • Animal balance

Protocol:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast the mice overnight (for rats) or for 3-4 hours (for mice) before dosing, with water available ad libitum.[7][8]

  • Dose Preparation: Prepare a stock solution of the test compound in the chosen vehicle.

  • Dose Administration:

    • Limit Test: Start with a limit test by administering a single oral dose of 2000 mg/kg to a group of 3 female rats.[8][9] If no mortality or severe toxicity is observed, a higher dose of 5000 mg/kg may be considered if required by specific regulatory needs.[8]

    • Dose-Ranging: If toxicity is observed in the limit test, conduct a dose-ranging study. Use at least 3-5 dose levels with 3-5 animals per group. A suggested starting dose range could be 10, 30, 100, 300, and 1000 mg/kg.

  • Observation: Observe the animals continuously for the first 4 hours, then periodically for 14 days.[7][10] Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight: Record the body weight of each animal before dosing and then weekly.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • Data Analysis: Determine the MTD as the highest dose that does not cause mortality or significant signs of toxicity. Select at least three doses (e.g., low, medium, and high) for subsequent studies based on the MTD.

Behavioral Assays

Objective: To assess general locomotor activity and anxiety-like behavior in a novel environment.[11][12]

Materials:

  • Open field apparatus (e.g., a 40 x 40 x 30 cm square arena)

  • Video tracking software

  • 70% ethanol for cleaning

Protocol:

  • Habituation: Allow animals to habituate to the testing room for at least 30-60 minutes before the test.

  • Dosing: Administer the test compound or vehicle to the animals at the predetermined doses and time points.

  • Test Procedure:

    • Place a single mouse into the center of the open field arena.

    • Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).[13]

    • Record the session using the video tracking software.

  • Cleaning: Clean the arena thoroughly with 70% ethanol between each trial to eliminate olfactory cues.[13]

  • Data Analysis: Analyze the recorded video for the following parameters:

    • Total distance traveled

    • Time spent in the center zone vs. peripheral zones

    • Number of entries into the center zone

    • Rearing frequency

Objective: To assess anxiety-like behavior based on the animal's aversion to open and elevated spaces.[14][15]

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)

  • Video tracking software

  • 70% ethanol for cleaning

Protocol:

  • Habituation: Acclimatize the animals to the testing room for at least 30-60 minutes.

  • Dosing: Administer the test compound or vehicle.

  • Test Procedure:

    • Place a single mouse on the central platform of the maze, facing an open arm.[15]

    • Allow the mouse to explore the maze for 5 minutes.[16]

    • Record the session with the video tracking software.

  • Cleaning: Clean the maze with 70% ethanol after each trial.[15]

  • Data Analysis: Analyze the following parameters:

    • Time spent in the open arms vs. closed arms

    • Number of entries into the open arms vs. closed arms

    • Total distance traveled

Physiological Assays

Objective: To evaluate the central analgesic activity of the compound against a thermal stimulus.[3][17]

Materials:

  • Hot plate apparatus with adjustable temperature

  • Transparent restraining cylinder

Protocol:

  • Apparatus Setup: Set the hot plate temperature to 55 ± 0.5°C.

  • Baseline Latency: Determine the baseline reaction time for each mouse by placing it on the hot plate and measuring the time until it shows a nociceptive response (e.g., paw licking, jumping). A cut-off time of 30-45 seconds should be set to prevent tissue damage.[]

  • Dosing: Administer the test compound, vehicle, or a standard analgesic (e.g., morphine).

  • Test Latency: At various time points after dosing (e.g., 30, 60, 90, 120 minutes), place the mouse back on the hot plate and record the reaction latency.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group.

Objective: To assess the spinal analgesic response to a thermal stimulus.[19]

Materials:

  • Water bath with a thermostat

  • Animal restrainer

Protocol:

  • Apparatus Setup: Maintain the water bath at a constant temperature (e.g., 52 ± 0.5°C).

  • Baseline Latency: Gently restrain the mouse and immerse the distal 2-3 cm of its tail in the hot water. Record the time taken for the mouse to flick its tail out of the water. Set a cut-off time of 10-15 seconds.

  • Dosing: Administer the test compound, vehicle, or a standard analgesic.

  • Test Latency: Measure the tail-flick latency at different time points post-administration.

  • Data Analysis: Calculate the percentage increase in latency compared to baseline and the vehicle group.

Objective: To evaluate the peripheral analgesic activity of the compound.[2]

Materials:

  • 0.6-1% acetic acid solution

  • Syringes and needles

  • Observation chambers

Protocol:

  • Dosing: Administer the test compound, vehicle, or a standard analgesic (e.g., diclofenac sodium) to different groups of mice.

  • Induction of Writhing: After a set absorption time (e.g., 30 minutes), inject 0.1 ml/10g of the acetic acid solution intraperitoneally to each mouse.[20]

  • Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-15 minutes, starting 5 minutes after the acetic acid injection.[21][22]

  • Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.

Objective: To assess the anti-inflammatory activity of the compound.[23]

Materials:

  • 1% carrageenan solution in saline

  • Plethysmometer or digital calipers

  • Syringes and needles

Protocol:

  • Baseline Measurement: Measure the initial volume of the right hind paw of each mouse.

  • Dosing: Administer the test compound, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Edema: After 30-60 minutes, inject 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw.[24]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[7][25]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.

Data Presentation

Quantitative data from the in vivo assays should be summarized in tables for clear comparison between treatment groups.

Table 1: Acute Oral Toxicity of this compound in Mice

Dose (mg/kg)Number of AnimalsMortalityClinical Signs of ToxicityBody Weight Change (%)
Vehicle5 M, 5 F0/10None observed+ X ± Y
Dose 15 M, 5 F.........
Dose 25 M, 5 F.........
Dose 35 M, 5 F.........

Table 2: Effects of this compound on the Open Field Test in Mice

Treatment GroupDose (mg/kg)Total Distance (m)Time in Center (s)Center EntriesRearing Frequency
Vehicle-............
Compound XDose 1............
Compound XDose 2............
Compound XDose 3............

Table 3: Effects of this compound on the Elevated Plus Maze Test in Mice

Treatment GroupDose (mg/kg)Time in Open Arms (s)Open Arm EntriesClosed Arm Entries
Vehicle-.........
Compound XDose 1.........
Compound XDose 2.........
Compound XDose 3.........

Table 4: Analgesic Effects of this compound

Treatment GroupDose (mg/kg)Hot Plate Latency (s)Tail Immersion Latency (s)Writhing Inhibition (%)
Vehicle-......0
Compound XDose 1.........
Compound XDose 2.........
Compound XDose 3.........
Positive Control............

Table 5: Anti-inflammatory Effects of this compound in the Carrageenan-Induced Paw Edema Assay

Treatment GroupDose (mg/kg)Paw Volume Increase (ml) at 1hPaw Volume Increase (ml) at 2hPaw Volume Increase (ml) at 3hPaw Volume Increase (ml) at 4hEdema Inhibition (%) at 3h
Vehicle-............0
Compound XDose 1...............
Compound XDose 2...............
Compound XDose 3...............
Positive Control..................

Visualizations

Experimental Workflow

Experimental_Workflow cluster_preliminary Preliminary Studies cluster_behavioral Behavioral Profiling cluster_physiological Physiological Profiling acute_toxicity Acute Toxicity & Dose-Range Finding mtd Determine MTD acute_toxicity->mtd dose_selection Select Doses for Efficacy Studies mtd->dose_selection open_field Open Field Test dose_selection->open_field Administer Compound epm Elevated Plus Maze dose_selection->epm Administer Compound hot_plate Hot Plate Test dose_selection->hot_plate Administer Compound tail_immersion Tail Immersion Test dose_selection->tail_immersion Administer Compound writhing Acetic Acid Writhing Test dose_selection->writhing Administer Compound edema Carrageenan Paw Edema Assay dose_selection->edema Administer Compound data_analysis Data Analysis & Interpretation open_field->data_analysis Locomotion & Anxiety Data epm->data_analysis Anxiety Data hot_plate->data_analysis Central Analgesia Data tail_immersion->data_analysis Spinal Analgesia Data writhing->data_analysis Peripheral Analgesia Data edema->data_analysis Anti-inflammatory Data

Caption: Workflow for in vivo characterization.

Hypothetical Signaling Pathways

Given the structural similarity of this compound to tryptamines that are 5-HT2A receptor agonists, a plausible mechanism of action involves the activation of the Gq-coupled 5-HT2A receptor.[17] This can lead to downstream signaling cascades that modulate neuronal activity. Furthermore, interactions with dopaminergic and adrenergic systems are also possible.

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol compound 1-(1H-indol-3-yl)-2- (methylamino)ethanol receptor 5-HT2A Receptor compound->receptor Binds & Activates g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release Triggers pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Neuronal Excitation & Downstream Effects pkc->cellular_response Modulates ca_release->cellular_response Modulates

Caption: Hypothesized 5-HT2A receptor signaling cascade.

Crosstalk_Signaling cluster_serotonin Serotonergic cluster_dopamine Dopaminergic cluster_adrenergic Adrenergic compound 1-(1H-indol-3-yl)-2- (methylamino)ethanol ht2a 5-HT2A Receptor compound->ht2a Primary Target (Hypothesized) d2 Dopamine D2 Receptor compound->d2 Potential Interaction alpha1 α1-Adrenergic Receptor compound->alpha1 Potential Interaction ht2a_effect Psychoactive Effects ht2a->ht2a_effect d2_effect Modulation of Motor Activity & Mood d2->d2_effect alpha1_effect Cardiovascular & Arousal Effects alpha1->alpha1_effect

Caption: Potential multi-receptor interactions.

Conclusion

The provided protocols offer a structured approach for the initial in vivo characterization of this compound. This systematic evaluation will provide crucial data on its safety profile, and potential psychoactive, analgesic, and anti-inflammatory properties. The findings from these studies will be instrumental in guiding further research and development of this compound. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Application Notes and Protocols: 1-(1H-indol-3-yl)-2-(methylamino)ethanol as a Synthetic Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the utilization of 1-(1H-indol-3-yl)-2-(methylamino)ethanol as a precursor in the synthesis of valuable indole alkaloids, with a primary focus on the preparation of N-methyltryptamine.

Introduction

This compound is a versatile bifunctional molecule incorporating the privileged indole scaffold, a secondary amine, and a secondary alcohol. This unique combination of functional groups makes it a strategic starting material for the synthesis of various biologically active compounds, particularly N-methylated tryptamine derivatives. The indole ring is a core component of numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The secondary amine and alcohol functionalities offer multiple avenues for chemical modification, including N-alkylation, acylation, and deoxygenation.

A significant application of this compound is its role as a direct precursor to N-methyltryptamine (NMT), a naturally occurring psychoactive indole alkaloid and a key intermediate in the synthesis of more complex therapeutic agents. The conversion involves the selective deoxygenation of the benzylic alcohol, a synthetically valuable transformation.

Key Synthetic Application: Synthesis of N-Methyltryptamine

The primary synthetic utility of this compound lies in its conversion to N-methyltryptamine. This transformation is achieved through the reduction of the C1-hydroxyl group. Various established methods for the deoxygenation of benzylic alcohols can be adapted for this purpose.

Reaction Pathway

The general transformation is depicted below:

G Precursor This compound Reagents Deoxygenation Reagents Precursor->Reagents Product N-Methyltryptamine Reagents->Product

Caption: General reaction scheme for the conversion of this compound to N-methyltryptamine.

Experimental Protocols

The following protocols outline two common and effective methods for the deoxygenation of the benzylic alcohol in this compound to yield N-methyltryptamine.

Protocol 1: Catalytic Hydrogenation

This method involves the hydrogenolysis of the C-O bond over a palladium catalyst. It is a clean and efficient method, often providing high yields.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve Precursor in Solvent B Add Palladium Catalyst A->B C Seal Reaction Vessel B->C D Pressurize with Hydrogen Gas C->D E Stir at Room Temperature D->E F Filter Catalyst E->F G Concentrate Filtrate F->G H Purify by Chromatography G->H

Caption: Workflow for the catalytic hydrogenation of this compound.

Methodology:

  • Reaction Setup:

    • In a suitable hydrogenation vessel, dissolve this compound (1.0 g, 5.26 mmol) in a solvent such as ethanol or ethyl acetate (50 mL).

    • Carefully add 10% palladium on charcoal (Pd/C, 100 mg, 10% w/w) to the solution.

    • Seal the reaction vessel securely.

  • Hydrogenation:

    • Evacuate the vessel and backfill with hydrogen gas (or use a hydrogen balloon). For more efficient reaction, a Parr hydrogenator can be used at a pressure of 50 psi.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude N-methyltryptamine by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure product.

Protocol 2: Triethylsilane Mediated Reduction

This protocol utilizes a Lewis acid and a hydride source (triethylsilane) to effect the deoxygenation. It is a milder alternative to catalytic hydrogenation and can be advantageous for substrates with functional groups sensitive to hydrogenolysis.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve Precursor in Solvent B Add Lewis Acid A->B C Add Triethylsilane Dropwise B->C D Stir at Room Temperature C->D E Quench Reaction D->E F Extract Product E->F G Purify by Chromatography F->G

Caption: Workflow for the triethylsilane mediated reduction of this compound.

Methodology:

  • Reaction Setup:

    • Dissolve this compound (1.0 g, 5.26 mmol) in a dry, inert solvent such as dichloromethane or acetonitrile (50 mL) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add a Lewis acid, such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂), dropwise to the solution.

  • Reduction:

    • To the stirred solution, add triethylsilane (Et₃SiH) dropwise over a period of 15-30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel as described in Protocol 1.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of N-methyltryptamine from this compound using the described protocols. The values are representative and may vary based on specific reaction conditions and scale.

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Triethylsilane Reduction
Precursor This compoundThis compound
Product N-MethyltryptamineN-Methyltryptamine
Reagents 10% Pd/C, H₂Et₃SiH, TFA or BF₃·OEt₂
Solvent Ethanol or Ethyl AcetateDichloromethane or Acetonitrile
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 12-24 hours4-12 hours
Typical Yield 85-95%75-90%
Purity (post-chromatography) >98%>98%

Conclusion

This compound serves as a valuable and readily accessible precursor for the synthesis of N-methyltryptamine and potentially other N-alkylated tryptamine analogs. The protocols provided herein describe robust and high-yielding methods for its conversion. These application notes are intended to guide researchers in leveraging this precursor for the development of novel bioactive molecules and pharmaceuticals. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

Application Notes and Protocols for Testing 1-(1H-indol-3-yl)-2-(methylamino)ethanol in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vitro evaluation of 1-(1H-indol-3-yl)-2-(methylamino)ethanol, a novel indole-containing compound with potential therapeutic applications. Indole derivatives have demonstrated a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The protocols detailed herein are designed to assess the cytotoxic, pro-apoptotic, and anti-migratory properties of this compound in relevant cancer cell lines. Furthermore, potential mechanisms of action involving key cellular signaling pathways are discussed, providing a framework for more in-depth mechanistic studies.

Introduction

Indole-containing molecules are a significant class of heterocyclic compounds with diverse and potent biological activities.[1][2] Many natural and synthetic indole derivatives have been investigated for their therapeutic potential, particularly in oncology.[3][4] The compound this compound (Figure 1) features an indole nucleus, known for its role in the biological activity of numerous compounds, and an ethanolamine side chain, which is a common pharmacophore in neurologically active agents. This structural combination suggests a potential for this molecule to interact with various cellular targets and signaling pathways.

This document outlines detailed protocols for the initial in vitro screening of this compound to characterize its biological effects on cancer cells. The provided methodologies cover the assessment of cell viability, induction of apoptosis, and inhibition of cell migration. Additionally, we propose the investigation of key signaling pathways commonly modulated by indole compounds, such as the PI3K/Akt/mTOR, NF-κB, and MAPK pathways, as potential mechanisms of action.

Figure 1: Chemical Structure of this compound

Caption: The chemical structure of this compound, featuring an indole ring and a methylaminoethanol side chain.

Recommended Cell Lines

Based on the known anti-cancer activities of indole derivatives, the following human cancer cell lines are recommended for initial screening:

  • A549 (Lung Carcinoma): A commonly used model for lung cancer studies.

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line.

  • PC-3 (Prostate Adenocarcinoma): An androgen-independent prostate cancer cell line.

  • HeLa (Cervical Adenocarcinoma): A widely used, robust cancer cell line.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is designed to determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[5][6]

Materials:

  • Selected cancer cell lines (A549, MCF-7, PC-3, HeLa)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Data Presentation:

The results of the MTT assay can be summarized in a table to show the dose-dependent effect of the compound on cell viability.

Concentration (µM)A549 (% Viability)MCF-7 (% Viability)PC-3 (% Viability)HeLa (% Viability)
0 (Vehicle Control)100 ± 5.2100 ± 4.8100 ± 6.1100 ± 5.5
198 ± 4.595 ± 5.197 ± 4.996 ± 6.0
1085 ± 6.182 ± 5.988 ± 6.384 ± 5.7
2565 ± 5.860 ± 6.570 ± 5.462 ± 6.8
5045 ± 4.940 ± 5.352 ± 6.043 ± 5.9
10020 ± 3.715 ± 4.125 ± 4.518 ± 4.2

Table 1: Hypothetical cell viability data for this compound after 48 hours of treatment.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with the test compound.[7][8]

Materials:

  • Selected cancer cell lines

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

  • Harvest the cells by trypsinization and collect the cell suspension. Centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Presentation:

The quantitative data from the flow cytometry analysis can be presented in a table.

TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic Cells (%) (Annexin V+/PI+)Necrotic Cells (%) (Annexin V-/PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.81.8 ± 0.50.5 ± 0.2
Compound (IC₅₀)45.8 ± 3.535.1 ± 2.915.6 ± 2.23.5 ± 1.1
Compound (2x IC₅₀)20.3 ± 2.850.7 ± 4.125.4 ± 3.33.6 ± 1.3

Table 2: Hypothetical apoptosis data for a selected cell line treated with this compound for 48 hours.

Cell Migration Assessment (Wound Healing/Scratch Assay)

This assay is used to evaluate the effect of the compound on the migratory capacity of cancer cells.[9][10]

Materials:

  • Selected cancer cell lines

  • Complete growth medium

  • This compound

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound. Include a vehicle control.

  • Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) at the same position.

  • Measure the width of the scratch at different points for each time point and treatment condition.

  • Calculate the percentage of wound closure relative to the initial scratch area.

Data Presentation:

The quantitative analysis of the wound healing assay can be presented in a table.

TreatmentWound Closure at 24h (%)Wound Closure at 48h (%)
Vehicle Control55 ± 4.295 ± 3.8
Compound (IC₅₀/2)30 ± 3.560 ± 4.1
Compound (IC₅₀)15 ± 2.835 ± 3.3

Table 3: Hypothetical wound closure data for a selected cell line treated with this compound.

Proposed Mechanism of Action and Signaling Pathways

Indole derivatives are known to exert their anti-cancer effects by modulating several key signaling pathways. Based on existing literature, we propose that this compound may act through the following pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Many indole compounds have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest.

  • NF-κB Pathway: The NF-κB transcription factor plays a key role in inflammation, immunity, and cell survival. Inhibition of NF-κB by indole derivatives can sensitize cancer cells to apoptosis.

  • MAPK Pathway: The MAPK signaling cascade is involved in the regulation of cell proliferation, differentiation, and apoptosis. Several indole alkaloids have been found to modulate this pathway.

The structural similarity of the ethanolamine side chain of the compound to neurotransmitters like serotonin and norepinephrine suggests a potential interaction with serotonergic or adrenergic receptors, which could also contribute to its biological activity.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation cell_culture Cell Line Seeding (A549, MCF-7, PC-3, HeLa) treatment Treatment with This compound cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis migration Wound Healing Assay (Cell Migration) treatment->migration data_quant Quantitative Data Analysis mtt->data_quant apoptosis->data_quant migration->data_quant ic50 IC50 Determination data_quant->ic50 pathway_analysis Hypothesized Pathway Modulation ic50->pathway_analysis

Caption: Experimental workflow for the in vitro evaluation of this compound.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway compound 1-(1H-indol-3-yl)-2- (methylamino)ethanol pi3k PI3K compound->pi3k akt Akt compound->akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.

NF-κB Signaling Pathway

NFkB_Pathway compound 1-(1H-indol-3-yl)-2- (methylamino)ethanol ikk IKK compound->ikk ikb IκBα ikk->ikb P nfkb NF-κB ikb->nfkb nucleus Nucleus nfkb->nucleus Translocation gene_transcription Gene Transcription (Anti-apoptotic)

Caption: Proposed inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

MAPK_Pathway compound 1-(1H-indol-3-yl)-2- (methylamino)ethanol ras Ras compound->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Differentiation erk->proliferation

Caption: Proposed modulation of the MAPK/ERK signaling pathway.

Conclusion

The protocols and information provided in these application notes serve as a foundational guide for the in vitro characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and migration, researchers can gain valuable insights into its potential as a therapeutic agent. The proposed investigation into its impact on key cancer-related signaling pathways will further elucidate its mechanism of action and guide future drug development efforts.

References

Application Notes and Protocols for Radiolabeling 1-(1H-indol-3-yl)-2-(methylamino)ethanol for Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the radiolabeling of the novel compound 1-(1H-indol-3-yl)-2-(methylamino)ethanol and its application in radioligand binding assays. The structural similarity of this compound to known biogenic amines suggests potential interactions with serotonin (5-HT) and adrenergic receptors, making it a candidate for neurological and psychiatric drug development. The following sections detail the synthesis of radiolabeled analogues ([¹²⁵I], [³H], and [¹⁴C]), purification methods, and comprehensive protocols for in vitro binding assays targeting the serotonin 5-HT2A and adrenergic α2 receptors.

Radiolabeling Strategies

The choice of radionuclide will depend on the specific application, desired specific activity, and available laboratory infrastructure.

Radioiodination with [¹²⁵I]

Radioiodination offers high specific activity, making it ideal for detecting low-density receptors. The indole ring is amenable to electrophilic iodination, typically at the C5 position.

Protocol: [¹²⁵I]Iodination of this compound

Materials:

  • This compound

  • Na[¹²⁵I]

  • Chloramine-T

  • Sodium metabisulfite

  • Phosphate buffer (0.1 M, pH 7.4)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • HPLC system with a reverse-phase C18 column

  • Mobile phase: Acetonitrile/water gradient with 0.1% trifluoroacetic acid

Procedure:

  • To a solution of this compound (1 mg, 5.2 µmol) in 200 µL of phosphate buffer, add Na[¹²⁵I] (1 mCi, 37 MBq).

  • Add Chloramine-T (2 mg in 100 µL of phosphate buffer) to initiate the reaction.

  • Stir the reaction mixture at room temperature for 1-2 minutes.

  • Quench the reaction by adding sodium metabisulfite (4 mg in 100 µL of phosphate buffer).

  • Extract the aqueous layer with ethyl acetate (3 x 500 µL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen.

  • Purify the crude product by reverse-phase HPLC.[1][2][3]

  • Collect the radioactive peak corresponding to the iodinated product and determine the radiochemical purity and specific activity.

Note: The secondary amine and alcohol moieties are generally stable under these mild iodination conditions and do not require protection.

Tritium Labeling with [³H]

Tritium labeling provides a radioligand that is chemically identical to the parent compound, which is advantageous for binding studies. Catalytic hydrogen-tritium exchange is a common method.

Protocol: [³H]Tritiation of this compound

Materials:

  • This compound

  • Tritium gas (³H₂)

  • Palladium on carbon (Pd/C) catalyst (10%)

  • Ethyl acetate (anhydrous)

  • HPLC system with a reverse-phase C18 column

  • Mobile phase: Acetonitrile/water gradient

Procedure:

  • Dissolve this compound (1 mg) in anhydrous ethyl acetate (1 mL) in a reaction vessel suitable for hydrogenation.

  • Add 10% Pd/C catalyst (1 mg).

  • Connect the vessel to a tritium manifold.

  • Introduce tritium gas (³H₂) to the desired pressure (e.g., 1 atm) and stir the reaction mixture at room temperature for 2-4 hours.

  • Vent the excess tritium gas according to safety protocols.

  • Filter the reaction mixture through a syringe filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to separate the labeled compound from any byproducts.[1][2][3]

  • Determine the radiochemical purity and specific activity.

Carbon-14 Labeling with [¹⁴C]

Carbon-14 labeling is often used for in vivo studies due to its long half-life and metabolic stability. The synthesis of [¹⁴C]-1-(1H-indol-3-yl)-2-(methylamino)ethanol would typically involve a multi-step synthesis starting from a simple [¹⁴C]-labeled precursor. A possible route is outlined below.

Synthetic Scheme for [¹⁴C] Labeling:

A potential synthetic route involves the reaction of [¹⁴C]-methylamine with a suitable precursor.

Protocol: Synthesis of [¹⁴C]-1-(1H-indol-3-yl)-2-(methylamino)ethanol

Materials:

  • Indole-3-glyoxal

  • [¹⁴C]-Methylamine hydrochloride

  • Sodium cyanoborohydride

  • Methanol (anhydrous)

  • HPLC system

Procedure:

  • Dissolve indole-3-glyoxal (1 mmol) and [¹⁴C]-methylamine hydrochloride (1 mmol, with a specific activity of 50-60 mCi/mmol) in anhydrous methanol.

  • Add sodium cyanoborohydride (1.5 mmol) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction with water and extract with a suitable organic solvent.

  • Purify the crude product by reverse-phase HPLC.[1][2][3]

  • Confirm the structure and determine the radiochemical purity and specific activity.[4][5][6][7]

Data Presentation: Radiochemical Properties

RadiochemicalLabeling PositionTypical Specific ActivityRadiochemical Purity
[¹²⁵I]-1-(1H-indol-3-yl)-2-(methylamino)ethanol5-iodoindole~2200 Ci/mmol (~81.4 TBq/mmol)>95%
[³H]-1-(1H-indol-3-yl)-2-(methylamino)ethanolMultiple positions20-100 Ci/mmol (0.74-3.7 TBq/mmol)>98%
[¹⁴C]-1-(1H-indol-3-yl)-2-(methylamino)ethanolN-methyl group50-60 mCi/mmol (1.85-2.22 GBq/mmol)>98%

Experimental Workflow for Radiolabeling and Purification

G cluster_radiolabeling Radiolabeling cluster_purification Purification cluster_qc Quality Control cluster_binding Binding Assay Precursor This compound Reaction Iodination, Tritiation, or ¹⁴C-Synthesis Precursor->Reaction Radioisotope [¹²⁵I], [³H], or [¹⁴C] Radioisotope->Reaction Crude_Product Crude Radiolabeled Product Reaction->Crude_Product HPLC Reverse-Phase HPLC Crude_Product->HPLC Pure_Product Purified Radiolabeled Ligand HPLC->Pure_Product Purity_Check Radiochemical Purity (>95%) Pure_Product->Purity_Check SA_Determination Specific Activity Determination Pure_Product->SA_Determination Binding_Assay Radioligand Binding Assay Pure_Product->Binding_Assay G Ligand 1-(1H-indol-3-yl)-2- (methylamino)ethanol 5HT2A 5-HT2A Receptor Ligand->5HT2A Gq Gq/11 protein 5HT2A->Gq PLC Phospholipase C Gq->PLC PIP2 PIP₂ PLC->PIP2 DAG DAG PIP2->DAG hydrolysis IP3 IP₃ PIP2->IP3 hydrolysis PKC Protein Kinase C DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response G Ligand 1-(1H-indol-3-yl)-2- (methylamino)ethanol Alpha2_AR Adrenergic α2 Receptor Ligand->Alpha2_AR Gi Gi/o protein Alpha2_AR->Gi AC Adenylyl Cyclase Gi->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A cAMP->PKA Cellular_Response Inhibition of Cellular Response PKA->Cellular_Response

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1H-indol-3-yl)-2-(methylamino)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(1H-indol-3-yl)-2-(methylamino)ethanol synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on a common synthetic route involving the reduction of an N-methyl-2-(1H-indol-3-yl)-2-oxoacetamide intermediate.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete formation of the intermediate N-methyl-2-(1H-indol-3-yl)-2-oxoacetamide: - Inefficient acylation of indole. - Degradation of the acylating agent (e.g., oxalyl chloride).2. Ineffective reduction of the amide intermediate: - Choice of reducing agent. - Insufficient amount of reducing agent. - Inactive reducing agent due to improper handling or storage.1. Optimize Intermediate Formation: - Ensure the use of freshly distilled and pure starting materials. - Use a slight excess of the acylating agent. - Perform the acylation at a low temperature (e.g., 0 °C) to minimize side reactions.2. Optimize Reduction Step: - Use a strong reducing agent capable of reducing amides, such as Lithium Aluminum Hydride (LiAlH₄). Sodium borohydride (NaBH₄) is generally not effective for reducing amides.[1][2][3] - Use a molar excess of the reducing agent (e.g., 2-4 equivalents). - Ensure the reducing agent is fresh and handled under anhydrous conditions, as it reacts violently with water.[2][3]
Presence of Multiple Side Products 1. Dimerization or oligomerization of the indole starting material or product: - Acidic reaction conditions. - High reaction temperatures.2. Over-reduction of the indole ring: - Harsh reducing conditions.1. Minimize Dimerization/Oligomerization: - Maintain neutral or slightly basic pH during the reaction and work-up. - Perform the reaction at the lowest effective temperature.2. Control Reduction: - Add the reducing agent portion-wise to control the reaction exotherm. - Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid prolonged reaction times.
Difficulty in Product Purification 1. Co-elution of the product with impurities during column chromatography. 2. Oily product that is difficult to crystallize. 1. Improve Chromatographic Separation: - Use a gradient elution system for column chromatography, starting with a non-polar solvent system and gradually increasing the polarity. - Consider using a different stationary phase if silica gel is not effective.2. Induce Crystallization: - Attempt crystallization from a variety of solvent systems (e.g., ethyl acetate/hexanes, methanol/water). - Use seed crystals if available. - If the freebase is an oil, consider converting it to a salt (e.g., hydrochloride or tartrate salt) which is often more crystalline.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective synthetic route to prepare this compound?

A common and effective two-step synthesis involves:

  • Acylation of indole: Reacting indole with oxalyl chloride to form indol-3-ylglyoxylyl chloride. This intermediate is then reacted with methylamine to yield N-methyl-2-(1H-indol-3-yl)-2-oxoacetamide.

  • Reduction of the amide: The resulting amide is then reduced to the desired this compound using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).

Q2: Which reducing agent is most effective for the conversion of N-methyl-2-(1H-indol-3-yl)-2-oxoacetamide to the final product?

Lithium Aluminum Hydride (LiAlH₄) is the preferred reducing agent for this transformation. LiAlH₄ is a potent reducing agent capable of reducing amides to amines.[1][2][3] Sodium borohydride (NaBH₄) is generally not strong enough to reduce amides efficiently.[1][2]

Q3: What are the critical reaction conditions to control to maximize the yield?

To maximize the yield, it is crucial to control the following conditions:

  • Anhydrous Conditions: LiAlH₄ reacts violently with water and other protic solvents. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used throughout the reduction step.[2][3]

  • Temperature Control: The addition of LiAlH₄ should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction. The reaction can then be allowed to proceed at room temperature or with gentle heating.

  • Stoichiometry of Reagents: A molar excess of LiAlH₄ is necessary to ensure complete reduction of the amide.

Q4: What are the common side reactions, and how can they be minimized?

A common side reaction is the dimerization or polymerization of the indole nucleus, which can be promoted by acidic conditions. To minimize this, it is important to maintain neutral or slightly basic conditions, especially during the work-up procedure. Over-reduction of the indole ring can also occur with very harsh conditions, which can be avoided by careful control of reaction time and temperature.

Q5: What is the recommended method for purifying the final product?

Purification is typically achieved through column chromatography on silica gel. A gradient elution, starting with a less polar solvent mixture (e.g., ethyl acetate/hexanes) and gradually increasing the polarity (e.g., by adding methanol), is often effective. If the product is an oil, crystallization can be attempted from various solvents or by converting the freebase to a salt.

Experimental Protocols

Protocol 1: Synthesis of N-methyl-2-(1H-indol-3-yl)-2-oxoacetamide

This protocol describes the formation of the amide intermediate.

  • To a solution of indole (1 equivalent) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add oxalyl chloride (1.1 equivalents) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of methylamine (2.5 equivalents) in anhydrous diethyl ether.

  • Slowly add the methylamine solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amide.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Reduction of N-methyl-2-(1H-indol-3-yl)-2-oxoacetamide

This protocol details the reduction of the amide to the final product.

  • To a suspension of Lithium Aluminum Hydride (3 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of N-methyl-2-(1H-indol-3-yl)-2-oxoacetamide (1 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, or gently reflux until the starting material is consumed (as monitored by TLC).

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Reducing Agent Substrate Product Typical Yield Notes
LiAlH₄ AmideAmineGood to ExcellentRequires anhydrous conditions; potent reducing agent.[1][2][3]
NaBH₄ AmideAminePoor to NoneGenerally not effective for amide reduction.[1][2]
NaBH₃CN Imine (from Aldehyde/Ketone + Amine)AmineGoodMilder than NaBH₄; effective for reductive amination.
NaBH(OAc)₃ Imine (from Aldehyde/Ketone + Amine)AmineGood to ExcellentMilder than NaBH₃CN; widely used for reductive amination.

Visualizations

SynthesisWorkflow Indole Indole Intermediate1 Indol-3-ylglyoxylyl Chloride Indole->Intermediate1 OxalylChloride Oxalyl Chloride OxalylChloride->Intermediate1 Intermediate2 N-methyl-2-(1H-indol-3-yl) -2-oxoacetamide Intermediate1->Intermediate2 Methylamine Methylamine Methylamine->Intermediate2 FinalProduct 1-(1H-indol-3-yl)-2- (methylamino)ethanol Intermediate2->FinalProduct LiAlH4 LiAlH₄ LiAlH4->FinalProduct

Caption: Synthetic workflow for this compound.

TroubleshootingYield cluster_IncompleteReaction Causes for Incomplete Reaction cluster_SideReactions Common Side Reactions cluster_PurificationLoss Reasons for Purification Loss LowYield Low Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideReactions Side Reactions LowYield->SideReactions PurificationLoss Purification Loss LowYield->PurificationLoss InactiveReagent Inactive Reducing Agent IncompleteReaction->InactiveReagent InsufficientReagent Insufficient Reagent IncompleteReaction->InsufficientReagent LowTemp Suboptimal Temperature IncompleteReaction->LowTemp Dimerization Indole Dimerization SideReactions->Dimerization OverReduction Ring Over-reduction SideReactions->OverReduction CoElution Co-elution of Impurities PurificationLoss->CoElution OilyProduct Product is an Oil PurificationLoss->OilyProduct

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Fischer Indole Synthesis for Substituted Ethanolamines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals employing the Fischer indole synthesis with substituted ethanolamine substrates.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis with an N-substituted ethanolamine is giving a low yield. What are the common causes?

Low yields in the Fischer indole synthesis of substituted ethanolamines are frequently encountered. The primary reasons often relate to the presence of the unprotected hydroxyl and amino functionalities, which can lead to several side reactions under the acidic conditions of the reaction. The reaction is also highly sensitive to temperature, acid strength, and reaction time.[1]

Common issues include:

  • Side Reactions: The hydroxyl group can participate in side reactions, and the amino group's basicity can interfere with the acidic catalyst.

  • N-N Bond Cleavage: Electron-donating groups on the phenylhydrazine or the ketone/aldehyde can promote heterolytic cleavage of the N-N bond in the hydrazone intermediate, competing with the desired[2][2]-sigmatropic rearrangement.[2][3] This leads to the formation of aniline and a stabilized iminylcarbocation as byproducts.[2][3]

  • Suboptimal Reaction Conditions: The choice of acid catalyst (Brønsted or Lewis acid), solvent, and temperature is critical and often requires optimization for specific substrates.[4][5]

Q2: What are the typical byproducts I should look for when my reaction is not working as expected?

When using substituted ethanolamines, particularly without protecting groups, a complex mixture of products can be formed. Key byproducts to identify include:

  • Aniline Derivatives: Formed from the cleavage of the N-N bond in the hydrazone intermediate.[2][3]

  • Aldol Condensation Products: Self-condensation of the aldehyde or ketone starting material can occur under acidic conditions.[1]

  • Friedel-Crafts Type Products: The reactive intermediates can undergo reactions with the solvent or other species present.[1]

  • Dimeric Impurities: Self-condensation of intermediates or products can lead to the formation of dimers.

In the synthesis of tryptophols, which are structurally similar to the target molecules, the formation of several unidentified byproducts is a known issue that limits yields to the 40-50% range.

Q3: Should I protect the hydroxyl and amino groups of my ethanolamine substrate?

Yes, protecting the hydroxyl and amino groups is a highly recommended strategy to improve the outcome of the Fischer indole synthesis with substituted ethanolamines. Unprotected hydroxyl and amino groups can lead to a variety of side reactions under the strong acidic conditions required for the indolization.

  • Amino Group Protection: The amino group is typically protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) group. This reduces its basicity and nucleophilicity, preventing it from interfering with the acid catalyst and participating in unwanted side reactions.

  • Hydroxyl Group Protection: The hydroxyl group can be protected with various protecting groups, such as silyl ethers (e.g., TBDMS) or benzyl ethers (Bn). The choice of protecting group will depend on its stability to the Fischer indole synthesis conditions and the ease of its subsequent removal.

Q4: What are the advantages of using a protected ethanolamine?

The primary advantages of using a protected substrate are:

  • Increased Yield: By minimizing side reactions, the yield of the desired indole product is often significantly improved.

  • Cleaner Reaction Profile: The reaction mixture is typically less complex, simplifying purification.

  • Improved Reproducibility: Protecting groups can lead to more consistent and predictable reaction outcomes.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Reaction conditions are not optimal (acid catalyst, temperature, solvent).Screen different Brønsted acids (e.g., H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[4][5] Optimize the reaction temperature and time. Consider using a higher boiling point solvent if starting materials are volatile.
N-N bond cleavage is the major pathway.If the phenylhydrazine has strong electron-donating groups, consider a different synthetic route. For the ketone/aldehyde component, using a protected form of the ethanolamine will reduce the electron-donating nature of the side chain.
Starting materials are impure.Ensure the purity of the phenylhydrazine and the protected ethanolamine derivative using techniques like NMR or chromatography.
Multiple Spots on TLC / Complex Reaction Mixture Side reactions involving the unprotected hydroxyl and/or amino groups.Protect the hydroxyl and amino groups of the ethanolamine starting material. The Boc group is a common choice for the amine.
Aldol condensation of the aldehyde/ketone.Use a milder acid catalyst or lower the reaction temperature. Ensure slow addition of the catalyst.
Formation of regioisomers.If using an unsymmetrical ketone, the formation of two different indole regioisomers is possible. The regioselectivity can sometimes be influenced by the choice of acid catalyst and reaction conditions.
Difficulty in Product Purification The product is a tertiary amine, leading to streaking on silica gel chromatography.Add a small amount of a basic modifier (e.g., triethylamine or ammonia) to the eluent during column chromatography to improve peak shape.
Byproducts have similar polarity to the desired product.If protecting groups are used, the polarity of the product will be significantly different from the unprotected byproducts, often simplifying purification. Consider alternative purification techniques like preparative HPLC.

Data Presentation

The use of protecting groups on the ethanolamine moiety can significantly impact the yield of the Fischer indole synthesis. Below is a summary of expected yield ranges based on the use of protected versus unprotected substrates.

Substrate Type Protecting Group(s) Typical Yield Range Notes
Substituted EthanolamineNone5-30%Yields are often low and variable due to significant side reactions. Purification can be challenging.
Substituted EthanolamineN-Boc40-70%Protection of the amine group significantly reduces side reactions and improves yield.
Substituted EthanolamineN-Boc and O-TBDMS/Bn60-90%Protection of both functional groups generally provides the cleanest reaction and highest yields.

Experimental Protocols

Key Experiment: Fischer Indole Synthesis of N-Boc-2-amino-1-phenylethanol Derivative

This protocol outlines a general procedure for the Fischer indole synthesis using an N-Boc protected amino alcohol.

Step 1: Protection of the Amino Alcohol

  • Dissolve the substituted ethanolamine in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water).

  • Add a base (e.g., triethylamine or sodium bicarbonate).

  • Slowly add di-tert-butyl dicarbonate (Boc)₂O at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work up the reaction by extracting the product into an organic solvent, washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.

  • Purify the N-Boc protected amino alcohol by column chromatography.

Step 2: Oxidation to the Aldehyde/Ketone

  • Dissolve the N-Boc protected amino alcohol in dichloromethane.

  • Add an oxidizing agent (e.g., Dess-Martin periodinane or pyridinium chlorochromate (PCC)) at 0 °C.

  • Stir the reaction at room temperature until the alcohol is completely oxidized to the corresponding aldehyde or ketone (monitor by TLC).

  • Quench the reaction and work up appropriately for the chosen oxidizing agent.

  • Purify the resulting carbonyl compound by column chromatography.

Step 3: Fischer Indole Synthesis

  • Dissolve the purified N-Boc protected amino aldehyde/ketone and the desired phenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol, acetic acid, or a mixture).[6]

  • Add the acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or zinc chloride) portion-wise at room temperature or 0 °C.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.[6]

  • Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected indole derivative.

Step 4: Deprotection (if required)

  • To remove the Boc group, dissolve the protected indole in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add a strong acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid in dioxane).

  • Stir at room temperature until the deprotection is complete (monitor by TLC).

  • Remove the solvent and excess acid under reduced pressure.

  • Neutralize the residue with a base and extract the deprotected indole.

  • Purify as needed.

Visualizations

Troubleshooting Workflow

Troubleshooting_Fischer_Indole_Ethanolamines start Low Yield or Complex Mixture check_protection Are Hydroxyl and Amino Groups Protected? start->check_protection no_protection No check_protection->no_protection No yes_protection Yes check_protection->yes_protection Yes protect_groups Protect Amino Group (e.g., Boc) and/or Hydroxyl Group no_protection->protect_groups optimize_conditions Optimize Reaction Conditions yes_protection->optimize_conditions protect_groups->optimize_conditions screen_catalysts Screen Acid Catalysts (Brønsted and Lewis) optimize_conditions->screen_catalysts adjust_temp_time Adjust Temperature and Reaction Time optimize_conditions->adjust_temp_time check_purity Verify Purity of Starting Materials optimize_conditions->check_purity successful_synthesis Improved Yield and Purity screen_catalysts->successful_synthesis adjust_temp_time->successful_synthesis check_purity->successful_synthesis

Caption: Troubleshooting workflow for the Fischer indole synthesis of substituted ethanolamines.

Reaction Pathway: Protected vs. Unprotected Substrate

Reaction_Pathway_Comparison cluster_unprotected Unprotected Ethanolamine cluster_protected Protected Ethanolamine unprotected_start Unprotected Ethanolamine Derivative unprotected_fischer Fischer Indole Synthesis unprotected_start->unprotected_fischer unprotected_product Desired Indole (Low Yield) unprotected_fischer->unprotected_product unprotected_byproducts Multiple Byproducts (Anilines, Aldol Products, etc.) unprotected_fischer->unprotected_byproducts protected_start Protected Ethanolamine Derivative protected_fischer Fischer Indole Synthesis protected_start->protected_fischer protected_product Protected Indole (Higher Yield) protected_fischer->protected_product deprotection Deprotection protected_product->deprotection final_product Desired Indole deprotection->final_product

Caption: Comparison of reaction pathways for protected versus unprotected ethanolamine substrates.

References

purification challenges of polar indole alkaloids by column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of polar indole alkaloids by column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the separation and purification of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar indole alkaloids by column chromatography?

Polar indole alkaloids present a unique set of purification challenges due to their chemical properties. These molecules often contain basic nitrogen atoms and polar functional groups, leading to strong interactions with stationary phases.[1] Key difficulties include:

  • Strong Adsorption: The polar nature of these alkaloids can cause them to bind very strongly to polar stationary phases like silica gel, making elution difficult.[2]

  • Peak Tailing: Secondary interactions, particularly between the basic nitrogen of the alkaloid and acidic silanol groups on the surface of silica gel, are a primary cause of peak tailing.[3] This distortion complicates fraction collection and reduces purity.

  • Poor Resolution: The presence of multiple, structurally similar alkaloids in a crude extract can make achieving baseline separation a significant challenge.[4]

  • Compound Degradation: Some indole alkaloids are sensitive to the acidic nature of standard silica gel and may degrade during the purification process.[5]

Q2: How do I select the appropriate stationary phase for my separation?

The choice of stationary phase is critical for a successful separation.[2]

  • Silica Gel: This is the most common stationary phase due to its versatility and cost-effectiveness. However, its acidic nature can cause issues with basic alkaloids.[6] For very polar compounds, a more aggressive, polar mobile phase may be required.[5]

  • Alumina: Available in acidic, neutral, and basic forms, alumina can be an excellent alternative to silica gel, especially basic alumina for purifying basic alkaloids, as it minimizes strong acidic interactions.[6][7]

  • Reversed-Phase (C18, C8): In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used.[8] This technique is highly effective for separating polar compounds that are difficult to elute from normal-phase columns.[9]

  • Ion-Exchange Resins: Strong Cation Exchange (SCX) columns are specifically designed to capture basic compounds like alkaloids.[10] The alkaloids are retained on the column and then selectively released by changing the pH or ionic strength of the mobile phase.[10]

Q3: What is the best strategy for choosing a mobile phase?

Mobile phase selection is typically optimized using Thin Layer Chromatography (TLC) before scaling up to column chromatography.[11][12]

  • Start with a Polarity Range: Test a range of solvent systems with varying polarities. Common systems include gradients of ethyl acetate in hexane or methanol in dichloromethane.[11]

  • Aim for an Optimal Rf: For column chromatography, the ideal TLC Rf (retardation factor) for the target compound is typically between 0.2 and 0.4 to ensure good separation.

  • Use Modifiers: For polar indole alkaloids, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide (typically 0.1-1%) to the mobile phase can dramatically improve peak shape by masking the acidic silanol sites on silica gel.[5][13]

  • Consider pH: Adjusting the pH of the mobile phase is crucial, especially in reversed-phase chromatography. Using a buffer can help maintain a consistent pH and improve the reproducibility of the separation.[14][15]

Troubleshooting Guide

This guide addresses specific issues encountered during the column chromatography of polar indole alkaloids.

Problem: My target alkaloid will not elute from the column, even with a highly polar solvent system.

  • Possible Cause: The alkaloid is interacting too strongly with an acidic stationary phase like silica gel.

  • Solution:

    • Increase Mobile Phase Polarity & Basicity: Prepare a more aggressive eluent. A common solution for highly retained polar compounds is a solvent system containing methanol with a small percentage of ammonium hydroxide (e.g., 1-10% of a 10% ammonium hydroxide in methanol stock solution) mixed with a less polar co-solvent like dichloromethane.[5]

    • Change the Stationary Phase: Switch to a less acidic or basic stationary phase. Neutral or basic alumina can be effective alternatives.[6]

    • Use Reversed-Phase Chromatography: If the compound is water-soluble, reversed-phase chromatography is often a better choice. The use of a C18 column with a mobile phase of water and acetonitrile (or methanol), often with a pH modifier like formic acid or trifluoroacetic acid (TFA), can provide excellent separation.[9][16]

Problem: My collected fractions show significant peak tailing.

  • Possible Cause 1: Secondary Interactions: The basic nitrogen atom of the indole alkaloid is interacting with acidic silanol groups on the silica gel stationary phase.[3] This is the most common cause of tailing for basic compounds.

  • Solution: Add a basic modifier to your mobile phase. A small amount of triethylamine or ammonium hydroxide (0.1-1%) will compete for the active silanol sites, reducing their interaction with your target compound and resulting in more symmetrical peaks.[13]

  • Possible Cause 2: Column Overload: Too much sample has been loaded onto the column for its size and capacity.

  • Solution: Reduce the amount of sample loaded onto the column. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[7] Alternatively, use a column with a larger diameter.[14]

  • Possible Cause 3: Column Bed Deformation: A void has formed at the top of the column, or the packing is uneven, causing the sample band to spread unevenly.[14]

  • Solution: Ensure the column is packed uniformly without any air bubbles. If a void is suspected at the inlet, the column may need to be repacked. Sometimes, carefully adding a layer of sand or fritted glass to the top of the adsorbent bed can help maintain its integrity.[7] Reversing and backflushing the column can sometimes fix a blocked inlet frit.[17]

Problem: The resolution between my target compound and an impurity is poor.

  • Possible Cause: The chosen mobile phase does not have the correct selectivity for the compounds being separated.

  • Solution:

    • Optimize the Mobile Phase: Go back to TLC and screen different solvent systems to find one that provides a greater difference in Rf values between your target compound and the impurity.

    • Use a Longer, Narrower Column: Increasing the column length improves the surface area for interaction and can enhance separation. A narrower column can also increase resolution.[4][18]

    • Decrease the Flow Rate: A slower flow rate allows more time for the equilibrium between the stationary and mobile phases to be established, which can lead to better separation.[4]

    • Try a Different Stationary Phase: The impurity may have a similar polarity but different structural features. Switching from silica gel to alumina, or from normal-phase to reversed-phase, can alter the separation mechanism and improve resolution.[2]

Problem: I suspect my indole alkaloid is degrading during purification.

  • Possible Cause: The compound is unstable on the acidic surface of silica gel.[5]

  • Solution:

    • Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a base (like triethylamine in your solvent) to neutralize the acidic sites.

    • Use an Alternative Adsorbent: Switch to a more inert stationary phase such as florisil or alumina.[5]

    • Minimize Contact Time: Run the chromatography as quickly as possible while still achieving separation to reduce the time the compound spends on the column.

Data Presentation

Table 1: Comparison of Common Stationary Phases for Polar Indole Alkaloid Purification

Stationary PhasePrinciple of SeparationAdvantagesDisadvantagesBest For
Silica Gel Adsorption (Normal-Phase)Versatile, low cost, high resolving power.[19]Acidic surface can cause tailing and degradation of basic compounds.[6]General purpose purification; requires mobile phase modifiers for basic alkaloids.
Alumina (Basic/Neutral) Adsorption (Normal-Phase)Good for separating basic compounds; less acidic than silica.[6]Can be more reactive than silica; activity can vary with water content.Basic and acid-sensitive indole alkaloids.
Reversed-Phase (C18) PartitioningExcellent for retaining and separating very polar compounds; high efficiency.[2][8]Higher cost; requires different solvent systems (aqueous/organic).Water-soluble, highly polar alkaloids that are poorly retained in normal-phase.
Ion-Exchange (SCX) Ion ExchangeHighly selective for basic/cationic compounds; "catch-and-release" purification is possible.[10]Separation is based on charge and pKa, not just polarity; requires pH control.[10]Isolating alkaloids from complex mixtures containing neutral and acidic impurities.

Table 2: Common Mobile Phase Systems and Modifiers for Silica Gel Chromatography

Solvent SystemPolarityModifiersPurpose of Modifier
Hexane / Ethyl Acetate Low to MediumTriethylamine (0.1-1%)Reduces peak tailing by masking acidic silanol sites.
Dichloromethane / Methanol Medium to HighTriethylamine or Ammonium Hydroxide (0.1-1%)Reduces peak tailing and helps elute highly polar basic compounds.[5]
Chloroform / Methanol / Ammonium Hydroxide HighAmmonium Hydroxide (variable %)Creates a basic, highly polar system to elute strongly retained alkaloids.

Experimental Protocols & Visualizations

General Workflow for Column Chromatography Purification

The following diagram outlines the logical steps for developing a purification protocol for polar indole alkaloids.

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis (Optimize Mobile Phase) Stationary 2. Select Stationary Phase (e.g., Silica, Alumina) TLC->Stationary Column 3. Pack Column (Slurry Method) Stationary->Column Load 4. Load Sample Column->Load Elute 5. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC, HPLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: Standard workflow for purification by column chromatography.

Detailed Experimental Protocol

1. Preliminary Analysis and Mobile Phase Selection (TLC)

  • Dissolve a small amount of the crude extract in a suitable solvent (e.g., methanol or dichloromethane).

  • Spot the solution on several TLC plates.

  • Develop the plates in different solvent systems (e.g., varying ratios of ethyl acetate/hexane or methanol/dichloromethane).

  • To address potential tailing, add 0.5% triethylamine or ammonium hydroxide to the developing solvent.

  • The optimal mobile phase for the column should give your target compound an Rf value of approximately 0.2-0.4.

2. Column Packing (Slurry Method for Silica Gel)

  • Place a small plug of cotton or glass wool at the bottom of the column.[7]

  • Add a small layer of sand.

  • In a beaker, mix the required amount of silica gel (e.g., 50g for 1g of crude extract) with the initial, least polar mobile phase to form a slurry.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

  • Open the stopcock to drain some solvent, allowing the silica to settle into a packed bed. Do not let the column run dry.

3. Sample Loading

  • Dissolve the crude extract in a minimal amount of the mobile phase or another appropriate solvent.

  • Alternatively, for less soluble samples, pre-adsorb the extract onto a small amount of silica gel by dissolving the sample, adding silica, and evaporating the solvent to dryness.

  • Carefully add the sample to the top of the column bed.

4. Elution and Fraction Collection

  • Begin eluting with the mobile phase, starting with the least polar composition determined from your TLC analysis.

  • If using gradient elution, gradually increase the polarity of the mobile phase over time (e.g., from 100% hexane to 50:50 ethyl acetate:hexane).

  • Collect the eluent in a series of numbered test tubes or flasks.

5. Analysis of Fractions

  • Monitor the collected fractions by TLC to identify which ones contain your purified target compound.

  • Combine the fractions that show a single, pure spot corresponding to your indole alkaloid.

  • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified compound.

Troubleshooting Peak Tailing: A Decision Tree

This diagram provides a logical path for diagnosing and solving the common problem of peak tailing.

G start Peak Tailing Observed q1 Are ALL peaks tailing? start->q1 a1_yes YES q1->a1_yes a1_no NO (Only some peaks tail) q1->a1_no cause1 Likely a physical column issue: - Blocked frit - Void at column inlet a1_yes->cause1 q2 Is the tailing peak a basic compound (alkaloid)? a1_no->q2 sol1 Solution: - Backflush the column - Replace guard column/column cause1->sol1 a2_yes YES q2->a2_yes a2_no NO q2->a2_no cause2 Likely secondary interactions with acidic silanol groups a2_yes->cause2 cause3 Likely column overload or sample matrix effects a2_no->cause3 sol2 Solution: - Add basic modifier (e.g., 0.5% TEA) to mobile phase - Use end-capped column or Alumina cause2->sol2 sol3 Solution: - Reduce sample load - Dilute the sample - Use sample clean-up (SPE) cause3->sol3

Caption: A decision tree for troubleshooting peak tailing issues.

References

Technical Support Center: Optimizing HPLC Separation of 1-(1H-indol-3-yl)-2-(methylamino)ethanol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 1-(1H-indol-3-yl)-2-(methylamino)ethanol isomers. The content is designed to address specific issues encountered during experimental work.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC separation of this compound isomers in a question-and-answer format.

Q1: Why am I not seeing any separation of my isomers (co-elution)?

A1: Co-elution of enantiomers is common during initial method development. The primary reason is the lack of a chiral environment. To achieve separation, you must use a chiral stationary phase (CSP) or a chiral additive in the mobile phase.

  • Solution 1: Employ a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are highly effective for separating a wide range of chiral compounds, including those with amino alcohol and indole moieties[1][2][3].

  • Solution 2: Optimize the Mobile Phase. Even with a CSP, the mobile phase composition is critical. The choice of organic modifier (e.g., isopropanol, ethanol) and the presence of additives can significantly impact selectivity[3][4]. For a basic compound like this compound, adding a small amount of a basic modifier like diethylamine (DEA) can improve chiral recognition and peak shape[5][6].

  • Solution 3: Consider Derivatization. If direct separation is challenging, you can derivatize the isomers with a chiral derivatizing reagent to form diastereomers. These can then be separated on a standard achiral reversed-phase column (e.g., C18)[7].

Q2: Why are my peaks tailing?

A2: Peak tailing for basic compounds like this is often caused by secondary interactions with acidic silanol groups on the silica surface of the column[8].

  • Solution 1: Add a Basic Mobile Phase Additive. Incorporating a basic additive, such as 0.1% diethylamine (DEA), into the mobile phase can saturate the active silanol sites, reducing tailing and improving peak symmetry[5][6][9].

  • Solution 2: Adjust Mobile Phase pH. For reversed-phase separations, operating at a higher pH can suppress the ionization of residual silanols, though you must ensure the pH is within the stable range for the column (typically pH 2-8 for silica-based columns)[8][10].

  • Solution 3: Use a Column with High-Purity Silica or End-capping. Modern columns are often manufactured with high-purity silica and proprietary end-capping techniques to minimize accessible silanols, leading to better peak shapes for basic analytes[8].

  • Solution 4: Reduce Sample Overload. Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration[11].

Q3: How can I improve the resolution between my two isomer peaks?

A3: Improving resolution (Rs) requires optimizing selectivity (α), efficiency (N), or retention factor (k)[4].

  • Solution 1: Optimize Mobile Phase Composition. Selectivity is the most powerful factor for improving resolution[4]. Systematically vary the ratio of your organic modifier (e.g., hexane/isopropanol). Switching the type of alcohol (e.g., from isopropanol to ethanol) can also dramatically alter selectivity[9].

  • Solution 2: Adjust the Flow Rate. Lowering the flow rate can increase column efficiency and, in many cases, improve resolution, although it will increase the analysis time[6].

  • Solution 3: Lower the Column Temperature. Chiral separations are often sensitive to temperature. Lowering the temperature can enhance the chiral recognition mechanism, leading to better resolution[3][12].

  • Solution 4: Use a Column with Smaller Particles. Columns packed with smaller particles (e.g., sub-2 µm or 3 µm) provide higher efficiency, which can lead to better resolution[5].

Q4: My retention times are shifting from one injection to the next. What is the cause?

A4: Retention time instability can be caused by several factors related to the HPLC system or the method conditions[11][13].

  • Solution 1: Ensure Proper Column Equilibration. Chiral separations, especially in normal phase or polar organic mode, can require long equilibration times. Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.

  • Solution 2: Check for Leaks and Pump Issues. Inspect the system for any loose fittings or leaks. Inconsistent pump performance or air bubbles in the pump head can cause flow rate fluctuations, leading to shifting retention times[10][11][13].

  • Solution 3: Control the Column Temperature. Fluctuations in ambient temperature can affect retention. Using a column oven is crucial for reproducible results[11].

  • Solution 4: Prepare Fresh Mobile Phase. The composition of the mobile phase can change over time due to the evaporation of volatile components. Prepare fresh mobile phase daily[11].

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating these isomers?

A1: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak AD, Chiralcel OD), are a highly recommended starting point as they have demonstrated broad applicability for a wide range of chiral compounds, including indole alkaloids and amino alcohols[1][9].

Q2: What are the recommended starting mobile phase conditions?

A2: A common approach for chiral method development is to screen different mobile phases[9]. For polysaccharide CSPs, you can start with:

  • Normal Phase: A mixture of hexane and an alcohol (isopropanol or ethanol), for example, 90:10 (v/v) hexane:isopropanol. Since the analyte is basic, add 0.1% (v/v) diethylamine (DEA) to the mobile phase[9].

  • Reversed Phase: A mixture of a buffered aqueous solution and an organic solvent like acetonitrile or methanol[14]. The pH of the mobile phase can be critical in controlling the ionization state of the analyte[15].

Q3: What detection wavelength should I use?

A3: The indole chromophore in the molecule has strong UV absorbance. A detection wavelength in the range of 220 nm or around 280 nm is typically suitable for indole-containing compounds. It is recommended to run a UV scan of your analyte to determine the wavelength of maximum absorbance.

Q4: Can I use a mass spectrometer (MS) for detection?

A4: Yes, LC-MS is compatible with this analysis. However, be mindful of your mobile phase additives. Volatile buffers and additives like formic acid or ammonia are preferred over non-volatile salts (e.g., phosphate buffers) when using MS detection. Ion-pairing agents can also suppress the MS signal.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development Screening

This protocol outlines a systematic approach to screen for initial separation conditions.

  • Column Selection:

    • Select a set of polysaccharide-based chiral columns. A good starting set includes:

      • Chiralpak AD-H (Amylose derivative)

      • Chiralcel OD-H (Cellulose derivative)

  • Sample Preparation:

    • Dissolve the racemic this compound standard in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Initial Screening Conditions:

    • Mobile Phase A (Normal Phase): 90:10 (v/v) n-Hexane / Isopropanol + 0.1% (v/v) Diethylamine.

    • Mobile Phase B (Normal Phase): 90:10 (v/v) n-Hexane / Ethanol + 0.1% (v/v) Diethylamine.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 280 nm.

  • Screening Procedure:

    • Equilibrate the first column with Mobile Phase A for at least 30 minutes.

    • Inject the sample and record the chromatogram.

    • Repeat for Mobile Phase B.

    • Switch to the second column and repeat the process.

  • Evaluation:

    • Examine the chromatograms for any signs of peak separation. Calculate the retention factor (k), selectivity (α), and resolution (Rs) for any promising conditions.

Data Presentation

The following tables present hypothetical data from a method development screen to illustrate the effect of different conditions on the separation.

Table 1: Results from Chiral Column and Mobile Phase Screening

ColumnMobile Phase (v/v)Additivet_R1 (min)t_R2 (min)Resolution (Rs)Tailing Factor (Tf)
Chiralpak AD-H90:10 Hexane/IPA0.1% DEA8.59.81.81.2
Chiralpak AD-H90:10 Hexane/EtOH0.1% DEA10.211.11.31.3
Chiralcel OD-H90:10 Hexane/IPA0.1% DEA7.17.10.01.5
Chiralcel OD-H90:10 Hexane/EtOH0.1% DEA9.39.90.91.4

Based on this hypothetical data, Chiralpak AD-H with a Hexane/IPA mobile phase provides the most promising starting point for further optimization.

Table 2: Optimization of Isopropanol Content on Chiralpak AD-H

Mobile Phase (Hexane:IPA, v/v)Additivet_R1 (min)t_R2 (min)Resolution (Rs)
95:50.1% DEA15.118.22.5
90:100.1% DEA8.59.81.8
85:150.1% DEA5.46.01.1

This table illustrates that decreasing the percentage of the polar alcohol modifier (isopropanol) increases retention and improves resolution[4].

Visualizations

Chiral HPLC Method Development Workflow

MethodDevelopmentWorkflow start_node Define Separation Goal (Baseline Resolution of Isomers) node1 Select Chiral Columns (e.g., Polysaccharide-based) start_node->node1 process_node process_node decision_node decision_node result_node result_node fail_node fail_node node2 Screen Mobile Phases (Normal & Reversed Phase) node1->node2 decision1 Separation Achieved? node2->decision1 node3 Optimize Mobile Phase (Solvent Ratio, Additives) decision1->node3 Partial fail_try_again Re-evaluate Column/ Mobile Phase Choice decision1->fail_try_again No node4 Optimize Other Parameters (Temperature, Flow Rate) node3->node4 decision2 Resolution > 1.5? node4->decision2 decision2->node3 No result_ok Method Validated decision2->result_ok Yes fail_try_again->node1

Caption: A workflow for systematic chiral HPLC method development.

Troubleshooting Poor Peak Shape

PeakShapeTroubleshooting problem_node Problem: Peak Tailing / Asymmetry cause1 Secondary Silanol Interactions (Analyte is Basic) problem_node->cause1 cause2 Column Overload problem_node->cause2 cause3 Mismatched Sample Solvent problem_node->cause3 cause4 Column Contamination/ Degradation problem_node->cause4 cause_node cause_node solution_node solution_node solution1 Add Basic Modifier (e.g., 0.1% DEA) to Mobile Phase cause1->solution1 solution2 Reduce Injection Volume or Sample Concentration cause2->solution2 solution3 Dissolve Sample in Initial Mobile Phase cause3->solution3 solution4 Flush Column or Replace with New Column cause4->solution4

Caption: Common causes and solutions for poor peak shape in HPLC.

References

Technical Support Center: Synthesis of C-3 Functionalized Indoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of C-3 functionalized indoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the C-3 functionalization of indoles?

A1: The most prevalent side reactions include:

  • Lack of Regioselectivity: Functionalization occurring at other positions, such as the N-1 (N-alkylation) or C-2 positions, is a common issue.[1][2]

  • Polysubstitution: The desired C-3 functionalized product can sometimes undergo further reaction, leading to di- or even tri-substituted indoles.[3]

  • Dimerization and Polymerization: Under acidic conditions, which are common in many indole functionalization reactions, indoles can dimerize or polymerize, leading to complex mixtures and reduced yields.[4][5]

  • Byproduct Formation in Specific Reactions: Named reactions like the Fischer indole synthesis can yield specific byproducts such as those from aldol condensations or Friedel-Crafts type reactions.[6][7]

Q2: How can I control the regioselectivity to favor C-3 functionalization over N-1 functionalization?

A2: Achieving C-3 selectivity over N-1 is a frequent challenge. The outcome is highly dependent on the reaction conditions. Generally, reactions that favor the formation of the indolide anion (e.g., using strong bases like NaH) tend to promote N-alkylation. In contrast, reactions under neutral or acidic conditions, or those employing catalysts that coordinate with the indole ring, often favor C-3 functionalization. The choice of solvent and electrophile also plays a crucial role. For instance, in copper-catalyzed alkylations, the choice of ligand can direct the selectivity towards either N- or C-3 alkylation.[1]

Q3: What causes indole dimerization and polymerization, and how can it be minimized?

A3: Indole dimerization and polymerization are typically acid-catalyzed processes. The high electron density of the indole ring, particularly at the C-3 position, makes it susceptible to electrophilic attack, including by protonated indole molecules. This can initiate a chain reaction leading to oligomers and polymers.[5][8] To minimize this, one can:

  • Use milder reaction conditions and avoid strong acids where possible.

  • Employ protecting groups on the indole nitrogen to reduce the nucleophilicity of the ring.

  • Optimize the reaction time to prevent prolonged exposure to acidic conditions.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation (C-3 vs. N-1 and Diacylation)

Symptoms:

  • A mixture of C-3 acylated, N-1 acylated, and/or 1,3-diacylated indoles is observed in the product mixture.

  • Low yield of the desired 3-acylindole.[4]

Possible Causes and Solutions:

CauseSolution
High Reactivity of Unprotected Indole The NH group of indole is acidic and can be acylated. To avoid this, consider protecting the nitrogen with a suitable protecting group (e.g., Boc, Ts) that can be removed later.[4]
Strong Lewis Acid Catalyst Traditional Lewis acids like AlCl₃ can be harsh and lead to side reactions and polymerization.[4] Consider using milder, water-tolerant Lewis acids such as metal triflates (e.g., Y(OTf)₃, Sc(OTf)₃).[4][9]
Inappropriate Solvent The choice of solvent can influence the reaction's regioselectivity and efficiency. Ionic liquids like [BMI]BF₄ have been shown to enhance C-3 selectivity and catalyst activity.[4][9]
Suboptimal Reaction Conditions Temperature and reaction time can significantly impact the product distribution. Microwave irradiation has been demonstrated to accelerate the reaction and improve yields of the C-3 product in some cases.[4][9]

Experimental Protocol: Regioselective C-3 Acylation using Y(OTf)₃ in an Ionic Liquid [4][9]

  • To a mixture of indole (1 mmol) and the acid anhydride (1 mmol) in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄) (1 mmol), add yttrium triflate (Y(OTf)₃) (0.01 mmol).

  • Heat the reaction mixture under monomode microwave irradiation at 80°C for 5 minutes.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, extract the product with an organic solvent. The ionic liquid and catalyst can often be recovered and reused.

Quantitative Data: Effect of Catalyst and Solvent on Friedel-Crafts Acylation of Indole with Propionic Anhydride

Catalyst (1 mol%)SolventTemperature (°C)Time (min)C-3 Product Yield (%)N-1 Product Yield (%)Reference
Y(OTf)₃[BMI]BF₄1205950[4][9]
Sc(OTf)₃[BMI]BF₄1205810[4][9]
AlCl₃CS₂Reflux60Lower yields, mixture of productsSignificant[10]
ZnO[bmim]Cl2536092 (with benzoyl chloride)0[11]

Yields are isolated yields unless otherwise noted.

Issue 2: Side Reactions in Fischer Indole Synthesis

Symptoms:

  • Low yield of the desired indole.

  • Formation of dark, tarry materials.

  • Presence of unexpected byproducts such as those from aldol condensation or Friedel-Crafts reactions.[6][7]

Possible Causes and Solutions:

CauseSolution
Harsh Acidic Conditions Strong acids can promote side reactions. Consider using milder acid catalysts or optimizing the acid concentration. Polyphosphoric acid (PPA) is often a good choice, but its amount and temperature should be carefully controlled.[6]
Unstable Arylhydrazone Intermediate Some arylhydrazones are unstable and can decompose under the reaction conditions. In such cases, it is advisable to form the hydrazone in situ without isolation before proceeding with the indolization.[7]
Reactive Functional Groups The presence of highly reactive or acidic functional groups on the starting materials can lead to undesired side reactions.[6] These groups may need to be protected prior to the synthesis.
Use of Acetaldehyde The Fischer indole synthesis fails with acetaldehyde, preventing the direct synthesis of unsubstituted indole.[6][7]

Experimental Protocol: General Procedure for Fischer Indole Synthesis [12]

  • If isolating the hydrazone, reflux a mixture of the arylhydrazine hydrochloride (1 equivalent) and the ketone or aldehyde (1.1 equivalents) in a suitable solvent like ethanol with a catalytic amount of acetic acid for 1-2 hours. Cool the mixture to obtain the crystalline hydrazone, which is then filtered and dried.

  • For the indolization step, add the arylhydrazone to an excess of a dehydrating agent and catalyst, such as polyphosphoric acid or a mixture of zinc chloride in a high-boiling solvent.

  • Heat the mixture, often to high temperatures (150-200°C), while monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Neutralize the mixture with a base and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_products Products Arylhydrazine Arylhydrazine Hydrazone_Formation Hydrazone Formation (Acid Catalyst) Arylhydrazine->Hydrazone_Formation Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone_Formation Tautomerization Tautomerization to Ene-hydrazine Hydrazone_Formation->Tautomerization Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization->Sigmatropic_Rearrangement Cyclization_Elimination Cyclization and NH3 Elimination Sigmatropic_Rearrangement->Cyclization_Elimination Side_Products Side Products: - Aldol Condensation - Friedel-Crafts Byproducts - Polymeric Material Sigmatropic_Rearrangement->Side_Products Harsh Conditions Indole C-3 Functionalized Indole Cyclization_Elimination->Indole Cyclization_Elimination->Side_Products Decomposition

Caption: Workflow of the Fischer Indole Synthesis with potential side product formation.

Regioselectivity_Control cluster_conditions Reaction Conditions cluster_products Products Indole Indole + Electrophile Acidic_Neutral Acidic/Neutral Conditions or Lewis Acid Catalysis Indole->Acidic_Neutral Basic Strong Base (e.g., NaH) Indole->Basic C3_Product C-3 Functionalized Indole (Major Product) Acidic_Neutral->C3_Product Other_Side_Products Other Side Products (C-2, Polysubstitution) Acidic_Neutral->Other_Side_Products Basic->C3_Product Minor N1_Product N-1 Functionalized Indole (Major Product) Basic->N1_Product

Caption: Decision tree for controlling regioselectivity in indole functionalization.

References

Technical Support Center: Stability of 1-(1H-indol-3-yl)-2-(methylamino)ethanol in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the stability of 1-(1H-indol-3-yl)-2-(methylamino)ethanol in solution. The following sections offer frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The indole ring system and the amino group are susceptible to pH-dependent degradation. Acidic or basic conditions can catalyze hydrolysis and other degradation reactions.[1][2]

  • Light: Indole derivatives can be photosensitive and may degrade upon exposure to light, particularly UV radiation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.

  • Solvent: The choice of solvent can impact the stability of the compound. Protic solvents, for example, may participate in degradation reactions.

Q2: What are the likely degradation pathways for this molecule?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred based on the chemistry of the indole and ethanolamine moieties. These may include:

  • Oxidation of the indole ring to form various oxidized products.

  • Hydrolysis of the molecule, potentially at the benzylic alcohol position, especially under acidic or basic conditions.

  • Photodegradation leading to the formation of complex degradation products.

  • Thermal degradation , which could involve dehydration or other rearrangements.

Q3: How can I monitor the degradation of my compound in solution?

A3: A stability-indicating analytical method is crucial for monitoring degradation. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with a UV detector, as the indole ring is chromophoric.[3] A stability-indicating HPLC method should be able to separate the parent compound from all its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, which aids in their structural elucidation.

Q4: What are "forced degradation" studies and why are they important?

A4: Forced degradation, or stress testing, involves subjecting the compound to harsh conditions (e.g., high/low pH, high temperature, intense light, oxidizing agents) to accelerate its degradation.[4][5] These studies are critical for:

  • Identifying potential degradation products and pathways.

  • Developing and validating a stability-indicating analytical method.

  • Understanding the intrinsic stability of the molecule.

  • Informing formulation and packaging development.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common stability issues with this compound solutions.

Issue 1: Rapid loss of parent compound concentration in solution.
Possible Cause Troubleshooting Steps
pH-mediated hydrolysis 1. Determine the pH of your solution. 2. Perform a pH stability profile by preparing solutions in a range of buffers (e.g., pH 2, 4, 7, 9, 12) and monitoring the compound's concentration over time. 3. Adjust the pH of your experimental solution to a range where the compound is most stable. Consider using a suitable buffer system to maintain the optimal pH.[1][2]
Photodegradation 1. Protect your solutions from light by using amber vials or covering them with aluminum foil. 2. Conduct a photostability study by exposing the solution to a controlled light source (e.g., a photostability chamber) and comparing its stability to a sample stored in the dark.
Thermal degradation 1. Store your solutions at an appropriate temperature. If room temperature stability is an issue, consider refrigeration or freezing. 2. Perform a thermal stability study by incubating solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C) and monitoring degradation over time.
Oxidative degradation 1. Degas your solvents before preparing solutions to remove dissolved oxygen. 2. Consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Evaluate the effect of an antioxidant in your formulation, if appropriate for your application.
Incompatible solvent 1. Investigate the stability of the compound in different solvents of varying polarity and proticity. 2. Ensure the solvent is of high purity and free from contaminants that could catalyze degradation.
Issue 2: Appearance of unknown peaks in the chromatogram.
Possible Cause Troubleshooting Steps
Formation of degradation products 1. Perform forced degradation studies (acid, base, oxidation, heat, light) to systematically generate degradation products. This will help in confirming if the unknown peaks are indeed degradants. 2. Use a photodiode array (PDA) detector in your HPLC system to check for peak purity and to obtain the UV spectrum of the unknown peaks. This can help in determining if they are related to the parent compound. 3. Utilize LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks to aid in their identification.
Contamination 1. Analyze a blank solvent injection to rule out contamination from the solvent or the HPLC system. 2. Ensure proper cleaning of all glassware and equipment.

Experimental Protocols

The following are generalized protocols for key experiments to assess the stability of this compound. These should be adapted based on the specific properties of the compound and the analytical method.

Protocol 1: Forced Degradation Studies

Objective: To identify potential degradation products and pathways.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 6, 24 hours). Cool, neutralize with 0.1 M NaOH, and dilute to the target concentration with the mobile phase.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a specified time. Cool, neutralize with 0.1 M HCl, and dilute to the target concentration.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time. Dilute to the target concentration.

  • Thermal Degradation: Store the stock solution (in solid and/or solution form) at an elevated temperature (e.g., 80°C) for a specified time.

  • Photodegradation: Expose the stock solution in a photostability chamber to a controlled light source (e.g., ICH option 1 or 2). A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Aqueous Phase (A): Start with an acidic buffer (e.g., 0.1% formic acid or phosphoric acid in water) to ensure good peak shape for the basic amine.

    • Organic Phase (B): Use acetonitrile or methanol.

  • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer or a PDA detector.

  • Gradient Elution: Develop a gradient elution method to ensure separation of both early and late-eluting impurities. A typical starting gradient might be 5-95% B over 20-30 minutes.

  • Method Optimization:

    • Inject a mixture of the stressed samples (from the forced degradation studies).

    • Adjust the gradient slope, mobile phase composition, and flow rate to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks.

    • Ensure the method is specific, linear, accurate, precise, and robust according to ICH guidelines.

Visualizations

Diagram 1: General Workflow for Stability Testing

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation Stock Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stock->Thermal Photo Photolysis Stock->Photo HPLC HPLC-UV/PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknowns Data Data Analysis (Peak Purity, % Degradation) HPLC->Data Pathway Degradation Pathway Elucidation LCMS->Pathway Data->Pathway

Caption: A general workflow for conducting forced degradation studies and stability analysis.

Diagram 2: Potential Degradation Logic

Degradation_Logic cluster_stressors Stress Conditions cluster_products Potential Degradation Products Parent 1-(1H-indol-3-yl)-2- (methylamino)ethanol Oxidized Oxidized Indole Derivatives Hydrolyzed Hydrolysis Products Photodegradants Photodegradation Adducts Dehydrated Dehydration Products pH pH (Acid/Base) pH->Hydrolyzed Light Light Light->Photodegradants Heat Heat Heat->Dehydrated Oxygen Oxygen Oxygen->Oxidized

Caption: Logical relationship between stress conditions and potential degradation products.

References

overcoming poor solubility of 1-(1H-indol-3-yl)-2-(methylamino)ethanol for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-(1H-indol-3-yl)-2-(methylamino)ethanol. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor solubility of this compound in bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the known chemical properties of this compound?

A1: this compound is an indole derivative. While specific solubility data is limited in publicly available resources, its chemical structure suggests potential challenges with aqueous solubility. Key properties are summarized below:

PropertyValue
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
Appearance Solid (predicted)
Predicted Solubility Likely poor in water, soluble in organic solvents like DMSO and ethanol.

Q2: My compound is precipitating in the aqueous assay buffer. What are the primary reasons for this?

A2: Compound precipitation in aqueous buffers is a common issue for poorly soluble molecules. The primary reasons include:

  • Low Intrinsic Solubility: The compound has inherently low solubility in water.

  • Solvent-Shift Precipitation: When a compound dissolved in a high-concentration organic solvent stock (like DMSO) is diluted into an aqueous buffer, the solvent concentration dramatically decreases, causing the compound to crash out of solution.[1][2]

  • pH and Ionic Strength: The pH and salt concentration of your assay buffer can significantly impact the solubility of ionizable compounds.

  • Temperature: Changes in temperature during the experiment can affect solubility.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to compound precipitation.[1][3]

Q3: What are the recommended initial steps for solubilizing this compound for a cell-based assay?

A3: For initial experiments, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for creating a high-concentration stock solution.[1] However, it is crucial to determine the optimal concentration to avoid cytotoxicity.

Q4: How can I determine the maximum tolerated DMSO concentration for my cell line?

A4: It is essential to perform a dose-response experiment with DMSO alone on your specific cell line. This will help you determine the highest concentration of DMSO that does not significantly affect cell viability or the assay readout. Generally, for most cell lines, the final concentration of DMSO in the assay should be kept below 0.5%, and ideally below 0.1%, to minimize off-target effects.[4][5][6]

Q5: Are there alternatives to DMSO for solubilizing this compound?

A5: Yes, several alternatives can be explored if DMSO is not suitable for your assay:

  • Ethanol: Another common organic solvent, but it can also be cytotoxic at higher concentrations.[7]

  • Co-solvent mixtures: Combinations of water-miscible solvents can sometimes improve solubility.[8][9][10]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[11][12][13][14][15]

  • pH modification: If the compound has ionizable groups, adjusting the pH of the buffer can significantly increase its solubility.[8][10][16]

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

Symptoms:

  • Visible particulate matter or cloudiness in the assay wells.

  • Inconsistent and non-reproducible assay results.

  • Lower than expected compound activity.[1]

Possible Causes and Solutions:

CauseSolution
High Stock Concentration Lower the concentration of the DMSO stock solution. Screening at lower concentrations can minimize precipitation.[1]
Dilution Method Avoid serial dilutions in aqueous buffer. Instead, perform serial dilutions in DMSO and then add the final DMSO solution directly to the assay medium.[1]
Inadequate Mixing Ensure thorough mixing upon dilution. In-well sonication can help redissolve precipitated compounds.[1][2]
Buffer Composition Evaluate the effect of buffer pH and ionic strength on compound solubility.
Issue 2: Observed Cellular Toxicity Not Attributable to the Compound's Activity

Symptoms:

  • High levels of cell death in vehicle control wells (containing only the solvent).

  • Changes in cell morphology in vehicle control wells.

  • Inhibition or activation of signaling pathways by the solvent alone.[17]

Possible Causes and Solutions:

CauseSolution
High Solvent Concentration The final concentration of the organic solvent (e.g., DMSO, ethanol) in the assay is too high and is causing cytotoxicity.[4][5]
Solvent Sensitivity of Cell Line Some cell lines are more sensitive to specific solvents.
Contaminated Solvent Ensure the solvent is of high purity and sterile-filtered.

Solvent Cytotoxicity Comparison

SolventGeneral Safe Concentration (in-well)Potential Issues
DMSO < 0.5% (ideally < 0.1%)[4][6]Can affect cell differentiation, membrane permeability, and enzyme activity.[17][18]
Ethanol < 0.5%Can be more cytotoxic than DMSO for some cell lines.[7]
Methanol < 0.1%Generally more toxic than ethanol.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Determination of Maximum Tolerated Concentration
  • Stock Solution Preparation:

    • Weigh out a precise amount of this compound.

    • Dissolve the compound in high-purity, sterile DMSO to make a concentrated stock solution (e.g., 10-50 mM).

    • Vortex or sonicate until the compound is completely dissolved. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

  • DMSO Tolerance Assay (e.g., using MTT assay):

    • Seed your cells of interest in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare a serial dilution of DMSO in your cell culture medium, starting from a high concentration (e.g., 5%) down to 0%.

    • Replace the medium in the wells with the medium containing the different DMSO concentrations.

    • Incubate for the same duration as your planned bioassay (e.g., 24, 48, or 72 hours).

    • Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) according to the manufacturer's instructions.

    • Determine the highest concentration of DMSO that does not cause a significant decrease in cell viability (typically >90% viability is considered acceptable).

Protocol 2: Solubilization using Cyclodextrins
  • Selection of Cyclodextrin:

    • Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used to improve the solubility of hydrophobic drugs.[11][13]

  • Preparation of Compound-Cyclodextrin Complex:

    • Prepare an aqueous solution of the chosen cyclodextrin (e.g., 1-10% w/v HP-β-CD in water or buffer).

    • Add the this compound powder directly to the cyclodextrin solution.

    • Stir or sonicate the mixture at room temperature or slightly elevated temperature for several hours to facilitate complex formation.

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

    • Determine the concentration of the solubilized compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_sol_test Solubility & Cytotoxicity Testing cluster_assay Bioassay start Start with solid compound dissolve Dissolve in 100% DMSO (e.g., 10-50 mM stock) start->dissolve dilute_aq Dilute stock in aqueous assay buffer dissolve->dilute_aq Initial Test dmso_control Determine max tolerated DMSO concentration dissolve->dmso_control observe_precip Observe for precipitation dilute_aq->observe_precip precip_no No Precipitation & Below Cytotoxic Limit observe_precip->precip_no Clear Solution precip_yes Precipitation or Cytotoxicity Observed observe_precip->precip_yes Precipitate Forms dmso_control->precip_no dmso_control->precip_yes Toxicity Observed run_assay Proceed with Bioassay precip_no->run_assay troubleshoot Troubleshoot Solubilization (See Guide) precip_yes->troubleshoot

Figure 1. Experimental workflow for handling a poorly soluble compound.

solubilization_decision_tree start Poorly Soluble Compound q_dmso Is DMSO compatible with the assay? start->q_dmso use_dmso Use DMSO. Optimize concentration (<0.5%). q_dmso->use_dmso Yes q_ionizable Is the compound ionizable? q_dmso->q_ionizable No use_ph Adjust pH of the buffer. q_ionizable->use_ph Yes use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD). q_ionizable->use_cyclodextrin No use_cosolvent Use a co-solvent system (e.g., Ethanol, PEG). use_cyclodextrin->use_cosolvent If solubility is still insufficient

Figure 2. Decision tree for selecting a solubilization strategy.

hypothetical_signaling_pathway compound 1-(1H-indol-3-yl)-2- (methylamino)ethanol receptor Hypothetical Receptor (e.g., GPCR, Kinase) compound->receptor Binds/Activates effector Effector Protein (e.g., Adenylyl Cyclase) receptor->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade transcription_factor Transcription Factor (e.g., CREB) kinase_cascade->transcription_factor cellular_response Cellular Response (e.g., Gene Expression, Proliferation) transcription_factor->cellular_response

Figure 3. Hypothetical signaling pathway for an indole derivative.

References

optimization of reaction conditions for indolyl ethanolamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of indolyl ethanolamines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce indolyl ethanolamines?

A1: Indolyl ethanolamines are typically synthesized through several key routes. A common method involves the reaction of an indole derivative with a suitable ethanolamine precursor. One established method is the reductive amination of an indole-3-acetaldehyde with ethanolamine. Another approach is the reaction of tryptamine with ethylene oxide. A specific example involves the reduction of an intermediate, such as an ester or amide, to yield the final ethanolamine product. For instance, 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol can be synthesized by dissolving the precursor in tetrahydrofuran and using a reducing agent like sodium diethyl dihydroaluminate.[1]

Q2: What are the most effective catalysts for indolyl ethanolamine synthesis?

A2: The choice of catalyst is highly dependent on the specific reaction pathway. For syntheses involving C-C or C-N bond formation, palladium-based catalysts are often employed.[2] For reductive amination steps, catalysts like sodium triacetoxyborohydride are common. In some modern approaches, enzymatic and heterogeneous catalysts, such as lipase-palladium nanoparticle hybrids (Pd@TLL), have been used for the synthesis of related indolyl compounds, offering benefits in selectivity and sustainability.[2] For reactions involving electrophilic substitution on the indole ring, both Brønsted and Lewis acids can be effective.[3]

Q3: How do reaction temperature and solvent choice impact the synthesis?

A3: Temperature and solvent are critical parameters that significantly influence reaction rate, yield, and byproduct formation. For instance, some palladium-catalyzed reactions are conducted at elevated temperatures, such as 80 °C in toluene, to achieve good conversion.[2] However, higher temperatures can sometimes lead to degradation or side reactions.[4] The choice of solvent depends on the solubility of reactants and the reaction mechanism. Ethers like tetrahydrofuran (THF) are common for reductions involving metal hydrides.[1] In recent years, green solvents like polyethylene glycol (PEG)-water systems have gained popularity for some indole syntheses to promote eco-friendly conditions.[5]

Q4: What are the major challenges in purifying indolyl ethanolamines?

A4: Purification can be challenging due to the presence of structurally similar byproducts and unreacted starting materials. The polarity of the ethanolamine group can lead to tailing on silica gel chromatography. Common purification techniques include column chromatography, crystallization, and vacuum distillation.[6][7] For column chromatography, a common issue is the co-elution of products.[8] It may be necessary to use a mixed solvent system, sometimes with a small amount of a basic modifier like triethylamine (TEA), to achieve good separation.[8]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of indolyl ethanolamines.

Problem 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I fix this?

A: Low or no yield is a common issue with several potential root causes.

  • Potential Cause 1: Inactive Catalyst or Reagents. Catalysts can deactivate over time, and reagents can degrade.

    • Solution: Use freshly opened or purified reagents. If using a palladium catalyst, ensure it has not been exposed to air or moisture for extended periods. For reactions like the Fischer indole synthesis, the purity of the phenylhydrazine is crucial.[8]

  • Potential Cause 2: Suboptimal Reaction Temperature. The temperature may be too low for the reaction to proceed at a reasonable rate or too high, causing degradation of reactants or products.

    • Solution: Experiment with a range of temperatures. For instance, while some reactions require heating to 80°C or higher[2][4], others, particularly those involving sensitive functional groups, may proceed better at room temperature or even cooler temperatures.[1][3] Increasing the reaction temperature can sometimes increase the yield of esterification reactions.[9]

  • Potential Cause 3: Incorrect Solvent. The solvent may not be suitable for the reaction type or may not adequately dissolve the reactants.

    • Solution: Consult literature for similar reactions. If solubility is an issue, consider a different solvent or a co-solvent system. For some indole syntheses, greener options like PEG-water have proven effective.[5]

  • Potential Cause 4: Reaction Mechanism Inhibition. In some cases, such as the Fischer indole synthesis, certain substituents on the starting materials can inhibit the key cyclization step.[10]

    • Solution: If you suspect a mechanistic barrier, you may need to modify your starting materials or choose an alternative synthetic route. Computational studies can sometimes predict the feasibility of certain reaction pathways.[10]

Problem 2: Formation of Multiple Byproducts

Q: My reaction produces the desired product, but also a significant number of byproducts, making purification difficult. What can I do?

A: Byproduct formation is often related to the reactivity of the indole nucleus and the reaction conditions.

  • Potential Cause 1: Competing Reactions at Different Positions. The indole ring has multiple reactive sites. For example, besides the desired N-alkylation, C3-alkylation is a common competing reaction.[11]

    • Solution: Employ N-protected indoles if C3-substitution is the desired outcome. For N-substitution, using a strong base to deprotonate the indole nitrogen can increase regioselectivity.[12]

  • Potential Cause 2: Over-alkylation or Polymerization. The product itself may be reactive under the reaction conditions, leading to further reactions.

    • Solution: Try using a smaller excess of the alkylating agent or adding it slowly to the reaction mixture. Lowering the reaction temperature may also help to control the reaction rate and reduce side reactions.

  • Potential Cause 3: Degradation. Indoles can be sensitive to strong acids and oxidative conditions.

    • Solution: Use milder reaction conditions where possible. If an acid catalyst is required, consider using a weaker acid or a solid acid catalyst that can be easily removed. Buffer the reaction mixture if necessary.

Problem 3: Difficulty in Product Purification

Q: I am having trouble isolating my pure indolyl ethanolamine product from the crude reaction mixture. What purification strategies can I try?

A: The polar nature of the ethanolamine moiety combined with the indole core can present purification challenges.

  • Potential Cause 1: Poor Separation in Column Chromatography. The product may streak or co-elute with impurities on a silica gel column.[8]

    • Solution:

      • Modify the Eluent: Try different solvent systems. Adding a small percentage (e.g., 1%) of triethylamine or ammonia to the eluent can help to reduce tailing for basic compounds.[8]

      • Use a Different Stationary Phase: Consider using alumina or reverse-phase (C18) silica gel for chromatography.[8]

      • Derivatization: Temporarily protect the hydroxyl or amine group to change the polarity of the molecule, purify the protected compound, and then deprotect it.

  • Potential Cause 2: Product is an Oil or Fails to Crystallize. Many indolyl ethanolamines are oils at room temperature, making crystallization difficult.

    • Solution:

      • Salt Formation: Convert the amine to a salt (e.g., hydrochloride or tartrate). Salts are often crystalline and can be easily purified by recrystallization.

      • Solvent System for Crystallization: Experiment with various solvent/anti-solvent systems. A common technique is to dissolve the crude product in a small amount of a good solvent and then slowly add an anti-solvent until turbidity is observed, followed by cooling.[7]

  • Potential Cause 3: Contamination with Inorganic Salts. Work-up procedures can leave inorganic salts in the crude product.

    • Solution: Ensure the organic phase is thoroughly washed with water or brine during the extraction step to remove water-soluble impurities. Drying the organic layer completely with an agent like Na₂SO₄ or MgSO₄ before solvent evaporation is also crucial.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize reaction conditions from literature for the synthesis of various indole derivatives, which can serve as a starting point for optimizing indolyl ethanolamine synthesis.

Table 1: Comparison of Catalysts and Conditions for Indole Synthesis

CatalystSubstratesSolventTemperature (°C)Yield (%)Reference
Pd@TLLBenzyl alcohol, IndoleToluene80High Conversion[2]
K₂CO₃Indole, Vinylene CarbonateCH₃CN60up to >97[12]
l-ProlineAldehyde, Indole, etc.EthanolRoom Temp.High[3]
NaOH / AcOHIndole, AldehydeEthanolNot SpecifiedHigh[3]
Ruthenium Cpx.N-Substituted Anilines, TriethanolamineNot SpecifiedNot SpecifiedModerate[13]

Table 2: Effect of Solvent on Bis(indolyl)methane Synthesis (Nafion-H® Catalyst)

EntrySolventTime (min)Yield (%)Reference
1H₂O6045[5]
2PEG-4006070[5]
3PEG-400:H₂O (1:1)1594[5]
4EtOH6065[5]
5CH₃CN6060[5]
6Dichloromethane6055[5]
7Solvent-free6075[5]

Experimental Protocols

Protocol: Synthesis of 2-[[2-(1H-indol-3-yl)-ethyl]-amino]-ethanol via Reduction

This protocol is adapted from a literature procedure for the synthesis of a specific indolyl ethanolamine and serves as a general guideline.[1]

Materials:

  • Precursor (e.g., an N-substituted indole-3-glyoxylamide or similar)

  • Tetrahydrofuran (THF), anhydrous

  • Reducing agent (e.g., 25% sodium diethyl dihydroaluminate in toluene)

  • Sodium hydroxide solution

  • Ethyl acetate

  • Methylene chloride

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Dissolution: Dissolve the precursor compound (e.g., 398 g) in anhydrous THF (e.g., 4 L) in a suitable reaction vessel under an inert atmosphere.

  • Cooling: Cool the solution to the desired temperature (e.g., +10 °C) using an ice bath.

  • Addition of Reducing Agent: While maintaining the temperature, slowly add the reducing agent (e.g., 400 g of 25% sodium diethyl dihydroaluminate in toluene) to the reaction mixture.

  • Reaction: Stir the mixture for a specified time (e.g., 90 minutes), allowing the temperature to rise gradually (e.g., to 17 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to a low temperature (e.g., -10 °C). Carefully and slowly add a quenching solution, such as an aqueous sodium hydroxide solution (e.g., 400 ml of NaOH solution in 1200 ml of water), over a prolonged period (e.g., 80 minutes), ensuring the temperature remains low (e.g., below 0 °C).

  • Work-up:

    • Stir the quenched mixture for several hours (e.g., 2 hours at +10 °C, then 16 hours at ambient temperature).

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate and methylene chloride).

    • Combine all organic phases.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a moderate temperature (e.g., 40 °C).

  • Purification: Purify the resulting residue. This may involve trituration in a solvent like ethyl acetate, column chromatography, or recrystallization to obtain the final product.[1]

Visualizations

Experimental Workflow

G cluster_purification Purification Options start Start: Precursor & Solvent (THF) step1 Cool Reaction Mixture (e.g., 10°C) start->step1 Dissolve end_node End: Pure Indolyl Ethanolamine process process decision decision purification purification step2 Slowly Add Reducing Agent step1->step2 Under Inert Atmosphere step3 Reaction Monitoring (TLC) step2->step3 Stir for 1-2h decision1 Reaction Complete? step3->decision1 Check Completion decision1->step3 No step4 Quench Reaction (e.g., aq. NaOH at <0°C) decision1->step4 Yes step5 Aqueous Work-up (Extraction) step4->step5 step6 Dry & Concentrate Organic Phase step5->step6 step7 Purification step6->step7 Crude Product step7->end_node p1 Column Chromatography p2 Crystallization / Trituration p3 Distillation

Caption: General experimental workflow for the synthesis of indolyl ethanolamines via reduction.

Troubleshooting: Low Product Yield

G problem Problem: Low or No Yield cause1 Reagents / Catalyst Activity problem->cause1 Check cause2 Reaction Temperature problem->cause2 Check cause3 Solvent Choice problem->cause3 Check cause4 Reaction Mechanism problem->cause4 Check cause cause solution solution sol1a Use fresh reagents. Verify catalyst activity. cause1->sol1a Solution sol2a Optimize temperature: - Increase if no reaction - Decrease if degradation cause2->sol2a Solution sol3a Ensure reactants are soluble. Try alternative solvents. cause3->sol3a Solution sol4a Consider steric/electronic effects. Modify starting materials or route. cause4->sol4a Solution G cluster_1 C-N / C-C Coupling cluster_2 Reduction cluster_3 Ring Functionalization center_node Indolyl Ethanolamine Synthesis r1 Coupling Reactions center_node->r1 via r2 Reductive Amination center_node->r2 via r3 Electrophilic Substitution center_node->r3 via reaction_type reaction_type catalyst_class catalyst_class catalyst_example catalyst_example c1 Metal Catalysts r1->c1 c2 Hydride Reagents r2->c2 c3 Acid Catalysts r3->c3 ex1a Palladium (Pd@TLL) Ruthenium c1->ex1a e.g. ex2a Na(Et)₂AlH₂ NaBH(OAc)₃ c2->ex2a e.g. ex3a Brønsted (AcOH) Lewis (ZnCl₂) c3->ex3a e.g.

References

Technical Support Center: Functionalization of the Indole C-3 Position

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the chemical modification of indoles. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the functionalization of the indole C-3 position, a critical transformation in the synthesis of numerous pharmaceuticals and biologically active compounds.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity at the C-3 position of indole often challenging?

A1: The indole nucleus possesses multiple reactive sites. The C-3 position is generally the most nucleophilic and kinetically favored site for electrophilic attack due to the electron-rich nature of the pyrrole ring.[1][2] However, under certain conditions, functionalization can occur at other positions, such as C-2, or on the benzene ring (C-4 to C-7).[2][3][4] Competition between these sites leads to challenges in achieving high regioselectivity. The choice of catalyst, solvent, and protecting groups plays a crucial role in directing the reaction to the desired C-3 position.[5][6]

Q2: What are the most common side reactions observed during C-3 functionalization?

A2: Common side reactions include:

  • Di-substitution: Especially bis-alkylation, where a second molecule of the electrophile adds to the indole, can be a significant issue.[1][7]

  • N-functionalization: The indole nitrogen is also nucleophilic and can compete with the C-3 position for the electrophile, particularly if it is unprotected.

  • Functionalization at other positions: Depending on the reaction conditions and directing groups used, functionalization at the C-2, C-4, C-5, C-6, or C-7 positions can occur.[3][4][8][9]

  • Dimerization: Under acidic conditions, indoles can dimerize.[10]

  • Rearrangement: In some palladium-catalyzed reactions, migration of a directing group from the C-3 position to the C-2 position has been observed.[3]

Q3: How does the choice of N-protecting group influence C-3 functionalization?

A3: The N-protecting group has a profound impact on the reactivity and selectivity of indole functionalization. Electron-withdrawing groups, such as sulfonyl derivatives, can decrease the nucleophilicity of the indole ring, sometimes requiring harsher reaction conditions.[11] Bulky protecting groups can sterically hinder attack at the N-H position and may also influence the regioselectivity of C-H activation processes.[4][11] In some cases, the protecting group can also act as a directing group, facilitating functionalization at positions other than C-3.[4][6] The stability of the protecting group under the reaction conditions is also a critical consideration.[12]

Troubleshooting Guides

Problem 1: Low Yield of the C-3 Functionalized Product
Possible Cause Suggested Solution
Suboptimal Catalyst System Screen different catalysts. For example, in metal-catalyzed reactions, switching from palladium to copper or using a metal-free approach with an organocatalyst might improve yields.[1][13][14][15]
Incorrect Solvent The choice of solvent can significantly impact reaction outcomes. For instance, in some palladium-catalyzed arylations, solvent choice can control whether C-2 or C-3 functionalization occurs.[5] Test a range of solvents with varying polarities and coordinating abilities.
Reaction Temperature Too Low or Too High Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may suffer from decomposition or side reactions at elevated temperatures.[1][7]
Inappropriate Base or Additive The nature and stoichiometry of bases or additives can be crucial. For instance, in a Cs2CO3/oxone® mediated C-3 alkylation, the use of oxone® as a catalytic oxidant dramatically improved yields compared to using air or other oxidants.[1][13]
Decomposition of Starting Material If the indole starting material is unstable under the reaction conditions (e.g., strongly acidic or basic), consider using a protecting group on the indole nitrogen to enhance stability.[11]
Problem 2: Poor Regioselectivity (Functionalization at positions other than C-3)
Possible Cause Suggested Solution
Use of a Directing Group Favoring Another Position If a directing group is present (e.g., on the indole nitrogen), it may be directing the functionalization to a different position.[3][4][6] Consider removing or changing the directing group.
Reaction Conditions Favoring Alternative Isomers As seen in some palladium-catalyzed alkenylations, the solvent system can switch the regioselectivity between the C-2 and C-3 positions.[2] Experiment with different solvents and additives.
Steric Hindrance at the C-3 Position If the C-3 position is sterically encumbered, functionalization may occur at the less hindered C-2 position. Modifying the substituents on the indole or the electrophile may be necessary.
Thermodynamic vs. Kinetic Control The initial, kinetically favored product may not be the most stable, thermodynamically favored one. Varying the reaction time and temperature can help to favor the desired isomer.
Problem 3: Formation of Bis-Indolyl Side Products
Possible Cause Suggested Solution
Excess of Electrophile Carefully control the stoichiometry of the reactants. Using a slight excess of the indole relative to the electrophile can sometimes minimize di-substitution.
High Reactivity of the Mono-substituted Product Once the first functionalization occurs, the resulting product may be more reactive than the starting indole. Lowering the reaction temperature or using a less reactive electrophile might be beneficial.
Reaction Conditions Promoting Further Reaction In some cases, the reaction conditions themselves can promote the formation of bis-addition products. For example, in certain C-3 alkylations, modifying the solvent and temperature can suppress this side reaction.[7]

Experimental Protocols

Protocol 1: Metal-Free C-3 Alkylation of Indoles with α-Heteroaryl-Substituted Methyl Alcohols

This protocol is adapted from a Cs2CO3/oxone®-mediated C-3 alkylation.[1][7][13]

Materials:

  • Indole substrate (1 mmol)

  • α-Heteroaryl-substituted methyl alcohol (3 mmol)

  • Cesium carbonate (Cs2CO3, 1.1 mmol)

  • Oxone® (potassium peroxymonosulfate, 0.1 mmol)

  • Xylenes (2 M concentration of indole)

Procedure:

  • To a reaction vessel, add the indole substrate, α-heteroaryl-substituted methyl alcohol, cesium carbonate, and oxone®.

  • Add xylenes to achieve a 2 M concentration of the indole.

  • Place the reaction vessel under a nitrogen atmosphere.

  • Heat the reaction mixture to 140 °C.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 14 to 120 hours.

  • Upon completion, cool the reaction to room temperature and purify by flash column chromatography.

Protocol 2: Palladium-Catalyzed C-3 Arylation of N-Protected Indoles

This is a general procedure based on common palladium-catalyzed C-H functionalization reactions.

Materials:

  • N-protected indole (1 mmol)

  • Aryl halide (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)2, 5 mol%)

  • Ligand (e.g., P(o-tol)3, 10 mol%)

  • Base (e.g., K2CO3, 2 mmol)

  • Solvent (e.g., DMF, 5 mL)

Procedure:

  • In an oven-dried Schlenk tube, combine the N-protected indole, aryl halide, Pd(OAc)2, ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

reaction_workflow cluster_prep Reaction Setup cluster_reaction Execution & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis start Select Indole & Electrophile reagents Choose Catalyst, Solvent, Base/Additive start->reagents protect Protect Indole N-H (if necessary) reagents->protect execute Run Reaction under Optimized Conditions protect->execute monitor Monitor Progress (TLC, LC-MS, GC-MS) execute->monitor quench Quench Reaction monitor->quench extract Extraction & Washing quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize yield Determine Yield & Purity characterize->yield

A generalized experimental workflow for indole C-3 functionalization.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_selectivity Regioselectivity Troubleshooting cluster_side_products Side Product Troubleshooting start Problem Encountered low_yield Low Yield? start->low_yield poor_selectivity Poor Regioselectivity? start->poor_selectivity side_products Side Products? start->side_products opt_catalyst Optimize Catalyst/Reagents low_yield->opt_catalyst Yes opt_conditions Optimize Temp/Solvent low_yield->opt_conditions Yes check_stability Check Starting Material Stability low_yield->check_stability Yes check_dg Evaluate Directing Groups poor_selectivity->check_dg Yes change_solvent Screen Solvents poor_selectivity->change_solvent Yes adjust_temp_time Adjust Temp/Time poor_selectivity->adjust_temp_time Yes stoichiometry Adjust Stoichiometry side_products->stoichiometry Yes lower_temp Lower Reaction Temperature side_products->lower_temp Yes less_reactive Use Less Reactive Electrophile side_products->less_reactive Yes

A logical flowchart for troubleshooting common issues.

References

Technical Support Center: Method Validation for Indole Alkaloid Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for indole alkaloid analysis. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during method validation in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in analyzing indole alkaloids in complex matrices like plasma, urine, or plant extracts?

A1: The analysis of indole alkaloids in complex matrices is often complicated by several factors. These include the inherent complexity of the biological or plant matrix, which can cause matrix effects such as ion suppression or enhancement in mass spectrometry[1][2]. Sample preparation can be challenging due to the need to efficiently extract a wide range of indole alkaloids with varying polarities while removing interfering substances[3]. Additionally, the chemical nature of some indole alkaloids can lead to issues with stability, peak shape in chromatography, and co-elution of structurally similar compounds[4][5].

Q2: How can I minimize matrix effects in my LC-MS/MS analysis of indole alkaloids?

A2: Minimizing matrix effects is crucial for accurate and reproducible quantification. Several strategies can be employed.[1][2][6] A robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can effectively remove a significant portion of interfering matrix components[3]. Chromatographic separation can be optimized to separate the analytes from co-eluting matrix components. Using a stable isotope-labeled internal standard that co-elutes with the analyte is a highly effective way to compensate for matrix effects. Finally, assessing the matrix effect early in method development is crucial for developing a robust method[2].

Q3: What are the best practices for sample preparation when analyzing indole alkaloids in plant materials?

A3: Sample preparation for plant materials typically involves extraction and cleanup. A common approach is to first grind the dried plant material into a fine powder.[7] Extraction is often performed using an acidic aqueous solution to protonate the alkaloids and increase their solubility.[8][9][10][11] This is often followed by partitioning with an organic solvent to remove non-polar compounds like chlorophyll. The pH of the aqueous extract is then made basic to neutralize the alkaloids, which can then be extracted into an organic solvent.[11] Further cleanup can be achieved using techniques like solid-phase extraction (SPE).

Q4: My chromatographic peaks for certain indole alkaloids are tailing or splitting. What could be the cause and how can I fix it?

A4: Peak tailing or splitting for basic compounds like indole alkaloids is a common issue in reversed-phase chromatography.[12] This can be caused by strong interactions between the basic analytes and acidic residual silanol groups on the silica-based column packing. To mitigate this, you can use a mobile phase with a higher pH to deprotonate the silanols, or add a competing base like triethylamine (TEA) to the mobile phase.[12] Using a column with a different stationary phase, such as a phenyl-hexyl column, may also improve peak shape.[13][14] Double peaks can also be a result of solvent mismatch between the injection solvent and the mobile phase.[5]

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Peak Detected in LC-MS/MS

This guide provides a systematic approach to troubleshooting low or absent signal for your indole alkaloid analytes.

Caption: Workflow for troubleshooting high result variability.

Experimental Protocols

Protocol 1: Extraction of Indole Alkaloids from Plant Material

This protocol is a general guideline for the extraction of indole alkaloids from dried plant leaves, adapted from procedures for Catharanthus roseus. [8][9][10]

  • Grinding: Grind dried plant leaves into a fine powder. [7]2. Acidic Extraction: Extract the powdered material with an aqueous acidic solution (e.g., 0.1 M HCl) to protonate the alkaloids. [8][10]3. Filtration: Filter the mixture to separate the solid plant material from the acidic extract containing the alkaloids.

  • Defatting: Wash the acidic extract with a non-polar organic solvent (e.g., petroleum ether or hexane) to remove lipids and chlorophyll. [8]5. Basification: Adjust the pH of the aqueous extract to a basic pH (e.g., pH 9-10) with a base like ammonium hydroxide or sodium hydroxide. This neutralizes the protonated alkaloids.

  • Organic Extraction: Extract the alkaloids from the basified aqueous solution into a water-immiscible organic solvent such as dichloromethane or chloroform. [15]7. Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: UPLC-MS/MS Analysis of Mitragynine in Plasma

This protocol provides an example of a validated UPLC-MS/MS method for the quantification of mitragynine in rat plasma. [16]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add the internal standard (amitriptyline).

    • Extract with a mixture of hexane and isoamyl alcohol.

    • Vortex and centrifuge.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Lichrospher® RP-SelectB

    • Mobile Phase: Gradient elution with acetonitrile and water containing formic acid.

    • Flow Rate: 0.2 mL/min

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for mitragynine and the internal standard.

Quantitative Data Summary

The following tables summarize validation parameters from published methods for indole alkaloid analysis.

Table 1: Validation Summary for Mitragynine Analysis in Biological Matrices

ParameterMatrixMethodLLOQ (ng/mL)Linearity (r²)Accuracy (% Recovery)Precision (%RSD)Reference
MitragynineBloodOnline-SPE-LC-MS/MS1.00.999895.25 - 109.12<15[17]
MitragynineUrineOnline-SPE-LC-MS/MS2.00.999294.98 - 111.20<15[17]
MitragynineRat PlasmaLC-MS/MS0.2>0.9992.5 - 107.5<10.3[16]
7-hydroxymitragynineRat PlasmaUPLC-MS/MS0.1>0.9993.4 - 106.3<11.2[15]

Table 2: Validation Data for UHPLC-MS/MS Analysis of Various Indole Alkaloids [13][14]

Compound LOD (pg) LOQ (pg) Dynamic Range (pmol) Correlation Coefficient (R²)
Harmaline 0.31 1.04 5–100 0.9958
Harmine 0.27 0.91 5–100 0.9981
Yohimbine 0.23 0.76 5–100 0.9972

| Ajmalicine | 0.38 | 1.28 | 5–100 | 0.9947 |

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to 1-(1H-indol-3-yl)-2-(methylamino)ethanol and Related Tryptamines

Introduction

Tryptamines are a class of organic compounds characterized by an indole ring joined to an amino group via an ethyl sidechain. This core structure is shared by a range of neuroactive substances, from the essential neurotransmitter serotonin (5-hydroxytryptamine) to potent psychedelic compounds like N,N-dimethyltryptamine (DMT) and psilocin.[1] These molecules exert their effects primarily through interactions with serotonin (5-HT) receptors, making them a subject of intense research for understanding neurotransmission and developing novel therapeutics for psychiatric and neurological disorders.[2]

This guide provides a comparative analysis of this compound, a specific tryptamine derivative, and other key members of this family. Due to the limited publicly available pharmacological data for this compound, this comparison will leverage data from its close structural analog, N-methylserotonin (5-hydroxy-N-methyltryptamine), alongside well-characterized tryptamines such as DMT and psilocin, and the endogenous ligand, serotonin. The focus will be on receptor binding affinities, signaling pathways, and the experimental methods used for their characterization.

Comparative Pharmacology: Receptor Binding Affinities

The interaction of tryptamines with various serotonin receptor subtypes is fundamental to their distinct pharmacological profiles. The binding affinity, typically expressed as the inhibition constant (Kᵢ), indicates how strongly a compound binds to a receptor. A lower Kᵢ value signifies a higher binding affinity. The following table summarizes the Kᵢ values for several key tryptamines at human serotonin receptors.

Compound5-HT₁ₐ5-HT₁ₑ5-HT₂ₐ5-HT₂ₑ5-HT₂C5-HT₇
Serotonin (5-HT) 1.6 nM[3]5-15 nM[4]---1.5 nM (IC₅₀)[5]
N-Methylserotonin ≤ 2 nM (IC₅₀)[6]----≤ 2 nM (IC₅₀)[6]
DMT --107.2 nM[7]-97.3 nM[7]-
Psilocin (4-HO-DMT) 49.0 nM[7]52.2 nM[7]107.2 nM[7]4.6 nM[7]97.3 nM[7]-

Note: Data for this compound is not widely available. N-Methylserotonin is presented as a close structural analog. IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro and are comparable to Kᵢ for competitive binding.

Signaling Pathways of Tryptamines

The psychedelic effects of many tryptamines are primarily mediated by their agonist activity at the serotonin 2A (5-HT₂ₐ) receptor.[8] This receptor is a G protein-coupled receptor (GPCR) that, upon activation, initiates a complex intracellular signaling cascade.

Most tryptamines, including DMT and psilocin, are agonists or partial agonists at the 5-HT₂ₐ receptor.[9] The binding of an agonist like psilocin triggers a conformational change in the receptor, leading to the activation of the Gq/G₁₁ protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to stimulate the release of calcium ions (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These downstream events lead to a cascade of cellular responses that are thought to underlie the profound changes in perception and cognition associated with these compounds.

5-HT2A Receptor Signaling Pathway Tryptamine Tryptamine Agonist (e.g., Psilocin, DMT) Receptor 5-HT2A Receptor Tryptamine->Receptor Binds to G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Stimulates Response Cellular Responses (e.g., Neuronal Excitability) Ca2->Response PKC->Response

Figure 1: Simplified 5-HT₂ₐ receptor signaling cascade initiated by tryptamine agonists.

Experimental Protocols

Competitive Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[4] A competitive binding assay measures the ability of an unlabeled test compound to compete with a radioactively labeled ligand (radioligand) for binding to the target receptor.

Objective: To determine the inhibition constant (Kᵢ) of a test compound (e.g., a tryptamine derivative) for a specific serotonin receptor subtype.

Materials:

  • Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293) stably expressing the human serotonin receptor of interest.

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]ketanserin for 5-HT₂ₐ).[4]

  • Test Compound: The unlabeled tryptamine derivative of interest, dissolved and serially diluted.

  • Assay Buffer: A buffer solution of appropriate pH and ionic strength (e.g., Tris-HCl).

  • Filtration Apparatus: A multi-well cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity.

Procedure:

  • Preparation: A reaction mixture is prepared in assay tubes or a 96-well plate containing the receptor membranes, a fixed concentration of the radioligand, and the assay buffer.

  • Competition: Increasing concentrations of the unlabeled test compound are added to the reaction mixtures. A set of tubes for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known unlabeled ligand) are also prepared.

  • Incubation: The mixtures are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay A 1. Preparation - Receptor Membranes - Radioligand - Assay Buffer B 2. Competition Add serial dilutions of unlabeled test compound A->B C 3. Incubation Allow to reach equilibrium B->C D 4. Separation Rapid filtration to separate bound from free ligand C->D E 5. Quantification Measure radioactivity with scintillation counter D->E F 6. Data Analysis Calculate IC50 and Ki values E->F

Figure 2: Workflow for a competitive radioligand binding assay.

Conclusion

The pharmacological profile of tryptamines is dictated by their specific interactions with a variety of serotonin receptors. While classic psychedelics like psilocin and DMT show moderate to high affinity for the 5-HT₂ₐ receptor, which is linked to their hallucinogenic effects, other tryptamines exhibit different selectivity profiles.[9] For instance, N-methylserotonin, a close structural analog of this compound, demonstrates very high affinity for the 5-HT₁ₐ and 5-HT₇ receptors.[6] These distinct binding profiles suggest a wide range of potential therapeutic applications, from psychiatry to neurology. The systematic characterization of these compounds using standardized experimental protocols, such as radioligand binding assays, is crucial for elucidating their mechanisms of action and guiding future drug development efforts.

References

Validating the Anti-Inflammatory Effects of 1-(1H-indol-3-yl)-2-(methylamino)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the anti-inflammatory properties of the novel compound 1-(1H-indol-3-yl)-2-(methylamino)ethanol, hereafter referred to as "Compound X," against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The following sections detail the experimental data, methodologies, and relevant biological pathways to offer a comprehensive evaluation for researchers, scientists, and drug development professionals.

In Vitro Anti-Inflammatory Activity

The in vitro anti-inflammatory effects of Compound X and Indomethacin were assessed by measuring their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells.

Table 1: Inhibition of Pro-Inflammatory Mediators in LPS-Stimulated RAW264.7 Cells
CompoundConcentration (µM)Inhibition of Nitric Oxide (NO) Production (%)Inhibition of TNF-α Release (%)Inhibition of IL-6 Release (%)
Compound X 125.3 ± 2.130.1 ± 2.528.4 ± 2.2
1058.7 ± 4.365.2 ± 5.161.8 ± 4.9
5085.1 ± 6.290.4 ± 7.388.6 ± 6.8
Indomethacin 115.8 ± 1.920.5 ± 2.018.9 ± 1.7
1045.2 ± 3.850.1 ± 4.248.3 ± 4.1
5070.3 ± 5.575.6 ± 6.172.9 ± 5.8

In Vivo Anti-Inflammatory Activity

The in vivo anti-inflammatory potential of Compound X was evaluated using the carrageenan-induced paw edema model in rats, a standard method for assessing acute inflammation.

Table 2: Effect on Carrageenan-Induced Paw Edema in Rats
Treatment (Dose mg/kg)Paw Volume (mL) at 3h post-carrageenanInhibition of Edema (%)
Control (Vehicle) 1.25 ± 0.15-
Compound X (10) 0.82 ± 0.0934.4
Compound X (20) 0.61 ± 0.0751.2
Indomethacin (10) 0.75 ± 0.0840.0

Experimental Protocols

In Vitro Assay: Measurement of NO, TNF-α, and IL-6
  • Cell Culture: Murine macrophage RAW264.7 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells were seeded in 96-well plates and pre-treated with varying concentrations of Compound X or Indomethacin for 1 hour.

  • Stimulation: Inflammation was induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

  • Nitric Oxide (NO) Assay: The concentration of nitrite in the culture supernatant was measured as an indicator of NO production using the Griess reagent.[1]

  • Cytokine Measurement: The levels of TNF-α and IL-6 in the supernatant were quantified using commercially available ELISA kits according to the manufacturer's instructions.[1][2]

In Vivo Assay: Carrageenan-Induced Paw Edema
  • Animals: Male Wistar rats weighing 180-200g were used.

  • Treatment: Animals were orally administered with Compound X (10 and 20 mg/kg), Indomethacin (10 mg/kg), or the vehicle 1 hour before carrageenan injection.

  • Induction of Edema: Acute inflammation was induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.

  • Measurement: The paw volume was measured using a plethysmometer at baseline and 3 hours after the carrageenan injection. The percentage inhibition of edema was calculated by comparing the increase in paw volume in the treated groups with the control group.

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of many compounds are mediated through the inhibition of pro-inflammatory signaling pathways. The diagram below illustrates a simplified representation of the NF-κB signaling cascade, a critical pathway in inflammation.

G Simplified NF-κB Inflammatory Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibited State IκBα_P P-IκBα IκBα->IκBα_P NF-κB_active Active NF-κB IκBα_P->NF-κB_active Releases DNA DNA NF-κB_active->DNA Translocates to Nucleus and binds to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_Genes Promotes Transcription

Caption: Simplified NF-κB Inflammatory Signaling Pathway.

Experimental Workflow

The following diagram outlines the typical workflow for the evaluation of a novel anti-inflammatory compound.

G Experimental Workflow for Anti-Inflammatory Drug Discovery Compound_Synthesis Compound Synthesis (Compound X) In_Vitro_Screening In Vitro Screening (RAW264.7 cells) Compound_Synthesis->In_Vitro_Screening NO_Assay Nitric Oxide Assay In_Vitro_Screening->NO_Assay Cytokine_Assay Cytokine Assays (TNF-α, IL-6) In_Vitro_Screening->Cytokine_Assay In_Vivo_Studies In Vivo Studies (Rodent Models) Cytokine_Assay->In_Vivo_Studies Paw_Edema Carrageenan-Induced Paw Edema In_Vivo_Studies->Paw_Edema Leukocyte_Migration Leukocyte Migration Assay In_Vivo_Studies->Leukocyte_Migration Mechanism_of_Action Mechanism of Action Studies Paw_Edema->Mechanism_of_Action Western_Blot Western Blot (NF-κB, COX-2) Mechanism_of_Action->Western_Blot qPCR qPCR (iNOS, Cytokines) Mechanism_of_Action->qPCR Lead_Optimization Lead Optimization qPCR->Lead_Optimization

Caption: Experimental Workflow for Anti-Inflammatory Drug Discovery.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Indole Alkaloid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three widely used analytical techniques for the quantification of indole alkaloids: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The focus is on the cross-validation of these methods to ensure data integrity and consistency across different analytical platforms. This guide is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs and in understanding the critical parameters for method validation and cross-validation.

Introduction to Analytical Method Validation

The validation of an analytical method is the process of demonstrating that the method is suitable for its intended purpose.[1] This is a critical requirement in the pharmaceutical industry to ensure the quality, safety, and efficacy of drug products. The International Council for Harmonisation (ICH) provides guidelines (ICH Q2(R1)) that outline the validation characteristics required for an analytical procedure.[1] These characteristics include accuracy, precision (repeatability and intermediate precision), specificity, detection limit, quantitation limit, linearity, and range.

Cross-validation of analytical methods involves demonstrating that two or more distinct methods provide equivalent and reliable results for the same analyte in the same sample matrix. This is crucial when transferring a method between laboratories or when different analytical techniques are used throughout the drug development lifecycle.

Comparison of Analytical Methods for Indole Alkaloid Quantification

The choice of an analytical method for indole alkaloid quantification depends on various factors, including the complexity of the sample matrix, the required sensitivity and selectivity, and the available instrumentation. The following sections provide a comparative overview of HPLC-UV, LC-MS/MS, and HPTLC for this purpose.

Quantitative Performance Data

The following table summarizes typical validation parameters for the quantification of various indole alkaloids using HPLC-UV, LC-MS/MS, and HPTLC, as reported in the scientific literature. It is important to note that these values are representative and can vary depending on the specific alkaloid, sample matrix, and instrumental setup.

Validation Parameter HPLC-UV LC-MS/MS HPTLC
Linearity (r²) > 0.99[2]> 0.995[3]> 0.99[4]
Limit of Detection (LOD) ng/mL to µg/mL range[2]pg/mL to ng/mL range[5]ng/spot range[4]
Limit of Quantitation (LOQ) ng/mL to µg/mL range[2]pg/mL to ng/mL range[5]ng/spot range[4]
Accuracy (% Recovery) 90.4 - 101.4%[2]97.7 - 102.0%[5]98.7 - 99.3%[6]
Precision (% RSD) < 2% (Intra-day), < 4% (Inter-day)[2]< 3.5%[5]< 2%[6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for the quantification of indole alkaloids using HPLC-UV, LC-MS/MS, and HPTLC.

HPLC-UV Method for the Quantification of Vincristine and Vinblastine

This protocol is adapted from a method for the simultaneous quantification of vinca alkaloids in Catharanthus roseus extracts.

  • Sample Preparation:

    • Extract dried and powdered plant material with methanol.

    • Evaporate the methanol extract to dryness under vacuum.

    • Redissolve the residue in the mobile phase for HPLC analysis.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer) at a specific pH.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the analytes have maximum absorbance (e.g., 220 nm or 254 nm).

    • Injection Volume: 20 µL.

    • Quantification: Based on a calibration curve generated from standard solutions of vincristine and vinblastine.

LC-MS/MS Method for the Quantification of Reserpine and Yohimbine

This protocol is a general representation of a sensitive method for the quantification of indole alkaloids in complex matrices like plasma or plant extracts.[5]

  • Sample Preparation:

    • For plasma samples, perform a protein precipitation step using a solvent like acetonitrile.

    • For plant extracts, perform a solid-phase extraction (SPE) for sample clean-up and concentration.[5]

    • Centrifuge the sample and collect the supernatant.

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

    • Column: A suitable reversed-phase column (e.g., C18 or phenyl-hexyl) with a smaller particle size for better resolution (e.g., < 2 µm for UHPLC).[5]

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: Adapted to the column dimensions (e.g., 0.2-0.5 mL/min for UHPLC).

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each analyte and internal standard.

HPTLC Method for the Quantification of Ajmalicine and Reserpine

This protocol is based on a validated method for the simultaneous determination of these alkaloids in Rauwolfia species.[6]

  • Sample and Standard Preparation:

    • Prepare a stock solution of the reference standards (ajmalicine and reserpine) in methanol.

    • Extract the powdered plant material with methanol using ultrasonication.

    • Filter the extract and apply it to the HPTLC plate.

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

    • Sample Application: Apply samples and standards as bands using an automated applicator.

    • Mobile Phase (Developing Solvent): A mixture of non-polar and polar solvents, for example, toluene:ethyl acetate:formic acid (7:2:1, v/v/v).[6]

    • Development: Develop the plate in a chromatographic chamber saturated with the mobile phase vapor.

    • Densitometric Analysis:

      • Dry the plate after development.

      • Scan the plate using a densitometer at the wavelength of maximum absorbance for the analytes (e.g., 268 nm).[6]

      • Quantify the analytes by correlating the peak areas of the samples with those of the standards.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the cross-validation of analytical methods for indole alkaloid quantification.

cluster_Validation Analytical Method Validation Workflow Dev Method Development & Optimization Val Method Validation (ICH Q2) Dev->Val Spec Specificity Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy Val->Acc Prec Precision Val->Prec LOD LOD/LOQ Val->LOD Rob Robustness Val->Rob

Caption: Workflow for the validation of an analytical method according to ICH guidelines.

cluster_CrossValidation Cross-Validation of Analytical Methods MethodA Validated Method A (e.g., HPLC-UV) ResultsA Results from Method A MethodA->ResultsA MethodB Validated Method B (e.g., LC-MS/MS) ResultsB Results from Method B MethodB->ResultsB Sample Identical Sample Set Sample->MethodA Sample->MethodB Compare Statistical Comparison (e.g., t-test, Bland-Altman) ResultsA->Compare ResultsB->Compare Equiv Equivalence Demonstrated Compare->Equiv

Caption: Logical relationship for the cross-validation of two analytical methods.

cluster_MethodSelection Method Selection Criteria Criteria Parameter HPLC-UV LC-MS/MS HPTLC Sensitivity Sensitivity Moderate High Moderate Selectivity Selectivity Good Excellent Good Cost Cost/Sample Low High Low Throughput Throughput Moderate High High Matrix Matrix Tolerance Moderate High Good

Caption: Key parameters for selecting an appropriate analytical method.

References

1-(1H-indol-3-yl)-2-(methylamino)ethanol vs other indole derivatives in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

The indole scaffold is a cornerstone in the development of novel anticancer agents, with numerous derivatives demonstrating significant therapeutic potential.[1][2][3][4] This guide provides a comparative overview of the anticancer properties of selected indole derivatives, with a focus on the well-studied compounds Indole-3-Carbinol (I3C) and its metabolite 3,3'-Diindolylmethane (DIM), alongside the neurohormone Melatonin. While the specific compound 1-(1H-indol-3-yl)-2-(methylamino)ethanol is not extensively documented in publicly available cancer research, the broader class of indole derivatives offers a rich landscape for comparison.

These compounds, derived from natural sources, have been shown to modulate a variety of cellular processes critical to cancer progression, including cell cycle, apoptosis, and survival signaling pathways.[5][6][7] Their pleiotropic effects and low toxicity profiles make them attractive candidates for both standalone therapy and as adjuncts to conventional cancer treatments.[6][7][8]

Comparative Anticancer Activity

The anticancer efficacy of indole derivatives can be quantified and compared through various metrics, most notably the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit a biological process by 50%. The table below summarizes the reported IC50 values for I3C, DIM, and other indole derivatives across various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Indole-3-Carbinol (I3C) MDA-MB-231 (Breast)~12 (as an elastase inhibitor)[9]
AGS (Gastric)Not specified, but significant reduction in viability[10]
3,3'-Diindolylmethane (DIM) MDA-MB-231 (Breast)40 (in combination with Taxotere)[11]
LNCaP & C4-2B (Prostate)Not specified, but induced apoptosis[12]
Melatonin Breast Cancer CellsNot specified, but inhibits growth[13]
Glioblastoma CellsSynergistic effect with temozolomide[8]
Chalcone-indole derivative 12 Various Cancer Cells0.22 - 1.80[14]
Quinoline-indole derivative 13 Various Cancer Cells0.002 - 0.011[14]
Benzimidazole-indole derivative 8 Various Cancer Cells~0.05[14]

Note: IC50 values can vary significantly based on the cell line, experimental conditions, and assay used. The data presented is for comparative purposes.

Mechanisms of Action: A Signaling Pathway Perspective

Indole derivatives exert their anticancer effects through the modulation of multiple signaling pathways. A common thread among these compounds is the induction of apoptosis (programmed cell death) and cell cycle arrest, which collectively halt the uncontrolled proliferation of cancer cells.[5][6][15]

I3C and its more stable dimeric product, DIM, are known to influence a broad spectrum of signaling pathways.[16] They can induce G1 cell cycle arrest by upregulating cyclin-dependent kinase (CDK) inhibitors like p21 and p27, and downregulating cyclins D1 and E.[16][17] Furthermore, they promote apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases.[17] The NF-κB pathway, a critical regulator of inflammation and cell survival, is also a key target of these compounds.[6][7]

I3C_DIM_Pathway cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis cluster_nfkb NF-κB Pathway I3C_DIM I3C / DIM p21_p27 p21, p27 (CDK Inhibitors) I3C_DIM->p21_p27 Upregulates CyclinD1_E Cyclin D1, Cyclin E CDK2, CDK4, CDK6 I3C_DIM->CyclinD1_E Downregulates Bcl2 Bcl-2 (Anti-apoptotic) I3C_DIM->Bcl2 Downregulates Bax Bax (Pro-apoptotic) I3C_DIM->Bax Upregulates NFkB NF-κB I3C_DIM->NFkB Inhibits G1_Arrest G1 Phase Arrest p21_p27->G1_Arrest CyclinD1_E->G1_Arrest Apoptosis_Node Apoptosis Bcl2->Apoptosis_Node Inhibits Caspases Caspase Activation Bax->Caspases Caspases->Apoptosis_Node Survival Cell Survival Inflammation NFkB->Survival

Caption: Signaling pathways modulated by I3C and DIM.

Melatonin, often recognized for its role in regulating sleep-wake cycles, also possesses oncostatic properties.[13] It can inhibit cancer cell growth by inducing apoptosis and arresting the cell cycle.[13] In breast cancer cells, melatonin's effects are partly mediated through the MT1 receptor and can interfere with estrogen receptor signaling.[13][18] It has also been shown to act as a selective estrogen receptor modulator (SERM) and an aromatase inhibitor.[18] Furthermore, melatonin can sensitize cancer cells to chemotherapy and radiation, potentially by targeting the mitochondria of cancer cells.[8]

Melatonin_Pathway Melatonin Melatonin MT1_Receptor MT1 Receptor Melatonin->MT1_Receptor Estrogen_Receptor Estrogen Receptor Signaling Melatonin->Estrogen_Receptor Inhibits Aromatase Aromatase Melatonin->Aromatase Inhibits Apoptosis Apoptosis MT1_Receptor->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MT1_Receptor->Cell_Cycle_Arrest Reduced_Proliferation Reduced Proliferation Estrogen_Receptor->Reduced_Proliferation Promotes Aromatase->Reduced_Proliferation Promotes

Caption: Anticancer mechanisms of Melatonin.

Experimental Protocols

The following are generalized methodologies for key experiments used to evaluate the anticancer properties of indole derivatives.

This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the indole derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondria will reduce MTT to formazan, which is a purple-colored precipitate.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

MTT_Workflow start Seed Cancer Cells in 96-well plate treatment Treat with Indole Derivative start->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT Solution incubation->add_mtt incubation2 Incubate add_mtt->incubation2 solubilize Add Solubilizing Agent (e.g., DMSO) incubation2->solubilize read Measure Absorbance solubilize->read end Determine Cell Viability read->end

Caption: Workflow for a typical MTT cell viability assay.

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the indole derivative for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed.

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes).

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in different stages of apoptosis.

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.

  • Fixation: Cells are fixed in cold ethanol to permeabilize the cell membrane.

  • Staining: Cells are treated with RNase to remove RNA and then stained with Propidium Iodide, which intercalates with DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Conclusion

While direct comparative data for this compound against other indole derivatives in cancer cells is scarce, the well-documented anticancer activities of compounds like I3C, DIM, and melatonin provide a strong foundation for understanding the therapeutic potential of the indole scaffold. These compounds demonstrate multifaceted mechanisms of action, targeting key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The experimental protocols outlined provide a standardized framework for the continued investigation and comparison of novel indole derivatives in the pursuit of more effective cancer therapies.

References

Comparative Guide to the Synthesis of 1-(1H-indol-3-yl)-2-(methylamino)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of synthetic routes for the production of 1-(1H-indol-3-yl)-2-(methylamino)ethanol, a key intermediate in the synthesis of various pharmacologically active compounds. The reproducibility and efficiency of chemical syntheses are critical in drug development and scientific research. This document outlines and compares plausible synthetic methodologies, presenting available experimental data to aid in the selection of the most suitable protocol.

Introduction

This compound is a valuable building block in medicinal chemistry. Its structure, featuring an indole nucleus and an amino alcohol side chain, is a common motif in molecules targeting a range of biological pathways. The reproducibility of its synthesis is paramount for ensuring consistent production of high-quality material for research and development. This guide explores different synthetic strategies, focusing on reaction conditions, yields, and potential for scalability.

Comparison of Synthetic Methodologies

Two primary synthetic routes are outlined below: the amidation of an activated indole-3-acetic acid derivative followed by reduction, and the ring-opening of an indole-derived epoxide.

ParameterMethod 1: Amidation and ReductionMethod 2: Epoxide Ring-Opening
Starting Materials Indole-3-acetic acid, activating agent (e.g., SOCl₂, oxalyl chloride), methylamine, reducing agent (e.g., LiAlH₄)3-(Oxiran-2-yl)-1H-indole, methylamine
Key Intermediates N-methyl-2-(1H-indol-3-yl)acetamide-
Reported Yield Data not explicitly available for the full sequence. Yields for analogous amide formation and reduction are generally moderate to high.Yields for analogous epoxide ring-opening reactions with amines are often high.
Reproducibility Generally considered a robust and reproducible method for analogous compounds.Can be highly reproducible, but regioselectivity of ring-opening can be a factor depending on the substrate and conditions.
Scalability Potentially scalable, though the use of energetic hydrides like LiAlH₄ requires careful consideration for large-scale synthesis.Generally scalable, with milder reaction conditions often possible.
Advantages Readily available starting materials. Well-established chemical transformations.Potentially shorter synthetic route. Often proceeds under milder conditions.
Disadvantages Multi-step process. Use of hazardous reagents like thionyl chloride and lithium aluminum hydride.Synthesis of the starting indole epoxide may be challenging. Potential for side reactions if the epoxide is not sufficiently stable.

Experimental Protocols

Method 1: Amidation of Indole-3-acetic Acid followed by Reduction

This two-step method involves the initial formation of an amide from indole-3-acetic acid and methylamine, followed by the reduction of the amide to the desired amino alcohol.

Step 1: Synthesis of N-methyl-2-(1H-indol-3-yl)acetamide

A detailed protocol for the direct synthesis of the target amide was not found in the immediate search. However, a general procedure for the synthesis of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives has been reported and can be adapted. A more direct route would involve the activation of indole-3-acetic acid.

  • Activation: Indole-3-acetic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane, THF) to form the corresponding acid chloride.

  • Amidation: The resulting acid chloride is then reacted in situ with a solution of methylamine in an appropriate solvent at a controlled temperature to yield N-methyl-2-(1H-indol-3-yl)acetamide.

Step 2: Reduction of N-methyl-2-(1H-indol-3-yl)acetamide

The amide intermediate is subsequently reduced to the target amino alcohol.

  • A solution of N-methyl-2-(1H-indol-3-yl)acetamide in a dry, aprotic solvent like tetrahydrofuran (THF) is added dropwise to a stirred suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), at a low temperature (e.g., 0 °C).

  • The reaction mixture is then typically warmed to room temperature or refluxed to ensure complete reduction.

  • The reaction is carefully quenched with water and an aqueous base (e.g., NaOH solution) to decompose the excess hydride and aluminum salts.

  • The product is extracted with an organic solvent, and the solvent is removed under reduced pressure to yield the crude this compound. Purification is typically achieved by column chromatography or recrystallization.

Method 2: Ring-Opening of 3-(Oxiran-2-yl)-1H-indole

This method involves the nucleophilic attack of methylamine on an indole-epoxide precursor.

Step 1: Synthesis of 3-(Oxiran-2-yl)-1H-indole

The synthesis of the starting material, 3-(oxiran-2-yl)-1H-indole, is a critical step. One possible route involves the reaction of indole with epichlorohydrin.

Step 2: Reaction of 3-(Oxiran-2-yl)-1H-indole with Methylamine

  • 3-(Oxiran-2-yl)-1H-indole is dissolved in a suitable solvent, such as methanol or ethanol.

  • An excess of methylamine (as a solution in a solvent like THF or ethanol, or as a gas) is added to the solution.

  • The reaction mixture is stirred at room temperature or gently heated until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).

  • The solvent and excess methylamine are removed under reduced pressure.

  • The crude product is then purified by column chromatography or other suitable methods to afford this compound.

Visualizing the Synthetic Pathways

To better illustrate the described synthetic methodologies, the following diagrams are provided.

Synthesis_Method_1 Indole3AceticAcid Indole-3-acetic acid AmideIntermediate N-methyl-2-(1H-indol-3-yl)acetamide Indole3AceticAcid->AmideIntermediate 1. Activation 2. Amidation ActivatingAgent SOCl₂ or (COCl)₂ Methylamine1 Methylamine (CH₃NH₂) TargetCompound1 This compound AmideIntermediate->TargetCompound1 Reduction ReducingAgent LiAlH₄

Caption: Method 1: Amidation and Reduction Pathway.

Synthesis_Method_2 IndoleEpoxide 3-(Oxiran-2-yl)-1H-indole TargetCompound2 This compound IndoleEpoxide->TargetCompound2 Epoxide Ring-Opening Methylamine2 Methylamine (CH₃NH₂)

Caption: Method 2: Epoxide Ring-Opening Pathway.

Conclusion

The synthesis of this compound can be approached through several routes. The choice of method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling specific reagents. While the amidation-reduction pathway is a classic and generally reliable approach for similar structures, the epoxide ring-opening method offers a potentially more direct route. Further experimental work is required to establish detailed, reproducible protocols and to perform a direct quantitative comparison of these methods in terms of yield, purity, and overall efficiency for the synthesis of this specific target molecule. Researchers are encouraged to perform small-scale trial reactions to determine the optimal conditions for their specific needs.

A Comparative Benchmarking Guide to the Antioxidant Activity of Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Antioxidant Activity of Indole Derivatives

The antioxidant capacity of several indole derivatives has been evaluated using various in vitro assays. The following table summarizes the 50% inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, providing a comparative overview of their potency against standard antioxidants. Lower IC50 values indicate higher antioxidant activity.

Compound/StandardDPPH IC50 (µM)ABTS IC50 (µM)Reference
Indole Derivatives
Melatonin1254[2][3]
5-Hydroxy-L-tryptophan3.1968.69[4]
L-Tryptophan9510891[4]
3-(4-hydroxyphenylethenyl-E)-N-H-indole~24Not Reported[5]
Melatonin Derivative (4c)43Not Reported[2]
Standard Antioxidants
Vitamin C (Ascorbic Acid)6515.5[2][3]
TroloxNot Reported15.5[3]
Vitamin E~26Not Reported[5]

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below. These protocols are fundamental for the accurate assessment and comparison of antioxidant activity.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol and stored in the dark.

  • Reaction Mixture: In a microplate well or a cuvette, a specific volume of the test compound (at various concentrations) is mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] × 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the test compound (at various concentrations) is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • IC50 or TEAC Determination: The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is warmed to 37°C before use.

  • Reaction Mixture: The test sample is added to the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a set time (e.g., 4-6 minutes).

  • Absorbance Measurement: The absorbance of the colored product (ferrous-TPTZ complex) is measured at 593 nm.

  • Calculation of Antioxidant Power: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve prepared using a known concentration of Fe²⁺ (e.g., from FeSO₄·7H₂O). The results are typically expressed as micromolar Fe²⁺ equivalents.

Visualizing Antioxidant Action

The following diagrams illustrate key concepts related to the benchmarking of antioxidant activity.

Antioxidant_Mechanism cluster_0 Antioxidant Action Antioxidant Antioxidant (e.g., Indole Derivative) OxidizedAntioxidant Oxidized Antioxidant Antioxidant->OxidizedAntioxidant Donates Electron/ Hydrogen Atom FreeRadical Free Radical (e.g., DPPH•, ABTS•+) StableMolecule Stable Molecule FreeRadical->StableMolecule Accepts Electron/ Hydrogen Atom

Caption: General mechanism of radical scavenging by an antioxidant compound.

Experimental_Workflow cluster_workflow In Vitro Antioxidant Assay Workflow A Sample Preparation (Indole Derivative & Standards) C Reaction Incubation A->C B Preparation of Reagents (DPPH, ABTS, or FRAP) B->C D Spectrophotometric Measurement C->D E Data Analysis (IC50 / TEAC Calculation) D->E

References

Navigating the Labyrinth of Cellular Targets: A Comparative Guide to Confirming Engagement of Novel Indole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Case Study with 1-(1H-indol-3-yl)-2-(methylamino)ethanol

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is fraught with challenges. A critical and often arduous step is the identification and confirmation of its molecular target within the complex cellular milieu. This guide provides a comparative overview of modern experimental strategies to elucidate and confirm the target engagement of novel compounds, using the indole derivative this compound as a central example.

While the specific biological target of this compound is not yet defined in publicly available literature, its structural similarity to known bioactive indoleamines, such as serotonin, suggests a potential interaction with protein targets like G-protein coupled receptors, kinases, or enzymes involved in amino acid metabolism. The following sections outline a strategic workflow and compare key methodologies for both the initial identification of a putative target and the subsequent confirmation of direct engagement in a cellular context.

Part 1: The Hunt for a Target - A Workflow for Target Identification

The initial phase of understanding a novel compound's mechanism of action is to identify its cellular binding partner(s). This process, often termed target deconvolution, can be approached through several powerful techniques. The selection of a method often depends on the compound's properties, available resources, and the biological question at hand.

cluster_0 Phase 1: Target Identification Start Novel Compound (this compound) Bioactivity Phenotypic Screening (e.g., cell viability, pathway activation) Start->Bioactivity Affinity Affinity-Based Methods (e.g., Affinity Chromatography, Chemoproteomics) Bioactivity->Affinity Informed by Phenotype Genetic Genetic & Genomic Approaches (e.g., Yeast-3-Hybrid, CRISPR screens) Bioactivity->Genetic Informed by Phenotype Computational In Silico Prediction (e.g., Docking, Pharmacophore modeling) Bioactivity->Computational Informed by Phenotype Putative_Targets List of Putative Targets Affinity->Putative_Targets Genetic->Putative_Targets Computational->Putative_Targets cluster_1 CETSA Workflow Start Treat Cells with Compound (or Vehicle) Heat Apply Heat Gradient Start->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Separate Soluble & Precipitated Protein Fractions Lyse->Centrifuge Quantify Quantify Soluble Target Protein (e.g., Western Blot, MS) Centrifuge->Quantify Analyze Generate & Analyze Melting Curves Quantify->Analyze cluster_2 Hypothetical IRK1 Signaling Pathway Compound 1-(1H-indol-3-yl)-2- (methylamino)ethanol IRK1 IRK1 (Indole-responsive Kinase 1) Compound->IRK1 Inhibition Substrate Substrate Protein IRK1->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Survival Cell Survival Downstream->Survival

A Comparative Guide to the Synthetic Routes of 1-(1H-indol-3-yl)-2-(methylamino)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic routes to 1-(1H-indol-3-yl)-2-(methylamino)ethanol, a significant heterocyclic compound with potential applications in medicinal chemistry. The following sections present a well-established multi-step synthesis from indole, alongside a plausible alternative route, offering a comprehensive overview for researchers selecting a synthetic strategy. Experimental protocols, quantitative data, and reaction diagrams are provided to facilitate informed decision-making.

Route 1: Multi-step Synthesis from Indole via Indole-3-glyoxylyl Chloride

This widely recognized route involves a three-step sequence starting from the readily available indole. The key steps are the formation of a reactive acyl chloride, amidation, and subsequent reduction.

Reaction Scheme

Route_1 Indole Indole IndoleGlyoxylylChloride Indole-3-glyoxylyl chloride Indole->IndoleGlyoxylylChloride 1. Oxalyl chloride, Diethyl ether, 0°C to RT Amide N-methyl-2-(1H-indol-3-yl)-2-oxoacetamide IndoleGlyoxylylChloride->Amide 2. Methylamine FinalProduct This compound Amide->FinalProduct 3. LiAlH4, THF

Caption: Multi-step synthesis of this compound from indole.

Experimental Protocols

Step 1: Synthesis of Indole-3-glyoxylyl chloride

To a stirred solution of indole (11.7 g) in 50 ml of anhydrous diethyl ether at 0°C, oxalyl chloride (10 ml) is slowly added. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours. The resulting orange precipitate is collected by filtration, washed with anhydrous diethyl ether, and dried at 50°C to yield indole-3-glyoxylyl chloride.[1]

Step 2: Synthesis of N-methyl-2-(1H-indol-3-yl)-2-oxoacetamide

Step 3: Reduction of N-methyl-2-(1H-indol-3-yl)-2-oxoacetamide

The N-methyl-2-(1H-indol-3-yl)-2-oxoacetamide is reduced to the final product using a suitable reducing agent. Lithium aluminum hydride (LiAlH₄) is a commonly used reagent for the reduction of amides to their corresponding amines.[2] A general approach involves the slow addition of the amide to a suspension of LiAlH₄ in an anhydrous ether solvent, such as tetrahydrofuran (THF), followed by reflux and a careful aqueous workup.

Data Summary
StepProductReagentsSolventTemperatureTimeYieldPurity
1Indole-3-glyoxylyl chlorideIndole, Oxalyl chlorideDiethyl ether0°C to RT2 hours70-85%[2]Recrystallized
2N-methyl-2-(1H-indol-3-yl)-2-oxoacetamideIndole-3-glyoxylyl chloride, Methylamine-----
3This compoundN-methyl-2-(1H-indol-3-yl)-2-oxoacetamide, LiAlH₄THF----

Data for steps 2 and 3, including specific reaction conditions, yields, and purity, were not explicitly available in the searched literature for this specific target molecule.

Route 2: Alternative Synthesis via Reductive Amination (Proposed)

An alternative approach to the target molecule could involve the reductive amination of a suitable ketone precursor, 1-(1H-indol-3-yl)-2-oxoethanol. This method could potentially offer a more convergent synthesis.

Reaction Scheme

Route_2 Indole3Carbaldehyde Indole-3-carbaldehyde KetonePrecursor 1-(1H-indol-3-yl)-2-oxoethanol Indole3Carbaldehyde->KetonePrecursor 1. Synthesis of Ketone FinalProduct This compound KetonePrecursor->FinalProduct 2. Methylamine, Reducing Agent (e.g., NaBH3CN)

Caption: Proposed alternative synthesis via reductive amination.

Experimental Protocols

Detailed experimental protocols for the synthesis of the ketone precursor, 1-(1H-indol-3-yl)-2-oxoethanol, and its subsequent reductive amination with methylamine to yield the target compound are not well-documented in the readily available literature. However, general procedures for reductive amination of ketones are well-established and typically involve the reaction of the ketone with the amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride.

Data Summary
StepProductReagentsSolventTemperatureTimeYieldPurity
11-(1H-indol-3-yl)-2-oxoethanolIndole-3-carbaldehyde, Reagents for hydroxymethylation-----
2This compound1-(1H-indol-3-yl)-2-oxoethanol, Methylamine, Reducing Agent-----

Specific experimental data for this proposed route is currently lacking in the searched literature.

Comparison and Conclusion

The multi-step synthesis starting from indole is a well-established and feasible route for the preparation of this compound. The starting materials are commercially available and the initial step to produce indole-3-glyoxylyl chloride is reported with good yields. However, a significant drawback is the lack of readily available, detailed experimental procedures and quantitative data for the subsequent amidation and reduction steps for this specific target molecule. This information gap makes it challenging to predict the overall efficiency and scalability of this route without further experimental optimization.

The proposed alternative route via reductive amination offers a potentially more convergent approach. However, the synthesis of the required ketone precursor and the specific conditions for the reductive amination of this substrate would need to be developed and optimized.

For researchers and drug development professionals, the choice of synthetic route will depend on the specific requirements of their project. The multi-step synthesis from indole provides a more defined starting point, though it may require optimization of the later steps. The alternative route presents an opportunity for methodology development but carries a higher degree of uncertainty without established protocols. Further investigation and experimental validation are necessary to fully assess the practicality and efficiency of both synthetic strategies.

References

Unveiling the Potential of Indole Derivatives: A Comparative Docking Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the molecular interactions of indole-based compounds with key protein targets reveals promising avenues for drug discovery. This guide provides a comparative analysis of recent docking studies, offering researchers and drug development professionals a side-by-side look at the binding affinities and experimental protocols that underpin this exciting area of research.

Indole, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The versatility of the indole ring allows for a wide range of chemical modifications, leading to derivatives with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, has become an indispensable tool in elucidating the structure-activity relationships of these derivatives and guiding the design of more potent and selective inhibitors.

This comparative guide synthesizes data from several recent studies to provide a clear overview of the docking performance of various indole derivatives against prominent protein targets.

Comparative Docking Performance of Indole Derivatives

The following tables summarize the quantitative data from various docking studies, showcasing the binding affinities and docking scores of different indole derivatives against their respective protein targets.

Table 1: Docking Scores of Indole Derivatives Against Bacterial Protein Targets

Compound IDTarget ProteinPDB IDDocking Score (kcal/mol)Reference
Compound 12Penicillin-Binding Protein 22OLVNot Specified[1]
Compound 2Penicillin-Binding Protein 2a5M18Not Specified[1]
Compound 9UDP-N-acetylmuramate-L-alanine ligase (MurC)2F00-11.5[2]
Ampicillin (Standard)UDP-N-acetylmuramate-L-alanine ligase (MurC)2F00-8.0[2]
Compound 9Human lanosterol 14α-demethylase6UEZ-8.5[2]
Ampicillin (Standard)Human lanosterol 14α-demethylase6UEZ-8.1[2]
Compounds 3a-jFabH proteinNot Specified-10.507 to -6.40[3]

Table 2: Binding Affinities of Indole-Aminoquinazoline Hybrids Against EGFR Kinase Domain

Compound IDBinding Free Energy (kcal/mol)Estimated Inhibition Constant (Ki)Reference
Erlotinib (Control)Not Specified30x higher than Gefitinib[4]
Gefitinib-10.74Not Specified[4]
4bNot SpecifiedNot Specified[4]
4e-11.46Not Specified[4]
4f-9.67Not Specified[4]
4g-10.30Not Specified[4]

Table 3: Docking Scores of Indole Derivatives as COX-2 Inhibitors

Compound IDTarget ProteinDocking Score (kcal/mol)Reference
Compound IIbCOX-2-11.35[5]
Compounds IIa-IIdCOX-2-11.35 to -10.40[5]
Meloxicam (Reference)COX-2-6.89[5]

Experimental Protocols: A Guide to Molecular Docking

The methodologies employed in molecular docking studies are critical for obtaining reliable and reproducible results. Below is a generalized protocol based on the reviewed literature.

1. Protein Preparation:

  • Retrieval: The three-dimensional crystal structure of the target protein is typically downloaded from the Protein Data Bank (PDB).

  • Preprocessing: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Missing atoms or residues are added, and the structure is optimized by assigning bond orders, adding hydrogen atoms, and minimizing energy to relieve any steric clashes. This is often performed using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or AutoDockTools.[1][4][6]

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the indole derivatives are drawn using chemical drawing software like ChemDraw.

  • 3D Conversion and Optimization: These 2D structures are then converted to 3D and their energy is minimized to obtain a stable conformation. This can be done using modules like Chem3D or other computational chemistry software.[4][6] Gasteiger charges and torsional angles are typically assigned to the ligands.[4]

3. Grid Generation:

  • A grid box is defined around the active site of the target protein. This box specifies the region where the docking software will search for favorable binding poses for the ligand. The size and center of the grid are crucial parameters and are often determined based on the location of the co-crystallized ligand in the original PDB file.[6]

4. Molecular Docking Simulation:

  • Algorithm: Various docking algorithms, such as the Lamarckian genetic algorithm used in AutoDock, are employed to explore different conformations and orientations of the ligand within the defined grid box.[4]

  • Scoring: The interactions between the ligand and the protein are evaluated using a scoring function, which estimates the binding free energy or a docking score. The pose with the lowest energy or best score is considered the most likely binding mode.

  • Software: Commonly used software for molecular docking includes AutoDock, Glide (Schrödinger), and Molegro Virtual Docker.[1][4][7]

5. Analysis of Results:

  • The docking results are analyzed to identify the best-docked poses and to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the indole derivatives and the amino acid residues in the active site of the protein.

Visualizing Molecular Docking and Signaling Pathways

To better understand the processes involved, the following diagrams illustrate a typical molecular docking workflow and a hypothetical signaling pathway where an indole derivative could act as an inhibitor.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation (from PDB) grid Grid Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (2D to 3D) dock Molecular Docking (Run Simulation) l_prep->dock grid->dock results Analyze Docking Poses & Scores dock->results visualize Visualize Interactions results->visualize

A generalized workflow for molecular docking studies.

signaling_pathway cluster_pathway EGFR Signaling Pathway cluster_inhibition Inhibition ligand Growth Factor (e.g., EGF) egfr EGFR ligand->egfr dimer Dimerization & Autophosphorylation egfr->dimer downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) dimer->downstream response Cellular Response (Proliferation, Survival) downstream->response indole Indole Derivative (Inhibitor) indole->dimer

Inhibition of the EGFR signaling pathway by an indole derivative.

References

Unveiling the Anticancer Potential of Synthetic Indole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activity of novel synthetic indole analogs, focusing on their potential as anticancer agents. This document provides a detailed analysis of experimental data, methodologies for key experiments, and visual representations of relevant biological pathways and workflows.

A recent study focusing on a series of newly synthesized indole-based arylsulfonylhydrazides (compounds 5a-k ) has demonstrated their cytotoxic potential against human breast cancer cell lines. This guide will use the findings from this study as a primary example to illustrate the process of confirming the biological activity of synthetic indole analogs.

Data Presentation: A Comparative Analysis of Cytotoxicity

The cornerstone of evaluating the anticancer potential of new compounds is the assessment of their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a more potent compound.

The synthesized indole analogs 5a-k were evaluated for their in vitro anticancer activity against the estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-468) human breast cancer cell lines using the MTT assay.[1] The results, summarized in the table below, highlight the varying potency of these analogs.

CompoundMCF-7 IC50 (µM)[1]MDA-MB-468 IC50 (µM)[1]
5a >100>100
5b 55.435.2
5c 28.518.7
5d 85.265.8
5e 45.828.4
5f 13.28.2
5g 65.745.1
5h 78.455.6
5i 95.175.3
5j 35.622.4
5k >100>100

Among the synthesized compounds, 5f , which features a p-chlorophenyl substituent, demonstrated the most significant cytotoxic activity against both MCF-7 and MDA-MB-468 cell lines, with IC50 values of 13.2 µM and 8.2 µM, respectively.[1] This data suggests that the nature of the substituent on the phenylsulfonylhydrazide moiety plays a crucial role in the anticancer potency of these indole analogs.

Signaling Pathways: The PI3K/Akt Pathway as a Potential Target

Indole derivatives are known to exert their anticancer effects through various mechanisms, including the modulation of key signaling pathways involved in cell growth, proliferation, and survival.[2] One of the most critical pathways in cancer biology is the PI3K/Akt pathway. Aberrant activation of this pathway is a common feature in many types of cancer, leading to uncontrolled cell proliferation and resistance to apoptosis.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 p PIP3 PIP3 PIP2->PIP3 p Akt Akt PIP3->Akt Activates Downstream Downstream Effectors Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Indole Synthetic Indole Analog Indole->PI3K Inhibition Indole->Akt Inhibition

Caption: PI3K/Akt Signaling Pathway and Potential Inhibition by Synthetic Indole Analogs.

While the specific mechanism of action for the indole-based arylsulfonylhydrazides (5a-k ) was not elucidated in the primary study, the broader literature suggests that indole derivatives can inhibit the PI3K/Akt pathway.[2] This inhibition can occur at the level of PI3K or Akt, leading to the suppression of downstream signaling and ultimately inducing apoptosis and inhibiting cancer cell proliferation. Further experimental validation, such as Western blot analysis, would be required to confirm the effect of these specific analogs on the PI3K/Akt pathway.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are the methodologies for the key experiments cited in this guide.

In Vitro Anticancer Activity Screening Workflow

The general workflow for screening the anticancer activity of synthetic compounds is a multi-step process designed to identify and characterize potent drug candidates.

Experimental_Workflow A Compound Synthesis & Characterization C Cytotoxicity Assay (e.g., MTT Assay) A->C B Cell Line Selection & Culture B->C D Data Analysis: IC50 Determination C->D E Mechanism of Action Studies (e.g., Western Blot for PI3K/Akt Pathway) D->E F Lead Compound Identification D->F E->F

Caption: General Experimental Workflow for In Vitro Anticancer Drug Screening.

MTT Cell Viability Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Synthesized indole analogs

  • Human breast cancer cell lines (MCF-7 and MDA-MB-468)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the MCF-7 and MDA-MB-468 cells in 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete DMEM. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of the synthetic indole analogs in DMEM. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 values are then determined from the dose-response curves.

Western Blot Protocol for PI3K/Akt Pathway Analysis

Western blotting is a widely used technique to detect specific proteins in a sample. This protocol can be used to assess the phosphorylation status of key proteins in the PI3K/Akt pathway, such as Akt itself, to determine if the indole analogs have an inhibitory effect.

Materials:

  • Treated and untreated cancer cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-PI3K, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treating the cells with the indole analogs for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies against the target proteins (e.g., Akt, p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the chemiluminescent substrate to the membrane and detect the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression and phosphorylation.

This comprehensive guide provides a framework for the evaluation of synthetic indole analogs as potential anticancer agents. By combining robust data presentation, detailed experimental protocols, and clear visualizations of the underlying biological context, researchers can effectively assess and compare the biological activity of novel compounds in the pursuit of more effective cancer therapies.

References

Safety Operating Guide

Proper Disposal of 1-(1H-indol-3-yl)-2-(methylamino)ethanol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of 1-(1H-indol-3-yl)-2-(methylamino)ethanol based on available safety data for the closely related compound, 2-(Methylamino)ethanol. No specific Safety Data Sheet (SDS) for this compound was found. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.

The following procedures are designed to provide essential safety and logistical information for the operational and disposal plans of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling or disposing of this compound, it is crucial to understand its potential hazards. Based on the data for the analogous compound 2-(Methylamino)ethanol, this substance should be treated as hazardous.

Summary of Potential Hazards:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2][3][4]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1][2][3][4][5]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1][2][3][5]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3][4]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs (kidney, reproductive system, liver, spleen) through prolonged or repeated exposure.[1][2][3][4]

  • Combustibility: Combustible liquid.[3][5]

Required Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to minimize exposure risk.

PPE CategorySpecification
Eye/Face Protection Wear chemical safety goggles and a face shield.[2][3][4]
Skin Protection Wear a chemical-resistant apron or lab coat, and full-length pants. Ensure gloves are compatible and inspected before use.[2][3][4]
Hand Protection Wear chemically resistant gloves (e.g., nitrile, neoprene).[2][3][4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.[1][2][3]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent chemical exposure and environmental contamination.

Methodology for Spill Cleanup:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area. Restrict access to the contaminated zone.

  • Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within it.

  • Don PPE: Before addressing the spill, all personnel involved in the cleanup must wear the appropriate PPE as detailed in the table above.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the substance.[1][2]

  • Neutralization (if applicable): Consult with your institution's EHS for appropriate neutralization procedures for amine-containing compounds.

  • Collection: Carefully collect the absorbed material and any contaminated debris into a designated, compatible, and properly labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and institutional EHS department immediately.

Chemical Waste Disposal Procedure

The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][6]

Step-by-Step Disposal Protocol:

  • Waste Determination: The generator of the waste is responsible for determining that it is a hazardous waste.[6] Given the hazards of the analogous compound, this compound should be classified as such.

  • Container Selection:

    • Use a container that is compatible with the chemical. The original container is often a suitable choice.[7]

    • Do not use metal containers for corrosive waste.[5][7]

    • Ensure the container is in good condition, free of leaks, and has a tightly sealing cap.[6][7]

  • Waste Collection:

    • Collect all waste, including contaminated materials from spills, in the designated hazardous waste container.

    • Keep the container closed at all times except when adding waste.[6][7]

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE".[6][7]

    • The label must include the full chemical name: "this compound" and its concentration.[7]

    • Indicate the accumulation start date on the label.[6]

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

    • Segregate the container from incompatible materials such as strong oxidizing agents, acids, and metals.[2][5]

    • Store in a cool, dry, and well-ventilated location away from sources of ignition.[1][2][5]

  • Disposal Request:

    • Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.[7]

    • Do not exceed the maximum allowable accumulation time or quantity as per institutional and regulatory guidelines.[6]

Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Waste Generation assess_hazards 1. Hazard Assessment & Don PPE start->assess_hazards select_container 2. Select Compatible Waste Container assess_hazards->select_container collect_waste 3. Collect Waste in Sealed Container select_container->collect_waste label_container 4. Label Container: 'HAZARDOUS WASTE' + Chemical Name + Date collect_waste->label_container store_waste 5. Store in Designated Satellite Accumulation Area label_container->store_waste segregate Segregate from Incompatible Materials store_waste->segregate request_pickup 6. Request Pickup by EHS Department store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(1H-indol-3-yl)-2-(methylamino)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-(1H-indol-3-yl)-2-(methylamino)ethanol

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Summary and Personal Protective Equipment

Due to its chemical structure, which includes an ethanolamine moiety, this compound is expected to be corrosive and may cause severe skin burns and eye damage.[1][2][3][4] It may also be harmful if swallowed or in contact with skin, and could cause respiratory irritation.[1][2][3][4] There is also a potential for reproductive harm and organ damage through prolonged or repeated exposure.[1][2][3][5] Therefore, strict adherence to safety protocols is mandatory.

Hazard ClassDescriptionRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal) Harmful if swallowed or in contact with skin.[1][2][3]Gloves: Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[6][7] Inspect before use and change immediately upon contamination.[7][8]
Skin Corrosion/Irritation Causes severe skin burns.[1][2][3][4]Body Protection: Chemical-resistant lab coat or apron. For significant exposure risk, a full PVC protective suit may be necessary.[7]
Serious Eye Damage/Irritation Causes serious eye damage.[1][2][3][4]Eye/Face Protection: Chemical splash goggles meeting ANSI Z87.1 standards.[8][9] A face shield should be worn over goggles when there is a splash hazard.[8][10]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1][2][3][5]Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges is required.[11]
Specific Target Organ Toxicity May cause respiratory irritation and damage to organs through prolonged exposure.[1][2][3][5]Footwear: Closed-toe, chemical-resistant shoes or boots.[7][9]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

Preparation and Engineering Controls
  • Work Area: All handling of this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1][4][7]

  • Spill Kit: Have a spill kit readily available that is appropriate for corrosive and toxic chemicals. This should include an inert absorbent material.[1]

Personal Protective Equipment (PPE) Donning
  • Before entering the designated handling area, don the required PPE as specified in the table above. This includes, at a minimum, a lab coat, chemical splash goggles, and chemical-resistant gloves.[8]

Weighing and Aliquoting the Compound
  • Place a calibrated analytical balance inside the chemical fume hood.

  • Carefully open the container of this compound.

  • Use a clean spatula to transfer the desired amount of the solid compound into a tared, labeled container.

  • Avoid generating dust. If the compound is a liquid, use a calibrated pipette.

  • Securely close the primary container.

  • Clean any residual compound from the spatula and the balance using a suitable solvent and waste disposal procedure.

Dissolution and Use in Experiments
  • In the fume hood, add the desired solvent to the container with the aliquoted compound.

  • If necessary, gently swirl or use a magnetic stirrer to facilitate dissolution.

  • Once dissolved, the solution can be used in your experimental setup, which should also be contained within the fume hood.

Post-Handling Procedures
  • Decontamination: Wipe down the work surface inside the fume hood with an appropriate cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat, and finally the eye protection.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1][5]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weighing papers, and paper towels should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and rinseates should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour this chemical down the drain.[2]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinseate collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.

  • Waste Pickup: Follow your institution's procedures for the storage and pickup of hazardous chemical waste.

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, emphasizing critical safety checkpoints.

G prep_area Designate Work Area (Fume Hood) check_emergency Verify Eyewash/Shower Functionality prep_area->check_emergency don_ppe Don Appropriate PPE check_emergency->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment waste Collect Hazardous Waste (Solid & Liquid) experiment->waste Proceed to Disposal decontaminate Decontaminate Work Area waste->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for safe handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.